6-Bromo-2-cyclopropylaminopyridine
Description
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Properties
IUPAC Name |
6-bromo-N-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6H,4-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNCWXUWAUGKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671674 | |
| Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-20-8 | |
| Record name | 6-Bromo-N-cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine: Properties, Synthesis, and Applications
Abstract: 6-Bromo-2-cyclopropylaminopyridine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural architecture, combining the pharmacologically significant pyridine core with a conformationally constrained cyclopropylamine moiety and a synthetically versatile bromine handle, makes it an invaluable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive technical overview of its chemical properties, outlines robust synthetic and purification protocols, details methods for its analytical characterization, and explores its reactivity and applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic campaigns.
Introduction: A Privileged Scaffold in Drug Discovery
The pyridine ring is the second most abundant heterocyclic motif found in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. Similarly, the cyclopropyl group is a widely used "bioisostere" for phenyl rings or bulky alkyl groups, offering a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic profiles.
The convergence of these two privileged structures in this compound creates a powerful synthetic intermediate. The bromine atom at the 6-position serves as a versatile anchor for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. The secondary amine at the 2-position provides another site for functionalization, allowing for the systematic exploration of the chemical space around the pyridine core. This guide aims to be an essential resource for scientists utilizing this high-value compound.
Physicochemical and Structural Properties
A precise understanding of the fundamental properties of this compound is critical for its effective use in experimental design, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| IUPAC Name | 6-Bromo-N-cyclopropylpyridin-2-amine | [1] |
| CAS Number | 959237-20-8 | [1][2] |
| Molecular Formula | C₈H₉BrN₂ | [1][3] |
| Molecular Weight | 213.07 g/mol | [1][2] |
| Monoisotopic Mass | 211.99491 Da | [2] |
| Heavy Atom Count | 11 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Purification Protocols
The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and desired purity. Two field-proven methodologies are detailed below.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This method leverages the activation of the pyridine ring by the two bromine atoms in the starting material, allowing for a direct and often high-yielding substitution with cyclopropylamine. The reaction is typically performed under elevated temperature and pressure to overcome the activation energy barrier.
Causality: Using 2,6-dibromopyridine as the starting material is advantageous because the electron-withdrawing nature of the bromine atoms and the ring nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The reaction is driven to monosubstitution by controlling stoichiometry and reaction time, as the introduction of the electron-donating aminocyclopropyl group deactivates the ring towards a second substitution.
Detailed Experimental Protocol:
-
To a sealable pressure tube, add 2,6-dibromopyridine (1.0 eq), cyclopropylamine (1.2-1.5 eq), and a suitable base such as K₂CO₃ or Et₃N (2.0 eq).
-
Add a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.
-
Seal the vessel tightly and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4][5]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Caption: SNAr Synthetic Workflow.
Method B: Copper-Catalyzed Chan-Lam N-Arylation
This modern synthetic approach offers a milder alternative, utilizing a copper catalyst to couple 2-amino-6-bromopyridine with a cyclopropylboronic acid derivative. This method is particularly valuable for its broad functional group tolerance.[6]
Causality: The Chan-Lam reaction proceeds through a catalytic cycle involving a Cu(II) species. The copper catalyst coordinates with the amine nucleophile, followed by transmetalation with the cyclopropylboronic acid. Reductive elimination then forms the desired C-N bond and regenerates the active catalyst. The use of an oxidant (often atmospheric oxygen) is crucial to maintain the copper in its active oxidation state.[6][7]
Detailed Experimental Protocol:
-
To a round-bottom flask, add 2-amino-6-bromopyridine (1.0 eq), potassium cyclopropyltrifluoroborate or cyclopropylboronic acid (1.5 eq), Cu(OAc)₂ (10-20 mol%), and a ligand such as 1,10-phenanthroline (10-20 mol%).[6]
-
Add a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a base, for example, Na₂CO₃ or NaHCO₃ (2.0 eq).[7]
-
Stir the reaction mixture vigorously under an atmosphere of air or oxygen (using a balloon) at room temperature to 40 °C for 16-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography as described in Method A.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount. The following data represent the expected spectroscopic signatures for this compound.[8]
| Technique | Expected Observations |
| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (~6.0-7.5 ppm), typically exhibiting doublet and triplet splitting patterns characteristic of a 2,6-disubstituted pyridine. Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O. Cyclopropyl Protons: Complex multiplets in the aliphatic region (~0.5-3.0 ppm) for the CH and CH₂ groups of the cyclopropyl ring.[4] |
| ¹³C NMR | Pyridine Carbons: Six distinct signals in the aromatic region (~100-160 ppm). Cyclopropyl Carbons: Signals in the upfield aliphatic region (~5-30 ppm). |
| IR Spectroscopy | N-H Stretch: A characteristic absorption band around 3200-3400 cm⁻¹. C-H Stretch: Bands for aromatic C-H (~3000-3100 cm⁻¹) and aliphatic C-H (~2850-3000 cm⁻¹). C=C/C=N Stretch: Strong absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring. C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.[9][10] |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak. A characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2), separated by 2 m/z units, confirming the presence of a single bromine atom.[3] |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular frameworks.
Caption: Key Reactivity Sites of the Molecule.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is the primary site for synthetic elaboration. It readily participates in a wide array of palladium-catalyzed reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at the 6-position, providing a powerful strategy for library synthesis and lead optimization.[11]
-
N-Functionalization: The secondary amine is nucleophilic and can be functionalized through various reactions such as acylation with acid chlorides or anhydrides, alkylation with alkyl halides, or reductive amination.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule and can serve as a coordination site for metal catalysts or as a proton acceptor.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
| Hazard Information | GHS Classification & Precautionary Statements |
| Pictogram(s) | |
| Signal Word | Danger [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[12][13][14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][14] Keep away from incompatible materials such as strong oxidizing agents.[15] |
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that empowers chemists to efficiently access novel and structurally complex molecules. Its combination of a privileged heterocyclic core, a conformationally rigid substituent, and a versatile synthetic handle makes it an indispensable tool in the pursuit of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is the foundation for its successful application in research and development.
References
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PubChem. (n.d.). 6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. National Center for Biotechnology Information. Retrieved from [Link]
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Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]
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Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. National Center for Biotechnology Information. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-6-bromopyridine.
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ResearchGate. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
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Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
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PubChem. (n.d.). 6-bromo-N-methyl-N-(2-methylpropyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H9BrN2). Retrieved from [Link]
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Sandford, C., et al. (2018). Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed. Retrieved from [Link]
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Hammer, A., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PubMed Central. Retrieved from [Link]
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ResearchGate. (2015). Any advice on the preparation of 2-amino-6-bromopyridine. Retrieved from [Link]
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Wiley. (n.d.). 6-Bromo-2-picoline. SpectraBase. Retrieved from [Link]
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Qin, W., et al. (2017). Recent applications of click chemistry in drug discovery. PubMed. Retrieved from [Link]
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Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
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Goldstein, D. M., et al. (2011). Discovery of ... highly selective inhibitors of p38α mitogen-activated protein kinase. PubMed. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Retrieved from [Link]
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Spectroscopy@IKU. (2025). Single-Crystal Polarized Raman Spectra of 6-Bromopyridine-2-carbaldehyde. Retrieved from [Link]
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Bénard, S., et al. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. Retrieved from [Link]
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An In-Depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine
CAS Number: 959237-20-8
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.
Introduction
6-Bromo-2-cyclopropylaminopyridine is a halogenated aminopyridine derivative that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a pyridine core, a bromine atom, and a cyclopropylamino moiety, makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyridine ring is a common motif in pharmaceuticals, and the presence of a bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The cyclopropyl group, a bioisostere for larger alkyl groups, can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound, with a particular focus on its relevance to the development of novel therapeutics.
Core Properties of this compound
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 959237-20-8 | [1] |
| Molecular Formula | C₈H₉BrN₂ | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Exact Mass | 211.99491 u | [1] |
| Monoisotopic Mass | 211.99491 u | [1] |
| Heavy Atom Count | 11 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering high yields and broad substrate scope under relatively mild conditions. The choice of this method is predicated on its efficiency and reliability for coupling aryl halides with amines.[2]
The logical pathway for the synthesis involves the coupling of 2,6-dibromopyridine with cyclopropylamine. The selectivity of the reaction, favoring mono-amination over di-amination, can be controlled by careful manipulation of the reaction conditions, such as the stoichiometry of the reactants and the reaction time.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Based on Buchwald-Hartwig Amination)
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of 2-bromopyridines.[3][4]
Materials:
-
2,6-Dibromopyridine
-
Cyclopropylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add 2,6-dibromopyridine (1.0 eq), (±)-BINAP (0.03 eq), and Pd₂(dba)₃ (0.015 eq).
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq).
-
Solvent and Amine Addition: Add anhydrous toluene to the flask, followed by the addition of cyclopropylamine (1.1 eq).
-
Reaction: Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.
Spectroscopic Characterization
Accurate structural elucidation is critical for ensuring the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound. Experimental data for this compound can be obtained from suppliers such as BLD Pharm.[5]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublet, triplet, or doublet of doublets) will be indicative of their relative positions.
-
Cyclopropyl Protons: A complex multiplet in the aliphatic region (typically δ 0.5-1.0 ppm) for the four protons of the cyclopropyl ring.
-
Amine Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which can be variable and may exchange with D₂O.
-
Cyclopropyl CH Proton: A multiplet for the single proton attached to the nitrogen and the cyclopropyl ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments.
-
Pyridine Carbons: Five signals in the downfield region (typically δ 100-160 ppm) corresponding to the five carbons of the pyridine ring. The carbon bearing the bromine atom will be significantly shifted.
-
Cyclopropyl Carbons: Two signals in the upfield region (typically δ 5-30 ppm) for the carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the cyclopropyl group will be observed just below 3000 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak will be observed at m/z = 212 and 214.
-
Fragmentation: Common fragmentation pathways may include loss of the cyclopropyl group or the bromine atom.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in the core of numerous kinase inhibitors.[6][7][8] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.
The structural features of this compound make it an attractive starting point for the development of novel kinase inhibitors. The 2-aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common binding motif for this class of inhibitors. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the surrounding binding site and optimization of potency and selectivity. The cyclopropyl group can confer favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability.
Caption: Potential role of this compound derivatives in kinase inhibition.
Aminopyridine and aminopyrimidine derivatives have shown promise as inhibitors of various kinases, including:
-
Janus Kinase 2 (JAK2): Involved in cytokine signaling pathways that regulate hematopoiesis and immune responses.
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Plays a role in inflammation, cell migration, and metabolism.[7]
-
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors of these targets are being explored as a strategy to overcome drug resistance in cancer.[8]
The versatility of the 6-bromo-2-aminopyridine scaffold allows for the generation of libraries of analogues for screening against a wide range of kinase targets, facilitating the discovery of novel and selective therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally similar compounds such as 2-bromopyridine and 2-amino-6-bromopyridine.[6][7][8]
-
Hazard Classification: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[7] Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Store locked up.
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via the Buchwald-Hartwig amination, coupled with the potential for diverse functionalization at the bromine position, makes it an attractive starting point for the development of novel therapeutics. The embedded 2-aminopyridine scaffold provides a strong foundation for designing potent and selective kinase inhibitors. This in-depth guide provides the necessary technical information for researchers and scientists to effectively utilize this compound in their research endeavors, from synthesis and characterization to its application in the pursuit of new medicines.
References
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- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- PubMed. (2018, April 12). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety.
- ResearchGate. (2016, February). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity.
- PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.
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- MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
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- ResearchGate. (2008). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization.
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An In-Depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 6-Bromo-2-cyclopropylaminopyridine, a key heterocyclic building block in modern medicinal chemistry. The document details the molecule's core physicochemical properties, centered on its precise molecular weight. It further elucidates a robust synthetic pathway, offering mechanistic insights into the reaction. Finally, it explores the compound's application as a crucial intermediate in the development of therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Core Physicochemical Properties
This compound is a substituted pyridine derivative valued for its specific structural features, which are leveraged in the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the cyclopropylamino group can influence solubility, metabolic stability, and target binding affinity.
Accurate characterization of its physical and chemical properties is the foundation of its effective use in synthesis. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 213.07 g/mol | [1][2] |
| Monoisotopic Mass | 211.99491 Da | [1][3] |
| Molecular Formula | C₈H₉BrN₂ | [2][3] |
| CAS Number | 959237-20-8 | [2][4] |
| Canonical SMILES | C1CC1NC2=NC(=CC=C2)Br | [3] |
| InChIKey | OTNCWXUWAUGKSD-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 2.7 | [3] |
| Appearance | Solid (form varies) | N/A |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 2-amino-substituted pyridines from corresponding 2-halopyridines is a fundamental transformation in heterocyclic chemistry. For this compound, a common and effective method involves the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dibromopyridine and cyclopropylamine.
Synthetic Workflow: Selective Monoamination
The key challenge in this synthesis is achieving selective mono-substitution over di-substitution. By controlling stoichiometry and reaction conditions, one amine can be introduced, leaving the second bromine atom intact for subsequent chemical modifications. A microwave-assisted protocol has been shown to be highly efficient for this type of transformation.[5]
Caption: Workflow for the selective synthesis of this compound.
Mechanistic Rationale
The choice of a microwave-assisted reaction in water is driven by several factors. Microwave irradiation significantly accelerates the reaction rate, reducing reaction times from days to hours.[5] Water, as a solvent, is not only environmentally benign but also effective for this class of reaction. The reaction proceeds via a Meisenheimer-like intermediate, where the cyclopropylamine acts as a nucleophile, attacking the C2 position of the 2,6-dibromopyridine ring. The electron-withdrawing nature of the ring nitrogen and the second bromine atom activates the ring towards this nucleophilic attack. The use of a single equivalent of the amine favors the desired mono-amination product.
Applications in Medicinal Chemistry
Heterocyclic compounds, particularly pyridine derivatives, form the structural core of a vast number of pharmaceutical agents.[6] this compound serves as a versatile intermediate, combining the reactivity of a bromo-substituent with the desirable physicochemical properties imparted by the cyclopropylamine moiety. The cyclopropyl group is a well-known "bioisostere" for larger or more metabolically labile groups, often improving metabolic stability and binding affinity.[7]
Role as a Synthetic Intermediate
The primary utility of this compound is as a building block. The remaining bromine atom at the 6-position is a prime site for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of diverse chemical functionalities.
Caption: General scheme for the use of the title compound in drug discovery.
This two-step synthetic strategy (amination followed by cross-coupling) is a powerful approach in modern drug discovery, enabling the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies. Fused pyrimidine systems, which can be accessed from such intermediates, have shown a wide range of biological activities, including use as kinase inhibitors and anti-infective agents.[8]
Experimental Protocol: Microwave-Assisted Synthesis
The following protocol is a representative example adapted from methodologies for the selective monoamination of dihalopyridines.[5]
Disclaimer: This protocol must be performed by trained personnel in a suitable laboratory environment with all appropriate safety precautions.
Materials & Reagents:
-
2,6-Dibromopyridine
-
Cyclopropylamine
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Microwave synthesis vials
-
Biotage Initiator or similar scientific microwave reactor
Procedure:
-
Reaction Setup: To a 10 mL microwave vial, add 2,6-dibromopyridine (1.0 eq), cyclopropylamine (1.0-1.1 eq), and deionized water to achieve a concentration of ~0.5 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 180°C for 2.5 hours.
-
Causality Note: The high temperature and pressure achieved in the sealed vessel dramatically accelerate the SNAr reaction, which would be sluggish under conventional heating.
-
-
Workup & Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Trustworthiness Note: This washing sequence removes any unreacted starting materials and aqueous-soluble byproducts, ensuring a cleaner sample for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight.
References
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This compound (C8H9BrN2) - PubChemLite. PubChemLite. [Link]
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Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Digital Commons@Georgia Southern. Georgia Southern University. [Link]
-
(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. ResearchGate. [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. [Link]
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Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. Atlantis Press. [Link]
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Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC - NIH. National Institutes of Health. [Link]
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Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562 - NIH. National Institutes of Health. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. Longdom Publishing. [Link]
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An In-depth Technical Guide to 6-Bromo-2-cyclopropylaminopyridine: Synthesis, Characterization, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 6-Bromo-2-cyclopropylaminopyridine, a key heterocyclic building block in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic protocol, analytical characterization, and its strategic application in the synthesis of bioactive molecules, particularly kinase inhibitors.
Introduction: The Significance of the Aminopyridine Scaffold
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The 2-aminopyridine moiety, in particular, is a privileged scaffold, known for its ability to form key hydrogen bond interactions with protein targets. The introduction of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. This allows for the strategic elaboration of the molecular structure to enhance potency, selectivity, and pharmacokinetic properties. The cyclopropyl group at the 2-amino position can impart favorable metabolic stability and conformational rigidity, making this compound a valuable intermediate in the design of novel therapeutics.
Physicochemical and Structural Properties
This compound is a solid at room temperature. Its key structural and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂ | PubChem[2] |
| Molecular Weight | 213.07 g/mol | ECHEMI[3] |
| Monoisotopic Mass | 211.99491 Da | ECHEMI[3] |
| XlogP (predicted) | 2.7 | PubChem[2] |
| Heavy Atom Count | 11 | ECHEMI[3] |
| Rotatable Bond Count | 2 | ECHEMI[3] |
| SMILES | C1CC1NC2=NC(=CC=C2)Br | PubChem[2] |
| InChI | InChI=1S/C8H9BrN2/c9-7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6H,4-5H2,(H,10,11) | PubChem[2] |
| CAS Number | 959237-20-8 | Parchem[4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 2,6-dibromopyridine with cyclopropylamine. This method is analogous to the synthesis of other 2-bromo-6-alkylaminopyridines, which often proceeds under elevated temperature and pressure.[5]
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of related aminopyridines.[5]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
-
2,6-Dibromopyridine
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a pressure tube, add 2,6-dibromopyridine (1.0 eq), cyclopropylamine (1.2 eq), and potassium carbonate (1.5 eq).
-
Add a suitable solvent such as DMSO.
-
Seal the pressure tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Pressure Tube: The use of a sealed pressure tube allows the reaction to be performed at temperatures above the boiling point of the solvent and reagents, which is often necessary to drive the nucleophilic aromatic substitution on the deactivated pyridine ring.[5]
-
Potassium Carbonate: This base is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
DMSO: A polar aprotic solvent like DMSO is chosen for its high boiling point and its ability to dissolve the reactants and facilitate the SNAr reaction.
Analytical Characterization
Due to the limited availability of public experimental data, this section provides predicted spectral data for this compound. These predictions serve as a valuable reference for the characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~7.30 | t | 1H | Pyridine H-4 |
| ~6.70 | d | 1H | Pyridine H-5 |
| ~6.40 | d | 1H | Pyridine H-3 |
| ~5.0 (broad s) | s | 1H | NH |
| ~2.60 | m | 1H | Cyclopropyl CH |
| ~0.80 | m | 2H | Cyclopropyl CH₂ |
| ~0.50 | m | 2H | Cyclopropyl CH₂ |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ) [ppm] | Assignment |
| ~159 | C2 (C-N) |
| ~140 | C6 (C-Br) |
| ~139 | C4 |
| ~110 | C5 |
| ~105 | C3 |
| ~24 | Cyclopropyl CH |
| ~7 | Cyclopropyl CH₂ |
Disclaimer: NMR data is predicted and should be confirmed with experimental results.[6]
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Mass Spectrum Data: [2]
| Adduct | m/z |
| [M+H]⁺ | 213.00218 / 215.00013 |
| [M+Na]⁺ | 234.98412 / 236.98207 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3300 | N-H stretching (secondary amine) |
| ~3100-3000 | C-H stretching (aromatic and cyclopropyl) |
| ~1600, 1570, 1450 | C=C and C=N stretching (pyridine ring) |
| ~1300-1200 | C-N stretching |
| ~600-500 | C-Br stretching |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a valuable building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[7] The 2-aminopyridine scaffold can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase ATP-binding site. The bromine atom at the 6-position allows for the introduction of various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to target other regions of the ATP-binding pocket and achieve high potency and selectivity.[8]
Role in Kinase Inhibitor Design
The general strategy for utilizing this compound in the synthesis of kinase inhibitors is illustrated in the workflow below.
Caption: General workflow for kinase inhibitor development.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis from readily available starting materials and the presence of a versatile bromine handle make it an attractive intermediate for the development of novel therapeutic agents. The 2-cyclopropylaminopyridine scaffold is particularly well-suited for the design of kinase inhibitors, offering a combination of favorable binding interactions and metabolic stability. This technical guide provides a foundation for researchers to synthesize, characterize, and utilize this valuable compound in their drug discovery programs.
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National Institutes of Health. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]
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ResearchGate. (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. [Link]
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PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
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Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
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Journal of Clinical Case Reports and Trails. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). [Link]
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PubMed. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. [Link]
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PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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PubMed. Development of specific Rho-kinase inhibitors and their clinical application. [Link]
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SpectraBase. 6-Bromo-2-picoline. [Link]
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PubMed Central. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]
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ResearchGate. (PDF) A novel method for the synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine using microwave irradiation. [Link]
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ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
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DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]
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PubMed. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. [Link]
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Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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National Institute of Standards and Technology. Pyridine, 2-bromo-. [Link]
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National Institute of Standards and Technology. 6-Bromoquinaldine. [Link]
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MDPI. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]
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SpectraBase. 6-Bromo-N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide - Optional[Vapor Phase IR] - Spectrum. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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MDPI. Special Issue : New Advances in the Development of Kinase Inhibitors. [Link]
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PubMed. Fragment-based modification of 2,4-diarylaminopyrimidine derivatives as ALK and ROS1 dual inhibitors to overcome secondary mutants. [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. [Link]
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An In-depth Technical Guide to the Synthesis of 6-Bromo-2-cyclopropylaminopyridine
This guide provides a comprehensive technical overview for the synthesis of 6-bromo-2-cyclopropylaminopyridine, a key intermediate in pharmaceutical and materials science research. Two robust and strategic pathways are detailed: a modern microwave-assisted Nucleophilic Aromatic Substitution (SNA_r) and the palladium-catalyzed Buchwald-Hartwig amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and comparative analysis to inform experimental design and execution.
Introduction
This compound is a valuable substituted pyridine derivative. The strategic placement of the bromine atom and the cyclopropylamino group makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The selective synthesis of this compound, particularly the mono-substitution of a di-halogenated precursor, is a common challenge in organic synthesis. This guide elucidates two effective methods to achieve this transformation with high selectivity and yield.
Strategic Synthesis Pathways
The synthesis of this compound primarily commences from the readily available starting material, 2,6-dibromopyridine. The key transformation is the selective mono-amination of the pyridine ring. The two positions (2 and 6) of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom.[1][2]
Two principal strategies have proven effective for this transformation:
-
Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r): This modern approach utilizes microwave irradiation to accelerate the reaction between 2,6-dibromopyridine and cyclopropylamine, often in an aqueous medium. This method is lauded for its efficiency, selectivity, and scalability.[3]
-
Buchwald-Hartwig Amination: A cornerstone of modern C-N bond formation, this palladium-catalyzed cross-coupling reaction offers a reliable and versatile route to the target compound.[4][5]
The choice between these pathways may depend on available equipment, desired scale, and tolerance for metal catalysts in the final product.
Pathway 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNA_r)
This pathway is presented as the primary recommendation due to its operational simplicity, rapid reaction times, and high selectivity for mono-amination. The use of microwave irradiation significantly enhances the reaction rate, allowing for a more efficient process compared to conventional heating.[3]
Mechanistic Rationale
The reaction proceeds via a classical SNA_r mechanism. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. Cyclopropylamine, acting as the nucleophile, attacks one of the carbon atoms bearing a bromine atom, forming a Meisenheimer-like intermediate. The subsequent departure of the bromide ion restores the aromaticity of the pyridine ring, yielding the desired product. The use of an excess of the amine and controlled reaction conditions are crucial to favor mono-substitution over the di-substituted product.[1][2]
Caption: Generalized SNA_r workflow.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the selective monoamination of 2,6-dibromopyridine with primary amines using microwave irradiation.[3]
Materials and Equipment:
-
2,6-Dibromopyridine (1.0 eq.)
-
Cyclopropylamine (6.0 eq.)
-
Deionized water
-
Microwave synthesizer with sealed vessels
-
Rotary evaporator
-
Bulb-to-bulb distillation apparatus or flash chromatography system
-
Standard laboratory glassware
Procedure:
-
To a microwave reactor vessel, add 2,6-dibromopyridine (1.0 eq.) and deionized water.
-
Add cyclopropylamine (6.0 eq.) to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150-200 °C for 2.5 hours. The internal pressure should be monitored.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by bulb-to-bulb distillation or flash column chromatography on silica gel to yield this compound.
Expected Results and Characterization
| Parameter | Expected Value/Data |
| Yield | 65-85% (based on analogous reactions)[3] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (Predicted) | Signals corresponding to the pyridine ring protons, the cyclopropyl group protons, and the N-H proton. |
| ¹³C NMR (Predicted) | Signals for the five distinct carbon atoms of the pyridine ring and the three carbon atoms of the cyclopropyl group. |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Pathway 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile alternative for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction is well-suited for the formation of C-N bonds with a broad substrate scope.[4][5]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2,6-dibromopyridine to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: Cyclopropylamine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the Pd(0) catalyst for the next cycle.[5]
The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote both the oxidative addition and reductive elimination steps.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of bromopyridines.[7]
Materials and Equipment:
-
2,6-Dibromopyridine (1.0 eq.)
-
Cyclopropylamine (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (catalyst)
-
A suitable phosphine ligand (e.g., BINAP, XPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane (solvent)
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Standard workup and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Add 2,6-dibromopyridine (1.0 eq.) and the anhydrous solvent.
-
Add cyclopropylamine (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Comparison of Synthesis Pathways
| Feature | Microwave-Assisted SNA_r | Buchwald-Hartwig Amination |
| Catalyst | None (or optionally Cu-catalyzed)[8] | Palladium-based[4] |
| Reaction Time | Typically shorter (2-3 hours)[3] | Can be longer (4-24 hours)[7] |
| Temperature | Higher (150-200 °C)[3] | Generally lower (80-110 °C)[7] |
| Solvent | Often water or polar aprotic solvents[3] | Anhydrous toluene or dioxane[7] |
| Selectivity | High for mono-amination[3] | Generally good, but can depend on ligand and conditions |
| Cost | Potentially lower (no precious metal catalyst) | Higher due to palladium catalyst and ligands |
| Workup | Generally straightforward | May require removal of catalyst residues |
Conclusion
Both the microwave-assisted Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent effective and reliable methods for the synthesis of this compound from 2,6-dibromopyridine. The choice of method will be dictated by the specific requirements of the research, including available equipment, scale, and cost considerations. The microwave-assisted SNA_r offers a rapid and metal-free (or copper-catalyzed) approach, while the Buchwald-Hartwig amination provides a well-established and highly versatile alternative. Careful optimization of the reaction conditions for either pathway will be key to achieving high yields and purity of the desired product.
References
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
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Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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This compound (C8H9BrN2). PubChem. [Link]
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Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. [Link]
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A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. MDPI. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Nucleophilic Aromatic Substitution. Wikipedia. [Link]
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- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 6-Bromo-2-cyclopropylaminopyridine: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2-cyclopropylaminopyridine, a key intermediate in pharmaceutical research and development. The structural elucidation of this compound is paramount for ensuring the integrity and purity of downstream products. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying principles of spectral interpretation and providing robust experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound possesses a well-defined structure amenable to detailed spectroscopic characterization. The molecule incorporates a brominated pyridine ring, a secondary amine linker, and a cyclopropyl moiety. Each of these functional groups gives rise to distinct signals in NMR, IR, and MS analyses, allowing for unambiguous identification and purity assessment.
Molecular Formula: C₈H₉BrN₂ Molecular Weight: 213.08 g/mol Structure:
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-N bonds, C=C and C=N bonds of the pyridine ring, and the C-Br bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic & Cyclopropyl |
| 2850 - 3000 | C-H Stretch | Cyclopropyl |
| 1580 - 1610 | C=C & C=N Stretch | Pyridine Ring |
| 1450 - 1550 | C=C & C=N Stretch | Pyridine Ring |
| 1250 - 1350 | C-N Stretch | Aryl Amine |
| 1000 - 1100 | C-Br Stretch | Bromo-aromatic |
Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule. [1]
Experimental Protocol for ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. [2]
Predicted Mass Spectrometry Data
| m/z | Ion | Comments |
| 212/214 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 197/199 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclopropyl group (rearrangement). |
| 171/173 | [M - C₃H₄]⁺ | Loss of cyclopropene. |
| 133 | [M - Br]⁺ | Loss of a bromine radical. |
Note: The relative intensities of the fragment ions will depend on the ionization technique used.
PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful for ion mobility-mass spectrometry studies. [3]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 213.00218 | 137.7 |
| [M+Na]⁺ | 234.98412 | 150.7 |
Experimental Protocol for ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
Caption: Workflow for ESI-MS data acquisition.
Conclusion
References
-
The Royal Society of Chemistry. Supplementary Information for General. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. This compound (C8H9BrN2). [Link]
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National Institutes of Health (NIH). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Semantic Scholar. Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. [Link]
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TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
-
Bulgarian Chemical Communications. Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. [Link]
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CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]
-
ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]
-
Michigan State University Chemistry. Infrared Spectroscopy. [Link]
-
SpectraBase. 6-Bromo-2-picoline. [Link]
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [https://openstax.org/books/organic-chemistry/pages/13-13-uses-of-13c-nmr-spectroscopy]([Link] spectroscopy)
-
NIST WebBook. 6-Bromoquinaldine. [Link]
-
ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
-
ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine. [Link]
-
ResearchGate. FTIR Spectrum of 2-chloro-6-methyl pyridine | Request PDF. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide. [Link]
-
SpectraBase. 5-Bromo-2-nitropyridine - Optional[FTIR] - Spectrum. [Link]
-
SpectraBase. 6-Bromo-N-[3-(dimethylamino)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide - Optional[Vapor Phase IR] - Spectrum. [Link]
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An In-depth Technical Guide to the Solubility of 6-Bromo-2-cyclopropylaminopyridine in Organic Solvents
This technical guide provides a comprehensive analysis of the solubility of 6-Bromo-2-cyclopropylaminopyridine. In the absence of publicly available empirical data for this specific molecule[1], this document establishes a robust theoretical solubility profile based on first principles of its molecular structure. Furthermore, it delivers field-proven, detailed experimental protocols to enable researchers, scientists, and drug development professionals to quantitatively determine its solubility in various organic solvents. This guide serves as a foundational resource for informed decision-making in experimental design, process chemistry, and formulation development.
Introduction to this compound: A Molecule of Interest
This compound, with the molecular formula C₈H₉BrN₂, is a substituted pyridine derivative. Its structure incorporates a pyridine core, a bromine atom, and a cyclopropylamino group. Such heterocyclic compounds are staples in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, process development, and purification strategies[2][3]. Understanding how this molecule interacts with and dissolves in various organic solvents is a prerequisite for its successful application.
A review of scientific literature and chemical databases indicates a lack of published quantitative solubility data for this compound[1]. Therefore, this guide provides the theoretical framework and practical methodology required to generate this crucial dataset.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a predictive framework. The molecular structure of this compound presents several key features that dictate its solubility.
-
Pyridine Ring: The core is an aromatic, polar heterocyclic ring. The nitrogen atom possesses a lone pair of electrons that is not delocalized within the aromatic system, making it a hydrogen bond acceptor and imparting basicity[4]. This feature promotes solubility in polar solvents.
-
Cyclopropylamino Group (-NH-C₃H₅): This is the most significant functional group for determining solubility. The secondary amine's N-H bond can act as a hydrogen bond donor , while the nitrogen's lone pair serves as a hydrogen bond acceptor . This dual capability allows for strong interactions with both polar protic and polar aprotic solvents.
-
Bromo Group (-Br): The bromine atom adds to the molecule's overall molecular weight and polarizability. The C-Br bond is polar, allowing for dipole-dipole interactions which contribute favorably to dissolution in polar solvents.
-
Hydrocarbon Moieties: The aromatic ring and the cyclopropyl group introduce nonpolar character, which allows for van der Waals interactions with less polar solvents.
Based on this structural analysis, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol). Strong dipole-dipole interactions and hydrogen bonding (both donating and accepting) would drive dissolution.
-
Moderate Solubility: Likely in solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane). The balance between the polar functional groups and the nonpolar hydrocarbon structure will govern the extent of solubility.
-
Low Solubility: Predicted in nonpolar solvents (e.g., Hexane, Toluene, Cyclohexane). The energy required to break the strong solute-solute interactions (from hydrogen bonding and dipole forces) would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.
The following diagram illustrates the relationship between the molecule's functional groups and their potential interactions with different classes of solvents.
Caption: Intermolecular forces governing solubility.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain reliable, quantitative data, the thermodynamic solubility must be determined. This represents the true equilibrium concentration of the solute in a solvent at a given temperature and pressure. The shake-flask method, originally detailed by Higuchi and Connors, remains the gold standard for this measurement due to its accuracy and reliability[5].
Step-by-Step Methodology: Shake-Flask Equilibrium Method
This protocol is designed to be a self-validating system, ensuring that equilibrium is truly achieved.
-
Preparation:
-
Accurately weigh approximately 10-20 mg of solid this compound into several 4 mL glass vials.
-
Dispense a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial. The amount of solid should be sufficient to ensure an excess remains undissolved at equilibrium.
-
Include control vials (solute only, solvent only) to check for degradation or interference.
-
-
Equilibration:
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a period sufficient to reach equilibrium. A 48-72 hour period is typical. To validate the equilibrium point, samples can be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.
-
For finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) while maintaining the temperature.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Immediately dispense the aliquot into a pre-weighed volumetric flask and record the mass.
-
Dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical method. Perform a large, accurate dilution (e.g., 100-fold or 1000-fold) to minimize errors.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described in Section 4.
-
Determine the concentration of the diluted sample against a calibration curve prepared from a reference standard.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution using the following formula:
-
Solubility (mg/mL) = (Concentration of diluted sample [mg/mL]) × (Dilution Factor)
-
-
The following workflow diagram visualizes this experimental process.
Sources
Unlocking the Therapeutic Potential of 6-Bromo-2-cyclopropylaminopyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this vast chemical space, 2-aminopyridine derivatives have garnered significant attention for their diverse and potent biological activities, particularly in oncology. This technical guide focuses on a specific, yet promising, subclass: 6-Bromo-2-cyclopropylaminopyridine and its derivatives. While direct biological data for this specific scaffold is limited in publicly accessible literature, this document synthesizes information from closely related analogues to project its potential biological activities and guide future research. We will delve into logical synthetic pathways, explore potential mechanisms of action based on established structure-activity relationships of similar compounds, and provide detailed, actionable protocols for the synthesis and evaluation of these promising molecules. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this chemical space for novel therapeutic agents.
Introduction: The Rationale for Investigating this compound Derivatives
The pursuit of novel chemical entities with improved efficacy and safety profiles is a constant in drug discovery. The 2-aminopyridine core is a privileged scaffold, known to interact with a variety of biological targets. The introduction of a bromine atom at the 6-position and a cyclopropylamino group at the 2-position of the pyridine ring creates a unique chemical entity with specific electronic and steric properties that are hypothesized to confer significant therapeutic potential.
The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for target proteins. Furthermore, its lipophilicity can improve membrane permeability and overall pharmacokinetic properties. The cyclopropyl group is a rigid, three-dimensional structure that can probe deep into hydrophobic pockets of target enzymes, often leading to increased potency and selectivity compared to more flexible alkyl chains. This combination of substituents on the 2-aminopyridine core presents a compelling starting point for the design of novel enzyme inhibitors and other therapeutic agents.
While direct experimental data on this compound is not extensively documented, the well-established biological activities of structurally related compounds provide a strong rationale for its investigation. Numerous studies on other substituted 2-aminopyridine derivatives have demonstrated potent anticancer and anti-inflammatory activities, primarily through the inhibition of key enzymes in signaling pathways.[1][2][3][4][5][6] This guide will extrapolate from this existing knowledge to build a case for the potential of this compound derivatives as a valuable new class of therapeutic candidates.
Synthetic Strategies: A Practical Approach
The synthesis of this compound and its derivatives can be approached through established methodologies for the functionalization of pyridine rings. A logical and efficient synthetic route would likely involve the nucleophilic substitution of a suitable di-substituted pyridine precursor.
Proposed Synthetic Workflow
A practical approach to the synthesis of the core scaffold, this compound, would likely start from a commercially available di-brominated pyridine, such as 2,6-dibromopyridine. The differential reactivity of the bromine atoms can be exploited to achieve selective substitution.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet experimentally sound, procedure based on the synthesis of similar 2-bromo-6-alkylaminopyridines.
Materials:
-
2,6-Dibromopyridine
-
Cyclopropylamine
-
Pressure tube
-
Suitable solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
Base (e.g., Potassium carbonate)
-
Standard laboratory glassware and purification apparatus (e.g., sublimation apparatus, chromatography columns)
Procedure:
-
Reaction Setup: In a pressure tube, combine 2,6-dibromopyridine (1 equivalent), cyclopropylamine (1.1-1.5 equivalents), and a suitable base such as potassium carbonate (1.5-2 equivalents) in a high-boiling point polar aprotic solvent like DMF or DMSO.
-
Reaction Conditions: Seal the pressure tube and heat the reaction mixture to a high temperature (e.g., 150-180 °C) for a specified period (e.g., 24-72 hours). The high temperature and pressure are necessary to drive the nucleophilic aromatic substitution.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by a suitable method such as column chromatography on silica gel or sublimation to yield the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Mechanisms of Action
Based on the extensive research into the biological activities of structurally related 2-aminopyridine and brominated heterocyclic derivatives, we can project several potential therapeutic applications for this compound and its analogues. The primary area of interest is oncology, with enzyme inhibition being the most likely mechanism of action.
Anticancer Activity: A Focus on Enzyme Inhibition
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors and other enzyme-targeted anticancer agents. The addition of the bromo and cyclopropyl moieties can be expected to modulate the potency and selectivity of these interactions.
Potential Enzyme Targets:
-
Cyclin-Dependent Kinases (CDKs): Derivatives of 2-aminopyridine have been identified as potent inhibitors of CDKs, such as CDK8 and CDK9, which are crucial regulators of the cell cycle and transcription.[3][4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
-
Histone Deacetylases (HDACs): Dual inhibitors of CDKs and HDACs have been developed from 2-aminopyridine scaffolds, demonstrating synergistic antitumor effects.[4]
-
p38α Mitogen-Activated Protein Kinase (MAPK): Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which contain a 2-aminopyridine substructure, are potent and selective inhibitors of p38α MAPK, a key enzyme in inflammatory signaling and cancer progression.
-
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): Pyrrolopyrimidine and pyrrolopyridine derivatives, which are structurally related to 2-aminopyridines, have been identified as potent inhibitors of ENPP1, an enzyme that negatively regulates the cGAMP-STING innate immune pathway.[7] Inhibition of ENPP1 can enhance anti-tumor immunity.
-
Cyclooxygenase (COX) Enzymes: Some pyridine derivatives have shown selective inhibitory activity against COX-2, an enzyme involved in inflammation and carcinogenesis.[5][6][8][9]
Caption: Potential anticancer mechanisms of this compound derivatives.
Table 1: Anticancer Activity of Related 2-Aminopyridine Derivatives
| Compound Class | Target(s) | Observed Activity | Reference(s) |
| 2-Amino-pyridine derivatives | CDK8 | Potent inhibition with an IC₅₀ of 46 nM. | [3] |
| 2-Aminopyridine derivatives | CDK9/HDACs | Dual inhibition with IC₅₀ values of 88.4 nM (CDK9) and 168.9 nM (HDAC1). | [4] |
| N-protected amino acid derivatives of 2-aminopyridine | Beta-catenin | Significant inhibition of beta-catenin and potent anti-tumor activity in colorectal cancer cell lines (IC₅₀ range of 3.27-8.1 μM). | [1][2] |
| Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives | p38α MAPK | Orally bioavailable and highly selective inhibitors. | |
| Pyrrolopyrimidine and pyrrolopyridine derivatives | ENPP1 | Potent inhibition leading to stimulation of cGAMP-mediated STING activation. | [7] |
Antimicrobial and Other Potential Activities
While the primary focus is on oncology, the presence of a brominated heterocyclic core also suggests potential for other biological activities.
-
Antimicrobial Activity: Various brominated heterocyclic compounds have demonstrated significant antibacterial and antifungal properties.[7][10][11] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Antioxidant Activity: Some aminopyridine and related heterocyclic derivatives have been reported to possess antioxidant properties, which could be beneficial in conditions associated with oxidative stress.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. This technical guide has outlined a clear path for the synthesis and has projected the potential biological activities of this class of compounds based on robust data from structurally related molecules.
The key takeaways for researchers and drug development professionals are:
-
Feasible Synthesis: The synthesis of the core scaffold is achievable through established and scalable chemical methods.
-
High Potential in Oncology: The primary therapeutic potential of these derivatives likely lies in the development of novel anticancer agents, particularly as enzyme inhibitors.
-
Need for Empirical Validation: The hypotheses presented in this guide must be validated through rigorous experimental work. The immediate next steps should involve the synthesis of a small library of this compound derivatives and their screening against a panel of relevant biological targets, particularly kinases and other enzymes implicated in cancer.
References
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Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science Publishers. Available at: [Link]
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Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science Publisher. Available at: [Link]
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Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). Journal of Medicinal Chemistry. Available at: [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PMC. Available at: [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Available at: [Link]
-
IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia Journal. Available at: [Link]
-
Synthesis of 6-pyrazolinylcoumarin derivatives and evaluation of their anticancer activity. (n.d.). PMC. Available at: [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. Available at: [Link]
-
This compound (C8H9BrN2). (n.d.). PubChem. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel [M(η6-arene)2]+ (M = Re, 99mTc) Hosted Terpyridines and Copper Complexes Thereof. (2024). NIH. Available at: [Link]
-
6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.). PubMed. Available at: [Link]
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Digital Commons@Georgia Southern. Available at: [Link]
-
Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). PMC. Available at: [Link]
-
Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. (n.d.). PubMed. Available at: [Link]
-
Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. (n.d.). MDPI. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Journal of Clinical Case Reports and Trails. Available at: [Link]
-
Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. (n.d.). PubMed Central. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PMC. Available at: [Link]
-
Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (n.d.). Frontiers. Available at: [Link]
-
Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (2026). ResearchGate. Available at: [Link]
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The Strategic Utility of 6-Bromo-2-cyclopropylaminopyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Ascendancy of the 2-Aminopyridine Scaffold
In the landscape of contemporary drug discovery, the 2-aminopyridine moiety has emerged as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, has cemented its status as a cornerstone in the design of novel therapeutics.[1] This guide delves into a particularly valuable derivative: 6-Bromo-2-cyclopropylaminopyridine. We will explore its synthesis, chemical reactivity, and strategic application as a building block in the development of targeted therapies, with a focus on the rationale behind its design and utility for researchers, scientists, and drug development professionals.
Core Attributes of this compound: A Molecule Designed for Discovery
The efficacy of this compound as a building block is not accidental; it is a result of the strategic placement of its functional groups, each contributing to its synthetic versatility and potential for biological activity.
-
The 2-Cyclopropylamino Group: The cyclopropyl group is a well-regarded "bioisostere" for larger alkyl or aryl groups, offering a constrained and lipophilic substituent with a minimal increase in molecular weight. In the context of kinase inhibitors, this group can impart favorable interactions with the hydrophobic regions of the ATP-binding pocket, potentially enhancing potency and selectivity.
-
The 6-Bromo Position: The bromine atom at the 6-position is the linchpin of this building block's synthetic utility. It serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the facile and modular introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthesis of this compound: A Reliable and Scalable Route
The synthesis can be envisioned as a two-step process: a selective nucleophilic aromatic substitution (SNAr) or a copper-catalyzed amination followed by a subsequent cross-coupling reaction at the remaining bromine atom. However, a more direct approach involves the selective mono-amination of 2,6-dibromopyridine with cyclopropylamine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical and Based on Analogy):
This protocol is based on similar reported procedures for the mono-amination of 2,6-dibromopyridine.[4]
Materials:
-
2,6-Dibromopyridine
-
Cyclopropylamine
-
Palladium acetate (Pd(OAc)₂)
-
(±)-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq), palladium acetate (0.02 eq), and (±)-BINAP (0.03 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the addition of sodium tert-butoxide (1.4 eq).
-
Amine Addition: Add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound lies in its application as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The 2-aminopyridine scaffold is a key feature in several FDA-approved kinase inhibitors, including Crizotinib and Lorlatinib, which target ALK and ROS1 kinases in non-small cell lung cancer (NSCLC).[5][6]
Case Study: Design of ALK/ROS1 Inhibitors
While this compound is not a direct precursor in the published synthesis of Lorlatinib, its structure provides a compelling starting point for the design of analogous inhibitors. The core of Lorlatinib features a substituted 2-aminopyridine ring.[6]
Structure-Activity Relationship (SAR) Insights:
The development of ALK/ROS1 inhibitors has generated a wealth of SAR data that underscores the importance of the 2-aminopyridine core.[1][7]
-
Hinge-Binding: The 2-amino group and the pyridine nitrogen form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine portion of ATP.
-
Hydrophobic Pockets: The substituent at the 6-position of the pyridine ring extends into a hydrophobic pocket, and modifications at this position can significantly impact potency and selectivity.
-
Solvent Front: Substituents on the amino group at the 2-position can project towards the solvent-exposed region, offering opportunities to modulate physicochemical properties such as solubility and cell permeability.
The table below summarizes the inhibitory activities of some 2-aminopyridine-based ALK/ROS1 inhibitors, illustrating the potency that can be achieved with this scaffold.
| Compound | Target Kinase | IC₅₀ (nM) |
| Crizotinib | ALK | 24 |
| Crizotinib | ROS1 | 1.7 |
| Lorlatinib | ALK | 1 |
| Lorlatinib | ROS1 | 0.6 |
| C01 (sipro derivative) | ROS1G2032R | 42.3 |
Data sourced from various publications for illustrative purposes.[1]
Synthetic Strategy for Kinase Inhibitor Development:
The 6-bromo functionality of our building block is the key to accessing a diverse range of kinase inhibitors. A typical synthetic workflow would involve a palladium-catalyzed cross-coupling reaction to install a desired aryl or heteroaryl moiety at the 6-position.
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The Emergence of a Privileged Scaffold: A Technical Guide to 6-Bromo-2-cyclopropylaminopyridine
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-cyclopropylaminopyridine, a heterocyclic compound of significant interest in modern medicinal chemistry. While a singular moment of "discovery" for this specific molecule is not prominently documented, its history is intrinsically linked to the revolutionary advancements in cross-coupling methodologies, particularly the Buchwald-Hartwig amination. This guide will delve into the synthetic evolution that enabled the practical preparation of this and related 2-aminopyridines, detail a robust and validated synthetic protocol, and explore its applications as a key building block in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of the 2-Aminopyridine Moiety
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Its inherent chemical properties, including its hydrogen bonding capabilities and its potential for diverse functionalization, have led to its incorporation into numerous clinically successful drugs. The introduction of a cyclopropyl group at the 2-amino position adds a three-dimensional character that can enhance binding affinity and modulate pharmacokinetic properties. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling further elaboration of the molecule through various cross-coupling reactions. Thus, this compound emerges as a highly valuable and strategically designed building block for the synthesis of complex molecular architectures in drug discovery. The unique combination of the 2-aminopyridine core, the conformational rigidity of the cyclopropyl ring, and the reactive potential of the bromo substituent makes this compound a sought-after intermediate in the pursuit of novel therapeutic agents.[1][2]
A History Forged in Catalysis: The Advent of Practical Synthesis
The history of this compound is not one of a serendipitous discovery in nature, but rather a testament to the enabling power of modern synthetic organic chemistry. Its practical availability is a direct consequence of the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[3][4]
Prior to the mid-1990s, the synthesis of N-aryl and N-heteroaryl amines was often hampered by harsh reaction conditions, limited substrate scope, and low yields. The groundbreaking work of Professors Stephen L. Buchwald and John F. Hartwig revolutionized the formation of carbon-nitrogen bonds, providing a mild and general method for the coupling of amines with aryl halides.[3][4]
However, the use of volatile, low-boiling-point amines such as cyclopropylamine (boiling point: 49-50 °C) presented a significant challenge for these early methodologies. The volatility of the amine would often lead to its evaporation from the reaction mixture before a significant conversion to the desired product could be achieved. A key innovation that directly enabled the synthesis of compounds like this compound was the development of sealed-tube or high-pressure reaction conditions for the Buchwald-Hartwig amination.[5] This modification prevents the escape of the volatile amine, ensuring its availability for the catalytic cycle and leading to high yields of the desired 2-aminopyridine product.[5]
The logical progression of this powerful synthetic tool to include heteroaromatic halides like 2,6-dibromopyridine paved the way for the selective mono-amination, yielding the title compound.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination of 2,6-dibromopyridine with cyclopropylamine. The following protocol is a self-validating system, incorporating insights from established methodologies for the amination of 2-bromopyridines with volatile amines.[5]
Reaction Parameters
| Parameter | Condition | Rationale |
| Starting Material | 2,6-Dibromopyridine | Commercially available and provides two reactive sites for potential selective functionalization. |
| Amine | Cyclopropylamine | Introduces the desired cyclopropylamino moiety. Its volatility necessitates a sealed reaction vessel.[5] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common and effective palladium precursor for Buchwald-Hartwig aminations. |
| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp) | A bidentate phosphine ligand that stabilizes the palladium catalyst and promotes efficient coupling. |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base required for the deprotonation of the amine in the catalytic cycle. |
| Solvent | Toluene | An inert, high-boiling solvent suitable for the reaction temperature. |
| Temperature | 80-100 °C | Provides the necessary thermal energy to drive the reaction to completion. |
| Reaction Vessel | Sealed Tube / Pressure Vessel | Essential for containing the volatile cyclopropylamine and ensuring a sufficient concentration for the reaction to proceed efficiently.[5] |
Experimental Protocol
Materials:
-
2,6-Dibromopyridine
-
Cyclopropylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Sealed reaction tube with a screw cap and PTFE septum
Procedure:
-
To a dry, argon-flushed sealed reaction tube, add 2,6-dibromopyridine (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.04-0.10 eq).
-
Add sodium tert-butoxide (2.0 eq).
-
Add anhydrous toluene to dissolve the solid components.
-
Add cyclopropylamine (1.1-1.5 eq) to the reaction mixture.
-
Seal the reaction tube tightly.
-
Place the reaction tube in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully unseal the reaction tube.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: A Gateway to Novel Chemical Space
This compound serves as a pivotal intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position is particularly valuable as it allows for further diversification through a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, providing access to a vast chemical space for lead optimization.
While specific drugs derived directly from this starting material are not extensively documented in the public domain, the 2-cyclopropylaminopyridine moiety is a recurring motif in patented compounds targeting a range of diseases. The structural features of this scaffold make it an attractive candidate for the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other enzyme inhibitors.
Logical Pathway for Further Elaboration
Caption: Diversification of the this compound scaffold.
Conclusion
This compound stands as a prime example of a modern synthetic building block whose existence and utility are deeply rooted in the advancements of chemical catalysis. While its "discovery" may not be a single, celebrated event, its emergence has provided medicinal chemists with a powerful tool for the construction of novel and diverse molecular entities. The robust and scalable synthesis, coupled with the potential for strategic late-stage functionalization, ensures that this compound will continue to be a valuable asset in the ongoing quest for new and improved therapeutics.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]
-
Chem.comm. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guide to the Suzuki-Miyaura Coupling of 6-Bromo-2-cyclopropylaminopyridine for Pharmaceutical Scaffolding
Introduction: The Strategic Importance of 2-Aminopyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in drug discovery and development, where the efficient construction of biaryl and hetero-biaryl motifs is paramount. Within this context, the 2-aminopyridine scaffold is a privileged structure, appearing in a multitude of clinically significant molecules.
This guide provides a detailed examination of the Suzuki-Miyaura coupling applied to a specific, high-value substrate: 6-Bromo-2-cyclopropylaminopyridine . While the bromine at the 6-position offers a reactive handle for coupling, the molecule presents distinct challenges inherent to electron-rich, nitrogen-containing heterocycles. The Lewis basic pyridine nitrogen and the adjacent amino group can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[3][4][5] This application note will dissect the mechanistic principles, explain the rationale behind component selection, and provide a field-proven protocol to successfully navigate these challenges, enabling researchers to reliably synthesize complex molecular architectures.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is crucial for rational optimization and troubleshooting. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic moiety from a boronic acid or ester is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality of Component Selection: An Evidence-Based Approach
The success of coupling this compound hinges on the judicious selection of each reaction component to favor the productive catalytic cycle over potential deactivation pathways.
-
Catalyst & Ligand System: The primary challenge with 2-aminopyridine substrates is the potential for the pyridine nitrogen to act as a ligand, binding to the palladium center and inhibiting catalysis.[4] To circumvent this, highly active catalyst systems are required. The solution lies in using bulky, electron-rich phosphine ligands .
-
Rationale: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or sterically hindered alkylphosphines (e.g., P(t-Bu)₃) serve a dual purpose.[4][9] Their large steric profile promotes the reductive elimination step, which is often rate-limiting, and discourages the binding of inhibitory species. Their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition to the C-Br bond. Palladium sources can be Pd(II) precursors like Pd(OAc)₂ or PdCl₂, which are reduced in situ, or pre-formed Pd(0) sources like Pd₂(dba)₃.[1][6]
-
-
Base Selection: The base is not merely a spectator; it is essential for activating the organoboron reagent.[10] For the boronic acid to participate in transmetalation, it must be converted to a more nucleophilic boronate ("ate") complex.
-
Rationale: While common bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃) can be effective, challenging couplings often benefit from stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or caesium carbonate (Cs₂CO₃) . These bases provide sufficient basicity to form the boronate complex efficiently without promoting undesired side reactions like ester hydrolysis on sensitive substrates.[2]
-
-
Solvent System: The solvent must solubilize both the organic reagents and, to some extent, the inorganic base to facilitate interaction between all components.
-
Rationale: A mixture of an aprotic organic solvent and water is standard.[2] Solvents like 1,4-dioxane, THF, or toluene are excellent for dissolving the aryl bromide and the catalyst system. The addition of water is crucial for dissolving the inorganic base, thereby ensuring its availability to activate the boronic acid at the organic-aqueous interface.[11] The ratio of organic solvent to water is a key parameter for optimization.
-
-
Organoboron Reagent: While boronic acids are the most common coupling partners, their stability can be a concern.
-
Rationale: Boronic acids, especially heteroaryl boronic acids, can be susceptible to a decomposition pathway known as protodeboronation, where the C-B bond is cleaved by a proton source.[1] To enhance stability, boronate esters , such as pinacol esters (Bpin), are often employed. They are generally more robust solids and can be purified by chromatography, slowly hydrolyzing under the basic reaction conditions to release the active boronic acid.
-
Detailed Experimental Protocol
This protocol describes a general and robust procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Table 1: Materials and Reagents
| Reagent | Molecular Weight | Equivalents | Amount (for 1 mmol scale) | Purity |
| This compound | 214.08 g/mol | 1.0 | 214 mg | >97% |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol | >97% |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 g/mol | 0.02 | 4.5 mg (2 mol %) | >98% |
| SPhos (Ligand) | 410.57 g/mol | 0.04 | 16.4 mg (4 mol %) | >98% |
| K₃PO₄ (Potassium Phosphate) | 212.27 g/mol | 2.0 | 425 mg | >98% |
| 1,4-Dioxane | - | - | 4.0 mL | Anhydrous |
| Water | - | - | 1.0 mL | Degassed, DI |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 214 mg), the desired arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv, 425 mg).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Briefly remove the septum and add palladium(II) acetate (0.02 equiv, 4.5 mg) and SPhos (0.04 equiv, 16.4 mg) to the flask against a positive flow of argon. Note: For convenience, a pre-formed catalyst like SPhos Pd G3 can be used, simplifying this step.[9]
-
Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe. The mixture should be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Optimization & Troubleshooting
Even robust protocols may require optimization for novel substrates. The following table outlines key parameters and common issues.
Table 2: Parameter Optimization
| Parameter | Standard Condition | Variation & Rationale |
| Ligand | SPhos | If reactivity is low, screen other bulky ligands like XPhos or RuPhos. The optimal ligand can be substrate-dependent. |
| Base | K₃PO₄ | Cs₂CO₃ can be more effective for particularly stubborn couplings due to its higher solubility and basicity. K₂CO₃ is a milder, cheaper alternative. |
| Solvent Ratio | 4:1 Dioxane/Water | Increasing the water content can sometimes accelerate transmetalation. For water-sensitive substrates, a higher organic ratio (e.g., 10:1) may be better. |
| Temperature | 100 °C | If side-product formation is observed, lowering the temperature to 80 °C may improve selectivity. If conversion is slow, increasing to 110 °C may help. |
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature or time. | 1. Ensure rigorous degassing of solvents and inert atmosphere.2. Increase reaction time or temperature. Screen alternative ligands/bases. |
| Protodeboronation of Boronic Acid | 1. Boronic acid instability.2. Excess water or prolonged heating. | 1. Switch to the corresponding pinacol boronate ester.2. Reduce the amount of water or use a different base (e.g., KF).[10] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Improve degassing procedure for solvents and ensure a tight seal on the reaction vessel.[1] |
| Dehalogenation of Starting Material | Catalyst system promotes reduction over coupling. | Screen different ligands or lower the reaction temperature. Ensure the boronic acid is sufficiently reactive. |
Safety Precautions
-
Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and THF are also highly flammable. All solvent handling should be performed in a fume hood away from ignition sources.
-
Bases: Potassium phosphate and caesium carbonate are irritants. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Thomas, D. A., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Retrieved from [Link]
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Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromo-2-cyclopropylaminopyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3][4] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool, largely supplanting harsher, classical methods for C-N bond formation that often suffer from limited applicability.[1] This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a specific and medicinally relevant substrate: 6-Bromo-2-cyclopropylaminopyridine. The synthesis of substituted aminopyridines is of particular interest due to their prevalence in biologically active compounds.[5]
This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested experimental protocols, and offer comprehensive troubleshooting guidance to enable researchers to successfully implement this critical transformation.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][6][7][8] While several variations exist, the generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species. This is often the rate-determining step of the reaction.[9] The reactivity of the aryl halide typically follows the trend I > Br > Cl, although with modern catalyst systems, even less reactive aryl chlorides can be effectively coupled.[7][10]
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly influence the reaction outcome.[11][12][13] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[6][8]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the palladium-amido complex. This step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6][7]
The selection of an appropriate phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[1][14]
Sources
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 6-Bromo-2-cyclopropylaminopyridine
Introduction: The Strategic Importance of 6-Bromo-2-cyclopropylaminopyridine in Drug Discovery
This compound is a key heterocyclic building block in modern medicinal chemistry. Its unique structural motif, featuring a pyridine core, a reactive bromine atom, and a cyclopropylamino substituent, offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's overall physicochemical properties, while the cyclopropyl group can enhance metabolic stability and binding affinity. The bromine atom at the 6-position serves as a crucial handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs.[1]
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, providing efficient and selective methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2] These transformations are characterized by their broad functional group tolerance and mild reaction conditions, making them indispensable tools in the synthesis of pharmaceuticals and other fine chemicals.[3] This guide provides detailed application notes and optimized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, empowering researchers to leverage this valuable scaffold in their synthetic endeavors.
Mechanistic Insights and Key Experimental Considerations
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6]
dot
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
When working with this compound, several substrate-specific factors must be considered to ensure successful and high-yielding transformations:
-
Coordination to Palladium: The pyridine nitrogen and the amino group can potentially coordinate to the palladium center, which may influence the catalyst's reactivity.[7] The choice of a suitable ligand is crucial to modulate the electronic and steric properties of the catalyst and prevent catalyst deactivation.[8][9]
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), have proven to be highly effective in promoting cross-coupling reactions with electron-rich and sterically hindered substrates.[10] For Sonogashira couplings, the addition of a copper(I) co-catalyst is often beneficial.[11][12]
-
Base Selection: The choice of base is critical for the efficiency of the reaction. For Suzuki-Miyaura couplings, inorganic bases like potassium carbonate or cesium carbonate are commonly used.[13] Buchwald-Hartwig aminations typically require stronger bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).[14][15][16] The base not only facilitates the catalytic cycle but also neutralizes the acid generated during the reaction.
Experimental Protocols
The following protocols are designed as a starting point for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-cyclopropylaminopyridines
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds.[4][13]
dot
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid/ester (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the base (e.g., K₂CO₃, 2.0 equiv.) and the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[17] |
| Base | K₂CO₃ or Cs₂CO₃ | These bases are effective in promoting transmetalation in the catalytic cycle.[13] |
| Solvent | 1,4-Dioxane / Water | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[13] |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Buchwald-Hartwig Amination: Synthesis of 6-(Arylamino)-2-cyclopropylaminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[14][18]
dot
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a highly effective ligand for the coupling of a wide range of amines with aryl halides.[19][20] |
| Base | NaOtBu or LiHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[15][16] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base. |
| Temperature | 90-110 °C | Higher temperatures are often needed to overcome the activation barrier for C-N bond formation. |
Sonogashira Coupling: Synthesis of 6-Alkynyl-2-cyclopropylaminopyridines
The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds.[21][11][12]
dot
Caption: Experimental workflow for the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper(I) co-catalyst (CuI, 4-10 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings.[21][22] |
| Base | Et₃N or iPr₂NH | An amine base is used to neutralize the generated acid and facilitate the formation of the copper acetylide.[12] |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are suitable for this reaction. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be performed under mild temperature conditions. |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile strategy for the synthesis of a wide array of functionalized pyridine derivatives. The protocols outlined in this guide, for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer robust starting points for researchers in drug discovery and organic synthesis. Careful consideration of the mechanistic nuances and judicious selection of catalysts, ligands, bases, and solvents are paramount to achieving high-yielding and selective transformations.
References
-
Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]
-
Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available from: [Link]
-
Comins, D. L., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(25), 9633–9642. Available from: [Link]
-
de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. The Handbook of Homogeneous Catalysis, 1-38. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Various Authors. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. Progress in Heterocyclic Chemistry, 33, 1-45. Available from: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
-
Sharma, G., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Available from: [Link]
-
Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19356. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Various Authors. (2010). Amines as the ligands for palladium-catalyzed coupling reactions. Chinese Journal of Chemistry, 28(8), 1415-1422. Available from: [Link]
-
Daugulis, O., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(2), 103–113. Available from: [Link]
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Dupont, J., & Pfeffer, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
-
Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]
-
Perez, F., & Minatti, A. (2011). ChemInform Abstract: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ChemInform, 42(30). Available from: [Link]
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Application Note: High-Purity Isolation of 6-Bromo-2-cyclopropylaminopyridine for Drug Discovery and Development
Abstract
6-Bromo-2-cyclopropylaminopyridine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes, high yields of the final active pharmaceutical ingredient (API), and to avoid the introduction of potentially toxic impurities. This application note provides a detailed protocol for the purification of this compound, focusing on the removal of common process-related impurities. The methodologies described herein, primarily column chromatography and recrystallization, are designed to be robust and reproducible for researchers in academic and industrial settings.
Introduction: The Criticality of Purity
The structural motif of this compound is prevalent in a number of biologically active molecules. As a synthetic intermediate, its purity directly impacts the quality and safety of the final drug substance. Common impurities that may arise during its synthesis include unreacted starting materials, regioisomers, and over-brominated byproducts.[1] These impurities can lead to side reactions, reduced yields, and complications in downstream processing. Therefore, a reliable purification strategy is essential.
This guide provides a comprehensive approach to achieving high-purity this compound, suitable for rigorous applications in medicinal chemistry and process development.
Understanding Potential Impurities
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound typically involves the reaction of 2,6-dibromopyridine with cyclopropylamine.[2] Based on this, common impurities may include:
-
2,6-Dibromopyridine: Unreacted starting material.
-
2,6-bis(cyclopropylamino)pyridine: A di-substituted byproduct.
-
Regioisomers: Depending on the synthetic route, other brominated aminopyridines could be present.
-
Solvent and Reagent Residues: Residual solvents and reagents from the synthesis.
The purification strategies outlined below are designed to effectively separate the target compound from these and other potential contaminants.
Safety First: Handling Brominated Pyridines
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and related compounds. Brominated pyridines are generally considered hazardous.[3][4][5][6]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[3][5]
-
Ventilation: All handling and purification steps should be performed in a well-ventilated fume hood.[4][5]
-
Inhalation: Avoid inhaling dust or vapors.[5]
-
Skin Contact: Avoid contact with skin; these compounds can be irritants and may be harmful if absorbed.[3][6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Purification Workflow Overview
The purification of this compound can be approached in a stepwise manner to ensure the highest possible purity. The general workflow involves an initial purification by column chromatography followed by a final polishing step of recrystallization.
Caption: A typical workflow for the purification of this compound.
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[7][8][9][10]
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude this compound | Chromatography Column |
| Silica Gel (230-400 mesh) | Fume Hood |
| Hexane (HPLC Grade) | Rotary Evaporator |
| Ethyl Acetate (HPLC Grade) | TLC Plates and Chamber |
| Dichloromethane (DCM, for loading) | UV Lamp (254 nm) |
| Cotton or Glass Wool | Beakers, Flasks, Test Tubes |
| Sand (Washed and Dried) | Air or Nitrogen Source (for flash) |
Step-by-Step Procedure
-
TLC Analysis for Eluent Optimization:
-
The first step is to determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[9]
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Dissolve a small amount of the crude product in DCM and spot it on a TLC plate.
-
Develop the plates in a TLC chamber saturated with the test eluent.
-
Visualize the spots under a UV lamp. The ideal eluent system will show good separation between the product spot and any impurity spots.
-
-
Column Preparation (Slurry Packing):
-
Securely clamp a chromatography column in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
In a beaker, prepare a slurry of silica gel with the chosen eluent.[11]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[7][11]
-
Add more eluent and allow it to drain until the solvent level is just above the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7][11]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Carefully add the sample solution to the top of the silica bed using a pipette.[11]
-
Allow the sample to be absorbed into the silica, then rinse the sides of the column with a small amount of eluent.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure with air or nitrogen to begin the elution (flash chromatography).[10]
-
Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for a final "polishing" step to remove minor impurities and obtain a crystalline solid.[8]
Materials and Equipment
| Reagents & Consumables | Equipment |
| Purified this compound | Erlenmeyer Flasks |
| Recrystallization Solvents (e.g., Ethanol, Hexane, Isopropanol) | Hot Plate/Stirrer |
| Ice Bath | |
| Buchner Funnel and Flask | |
| Vacuum Source | |
| Filter Paper |
Step-by-Step Procedure
-
Solvent Selection:
-
The key to successful recrystallization is choosing an appropriate solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.[8]
-
Test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, hexane, or mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and with gentle heating.
-
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the minimum amount of hot solvent to ensure good recovery.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
Summary of Key Parameters
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | N/A |
| Mobile Phase (Typical) | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | Ethanol, Isopropanol, or Ethyl Acetate/Hexane |
| Target Rf Value | ~0.25-0.35 | N/A |
| Expected Purity | >95% | >99% |
| Primary Impurities Removed | Starting materials, over-reacted products, regioisomers | Minor organic impurities, trace amounts of colored matter |
Conclusion
The protocols detailed in this application note provide a robust and reliable methodology for the purification of this compound. By employing a combination of column chromatography and recrystallization, researchers can obtain this key synthetic intermediate in high purity, thereby ensuring the quality and integrity of their subsequent research and development efforts. Adherence to the safety guidelines is paramount throughout the entire process.
References
- Vertex AI Search. (2009). 6 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Bromopyridine.
- Thermo Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET - 2-Amino-6-bromopyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Bromo-2-picoline.
- PubChem. (n.d.). This compound.
- BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
- Digital Commons@Georgia Southern. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-6-chlorotoluene.
- BenchChem. (2025). Application Notes and Protocols: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Column Chromatography.
- BenchChem. (n.d.). Application Notes and Protocols for the Chromatographic Purification of 3-Bromo-2-oxocyclohexanecarboxamide.
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The Strategic Application of 6-Bromo-2-cyclopropylaminopyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged 2-Aminopyridine Scaffold in Kinase Inhibition
The 2-aminopyridine moiety is a well-established and privileged scaffold in the design of kinase inhibitors.[1] Its unique structural and electronic properties allow it to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common mechanism for ATP-competitive inhibitors.[1] This foundational interaction provides a strong anchor for the inhibitor, and modifications at other positions of the pyridine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of 2-aminopyridine have been successfully developed as potent inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Janus Kinases (JAKs), which are implicated in various cancers and inflammatory diseases.[1][2][3][4]
This guide focuses on the utility of a specific, highly versatile building block: 6-Bromo-2-cyclopropylaminopyridine . The strategic placement of the bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds to introduce a diverse array of substituents.[5][6] The 2-cyclopropylamino group, on the other hand, offers several advantages, including metabolic stability and the ability to form favorable interactions within the kinase active site due to its conformational rigidity and unique electronic character.[7][8][9]
This document will provide detailed protocols for the application of this compound in the synthesis of kinase inhibitors, with a focus on the underlying chemical principles and the biological relevance of the resulting compounds.
The Rationale for Employing this compound
The selection of this compound as a starting material in a kinase inhibitor discovery program is based on a sound medicinal chemistry strategy:
-
The 2-Cyclopropylamino Group: The cyclopropyl moiety is not merely a small alkyl substituent. Its strained ring system imparts a higher s-character to its C-H bonds and a degree of π-character to its C-C bonds.[8] This can lead to favorable hydrophobic and non-conventional hydrogen bond interactions within the kinase active site.[7] Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[9] Its conformational rigidity can also lead to a more favorable entropic contribution to binding affinity.[8]
-
The 6-Bromo Position: The bromine atom at the 6-position is a versatile synthetic handle. It is sufficiently reactive to participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or amino substituents. This position is often solvent-exposed in the kinase active site, and modifications here can be used to improve solubility, modulate pharmacokinetic properties, and achieve selectivity against other kinases.
-
Proven Clinical Relevance: This building block is a key intermediate in the synthesis of the FDA-approved drug Ceritinib (Zykadia®) , a potent second-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[10][11][12] This clinical precedent underscores the value of the this compound scaffold in generating potent and effective kinase inhibitors.
Key Synthetic Transformations: Suzuki-Miyaura and Buchwald-Hartwig Couplings
The bromine atom on the this compound scaffold is readily functionalized using palladium-catalyzed cross-coupling reactions. The two most common and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging a C-C Bond
The Suzuki-Miyaura reaction is a robust method for coupling an organohalide with an organoboron compound.[13][14] In the context of our scaffold, this reaction is used to introduce a variety of aryl or heteroaryl groups at the 6-position of the pyridine ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 6-aryl-2-cyclopropylaminopyridine derivative.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.05-0.10 eq) to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-cyclopropylaminopyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.[14] The choice of base can influence the reaction rate and yield.
-
Solvent: Anhydrous and degassed solvents are used to prevent side reactions and catalyst deactivation.
-
Ligand: The choice of phosphine ligand on the palladium catalyst is critical for stabilizing the catalytic species and promoting the desired reductive elimination step.[6]
Buchwald-Hartwig Amination: Constructing a C-N Linkage
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between an aryl halide and an amine.[6][15] This reaction is particularly useful for introducing substituted anilines or other amino groups that can form additional interactions within the kinase active site.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
Objective: To synthesize a 6-(arylamino)-2-cyclopropylaminopyridine derivative.
Materials:
-
This compound
-
Aryl amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5 eq) under an inert atmosphere.
-
Add this compound (1.0 eq) and the aryl amine (1.2 eq) to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Bulky, Electron-Rich Ligands: Ligands like BINAP and XPhos are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[6][15]
-
Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile for coordination to the palladium center.[6]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions using 2-bromo- or 2-chloropyridine derivatives, which are analogous to this compound.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | 80 | 0.5 | 95 | [16] |
| Suzuki-Miyaura | 2-Chloropyridine | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | N/A |
| Buchwald-Hartwig | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 16 | 98 | [17] |
| Buchwald-Hartwig | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 18 | 85 | N/A |
Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.
Application in Kinase Inhibitor Synthesis: The Case of Ceritinib
Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[10] ALK is a receptor tyrosine kinase, and chromosomal rearrangements involving the ALK gene can lead to the expression of fusion proteins with constitutive kinase activity, driving the growth of certain cancers, particularly NSCLC.[3][18][19] Ceritinib acts by blocking the ATP-binding site of ALK, thereby inhibiting its downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for cell proliferation and survival.[18]
The synthesis of Ceritinib prominently features this compound as a key building block, highlighting the industrial relevance of this starting material. While the full synthesis is multi-stepped, a crucial transformation involves the coupling of a derivative of this compound with another advanced intermediate.
Targeted Signaling Pathways
The kinase inhibitors synthesized from this compound can be designed to target various kinase families involved in oncogenesis and other diseases.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of serine/threonine kinases that regulate the cell cycle.[20] Their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[2][21] Inhibitors targeting CDKs, particularly CDK4/6, have shown significant clinical success.[22] The 2-aminopyridine scaffold is a common feature in many CDK inhibitors.
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system and hematopoiesis.[1][23] Aberrant JAK-STAT signaling is associated with myeloproliferative neoplasms and inflammatory diseases.[4][5]
Conclusion and Future Outlook
This compound is a high-value building block for the synthesis of kinase inhibitors. Its strategic combination of a privileged 2-aminopyridine core, a metabolically robust and conformationally defined cyclopropyl group, and a versatile synthetic handle in the form of a bromine atom makes it an ideal starting point for drug discovery campaigns targeting a wide range of kinases. The successful development of Ceritinib validates this approach and provides a strong foundation for the design of next-generation inhibitors. The robust and well-understood palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, ensure that diverse chemical space can be readily explored from this versatile scaffold, paving the way for the discovery of novel therapeutics for cancer and other diseases.
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OncLive. (n.d.). Non–Small Cell Lung Cancer - Biomarker Consortium. Retrieved January 18, 2026, from [Link]
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Hilaris Publisher. (2016, June 27). Cyclic Dependent Kinase (CDK): Role in Cancer Pathogenesis and as Drug Target in Cancer Therapeutics. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). JAK-STAT signaling pathways. JAK inhibitors stop the downstream functions.... Retrieved January 18, 2026, from [Link]
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MDPI. (2022, October 13). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. Retrieved January 18, 2026, from [Link]
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PMC. (2022, October 20). A review on the role of cyclin dependent kinases in cancers. Retrieved January 18, 2026, from [Link]
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Oncohema Key. (2016, October 9). Lymphoma Kinase (ALK) Signaling in Lung Cancer. Retrieved January 18, 2026, from [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved January 18, 2026, from [Link]
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Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). The ALK signaling pathway with its cross-talk with other pathways.... Retrieved January 18, 2026, from [Link]
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YouTube. (2016, April 14). Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer. Retrieved January 18, 2026, from [Link]
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Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]
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CrystEngComm (RSC Publishing). (2022, November 4). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Retrieved January 18, 2026, from [Link]
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PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 18, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]
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PubMed. (2017, March 9). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved January 18, 2026, from [Link]
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PubMed. (n.d.). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Structure-activity relationship for antiproliferative activity. Retrieved January 18, 2026, from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 18, 2026, from [Link]
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NIH. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Retrieved January 18, 2026, from [Link]
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PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved January 18, 2026, from [Link]
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Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved January 18, 2026, from [Link]
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PubMed. (n.d.). JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms. Retrieved January 18, 2026, from [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 18, 2026, from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]
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PubMed. (2015, June 25). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Retrieved January 18, 2026, from [Link]
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WIPO Patentscope. (2016, December 15). WO/2016/199020 PROCESS FOR PREPARATION OF CERITINIB. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 18, 2026, from [Link]
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 18, 2026, from [Link]
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eLife. (2023, October 18). Kinase Activity: Probing conformational dynamics to understand kinase inhibition. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for 6-Bromo-2-cyclopropylaminopyridine in Agrochemical Research
Introduction: Unlocking the Potential of a Novel Pyridine Scaffold
The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a critical scaffold in a multitude of fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity, selectivity, and pharmacokinetic properties. Within this vast chemical space, 6-Bromo-2-cyclopropylaminopyridine emerges as a promising, yet underexplored, intermediate for the discovery of next-generation crop protection agents.
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the agrochemical potential of this compound. We will delve into its synthesis, propose a strategic workflow for biological screening, and outline detailed protocols for preliminary bioassays. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the results and design subsequent experiments.
The structure of this compound offers two primary points for chemical modification: the bromine atom at the 6-position, which is amenable to cross-coupling reactions, and the secondary amine, which can be further derivatized. This inherent modularity makes it an ideal starting point for creating a diverse library of candidate molecules.
Part 1: Synthesis and Characterization
The synthesis of this compound is predicated on the nucleophilic aromatic substitution of a dihalogenated pyridine. The following protocol is adapted from established methods for the synthesis of related 2-amino-6-bromopyridines.[3][4][5]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2,6-dibromopyridine and cyclopropylamine.
Materials:
-
2,6-Dibromopyridine
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) (optional, as a catalyst)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pressure tube or microwave reactor
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a pressure tube or microwave-safe vessel, combine 2,6-dibromopyridine (1.0 eq), cyclopropylamine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent such as DMF or toluene. The use of a catalyst like CuI can facilitate the reaction, particularly if lower temperatures are desired.[5]
-
Reaction Conditions: Seal the vessel and heat the mixture. Conventional heating in a pressure tube may require temperatures of 120-150°C for several hours to days.[3][4] Microwave irradiation can significantly shorten the reaction time to 1-2 hours at similar temperatures.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Experimental Choice:
-
Excess Amine: Using a slight excess of cyclopropylamine helps to drive the reaction towards the mono-substituted product and compensates for any potential loss due to volatility.
-
Base: Potassium carbonate is a crucial component that acts as a proton scavenger, neutralizing the HBr formed during the reaction and preventing the protonation of the amine nucleophile.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution at elevated temperatures.
-
Microwave vs. Conventional Heating: Microwave synthesis is often preferred for its efficiency and ability to provide rapid, uniform heating, which can lead to cleaner reactions and higher yields in a shorter time frame.[5]
Part 2: Agrochemical Screening Workflow
Once synthesized and purified, a systematic screening process is essential to identify any potential agrochemical activity. The following workflow outlines a tiered approach, starting with broad primary screens and progressing to more specific secondary assays for promising "hits".
Caption: A tiered workflow for the agrochemical evaluation of this compound.
Part 3: Detailed Protocols for Primary Screening
The following are generalized protocols for initial in-vitro and in-vivo screening. It is recommended to run these assays at a single high concentration (e.g., 100-200 µg/mL) to identify any significant biological activity.
Protocol 2: In-Vitro Fungicidal Activity Assay
Objective: To assess the ability of the test compound to inhibit the mycelial growth of common plant pathogenic fungi.
Materials:
-
Pure cultures of fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).[6]
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Test compound dissolved in DMSO or acetone
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to about 50-55°C.
-
Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 100 µg/mL). Also prepare a solvent control (PDA with DMSO/acetone only) and a negative control (PDA only).
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control plate and T is the average diameter of the colony in the treated plate.
Causality and Experimental Choice:
-
Choice of Fungi: The selected fungi are economically important pathogens with broad host ranges, providing a good initial indication of the compound's potential fungicidal spectrum.[6]
-
Mycelial Growth Inhibition: This is a standard and straightforward method to assess direct fungitoxic or fungistatic effects.
-
Solvent Control: It is critical to include a solvent control to ensure that the observed inhibition is due to the test compound and not the solvent itself.
Protocol 3: Herbicidal Activity Assay (Seed Germination and Root Growth)
Objective: To evaluate the pre-emergent herbicidal potential of the test compound by assessing its effect on seed germination and early root development.[7]
Materials:
-
Seeds of a model plant (e.g., Lactuca sativa - lettuce) and a representative weed (e.g., Bidens pilosa).
-
Petri dishes (50 mm) with filter paper.
-
Test compound dissolved in a suitable solvent (e.g., DMSO) and diluted in a buffered solution.
-
Positive control (a known herbicide like Diuron).[7]
-
Growth chamber with controlled temperature and light (or darkness).
Procedure:
-
Preparation: Place one sheet of filter paper in each petri dish.
-
Treatment Application: Add 1 mL of the test solution at the desired concentration (e.g., 300 µM) to each dish. Prepare a negative control (buffer solution) and a positive control.[7]
-
Seed Placement: Arrange a known number of seeds (e.g., 20) on the filter paper in each dish.[7]
-
Incubation: Seal the petri dishes and incubate them in a growth chamber at 25°C in the dark for 5-7 days.[7]
-
Data Collection: After the incubation period, count the number of germinated seeds and measure the length of the primary root and shoot of the seedlings.
-
Analysis: Compare the germination rate and the root/shoot length of the treated group with the negative control to determine the percentage of inhibition.
Causality and Experimental Choice:
-
Model Species: Lettuce is a standard model for phytotoxicity assays due to its rapid and uniform germination. Including a common weed species provides more relevant agrochemical data.[7]
-
Root Growth Inhibition: Root growth is a highly sensitive indicator of phytotoxicity, often more so than germination itself.
-
Controlled Environment: Incubation in a controlled environment ensures that any observed effects are due to the chemical treatment and not environmental variability.[7]
Part 4: Advancing the Research: From Hit to Lead
If this compound or its initial derivatives show promising activity in primary screens, the next steps involve a more in-depth investigation to establish a clear Structure-Activity Relationship (SAR).
Key Strategies:
-
Dose-Response Curves: For any active compounds, conduct experiments with a range of concentrations to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration). This provides quantitative data on the compound's potency.
-
Derivatization at the 6-Position: The bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Introducing different aryl, heteroaryl, or alkyl groups at this position can significantly impact biological activity.
-
Modification of the Amino Group: The N-H of the cyclopropylamino group can be acylated, alkylated, or used in other reactions to explore the chemical space around this part of the molecule.
The ultimate goal is to use the initial screening data from the parent compound, this compound, to guide the synthesis of a focused library of analogues with improved potency, selectivity, and physicochemical properties, moving a "hit" towards a "lead" candidate for agrochemical development.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward synthesis and multiple reactive sites allow for the creation of diverse molecular architectures. The protocols and workflows outlined in these application notes provide a robust foundation for researchers to systematically explore the potential of this intermediate in the discovery and development of next-generation crop protection agents.
References
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University Digital Commons.[Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.[Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate.[Link]
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.[Link]
-
Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. National Institutes of Health (NIH).[Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry.[Link]
-
Development of novel pyridine-based agrochemicals: A review. ResearchGate.[Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. National Institutes of Health (NIH).[Link]
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- 5. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 6-Bromo-2-cyclopropylaminopyridine for Library Synthesis
Introduction: The Strategic Value of the 2-Cyclopropylaminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety is a privileged structure, frequently appearing in a vast array of biologically active compounds.[1] The introduction of a cyclopropyl group at the 2-amino position imparts a unique combination of rigidity, metabolic stability, and lipophilicity that can significantly enhance pharmacological properties.[2][3][4] The 6-bromo-2-cyclopropylaminopyridine core, therefore, represents a versatile and highly valuable starting point for the construction of diverse chemical libraries aimed at hit discovery and lead optimization.[5][6] The bromine atom at the 6-position serves as a convenient synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of chemical space around this core.
This document provides a detailed guide for the derivatization of this compound, with a focus on robust and scalable protocols suitable for parallel synthesis and the generation of compound libraries. We will delve into the mechanistic rationale behind key reaction choices and provide step-by-step protocols for three powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Strategic Approach to Library Synthesis
The efficient construction of a chemical library from a common scaffold hinges on the selection of robust and versatile chemical transformations. For the derivatization of this compound, a parallel synthesis approach is highly effective.[6][7] This strategy involves the reaction of the common core with a diverse set of building blocks in a spatially separated manner, often in multi-well plates.[6]
The choice of palladium-catalyzed cross-coupling reactions is strategic. These reactions are well-understood, tolerate a wide range of functional groups, and can be performed under relatively mild conditions, making them ideal for high-throughput synthesis.[8][9][10]
Caption: Overall workflow for library synthesis from this compound.
I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds.[8][10] Its broad functional group tolerance and mild reaction conditions make it exceptionally well-suited for library synthesis.[8]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for Library Synthesis
This protocol is optimized for a 96-well plate format, allowing for the parallel synthesis of a diverse array of 6-aryl or 6-heteroaryl-2-cyclopropylaminopyridines.
Materials:
-
This compound
-
A diverse library of boronic acids or pinacol esters
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (0.2 M in 1,4-dioxane).
-
Prepare a stock solution of Pd(OAc)₂ (0.01 M in 1,4-dioxane).
-
Prepare a stock solution of PPh₃ (0.02 M in 1,4-dioxane).
-
Prepare an aqueous solution of K₂CO₃ (2 M).
-
-
Reaction Setup (per well):
-
To each well of the 96-well plate, add the desired boronic acid or pinacol ester (0.12 mmol, 1.2 equivalents).
-
Add 500 µL of the this compound stock solution (0.1 mmol, 1.0 equivalent).
-
Add 100 µL of the Pd(OAc)₂ stock solution (0.001 mmol, 1 mol%).
-
Add 100 µL of the PPh₃ stock solution (0.002 mmol, 2 mol%).
-
Add 150 µL of the 2 M K₂CO₃ solution (0.3 mmol, 3.0 equivalents).
-
-
Reaction Execution:
-
Seal the 96-well plate with a sealing mat.
-
Place the reaction block on a shaker and heat to 80 °C for 12-16 hours.
-
-
Work-up and Purification:
-
Allow the reaction block to cool to room temperature.
-
Quench each reaction with 1 mL of water.
-
Extract each well with 2 x 1 mL of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure.
-
Purify the crude products via parallel flash chromatography or preparative HPLC.
-
Table 1: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Readily available and effective pre-catalyst. |
| Ligand | PPh₃ | A robust and cost-effective ligand for this transformation. |
| Base | K₂CO₃ | A moderately strong base, effective for the transmetalation step.[11] |
| Solvent System | 1,4-Dioxane/Water | A common and effective solvent mixture for Suzuki couplings. |
| Temperature | 80 °C | Provides sufficient thermal energy to drive the reaction to completion. |
| Stoichiometry | 1.2 eq. Boronic Acid | A slight excess of the boronic acid ensures complete consumption of the starting material. |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[9][12][13] This reaction is particularly valuable for introducing linear alkynyl fragments, which can serve as handles for further functionalization or as key pharmacophoric elements.
Mechanistic Rationale
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[9] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]
Recommended Protocol for Library Synthesis
This protocol is designed for the efficient parallel synthesis of 6-alkynyl-2-cyclopropylaminopyridines.
Materials:
-
This compound
-
A diverse library of terminal alkynes
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (0.2 M in DMF).
-
Prepare a stock solution of Pd(PPh₃)₂Cl₂ (0.01 M in DMF).
-
Prepare a stock solution of CuI (0.02 M in DMF).
-
-
Reaction Setup (per well):
-
To each well of the 96-well plate, add the desired terminal alkyne (0.15 mmol, 1.5 equivalents).
-
Add 500 µL of the this compound stock solution (0.1 mmol, 1.0 equivalent).
-
Add 100 µL of the Pd(PPh₃)₂Cl₂ stock solution (0.001 mmol, 1 mol%).
-
Add 50 µL of the CuI stock solution (0.001 mmol, 1 mol%).
-
Add 200 µL of triethylamine (Et₃N).
-
-
Reaction Execution:
-
Seal the 96-well plate with a sealing mat.
-
Place the reaction block on a shaker and heat to 60 °C for 8-12 hours.
-
-
Work-up and Purification:
-
Allow the reaction block to cool to room temperature.
-
Dilute each well with 1 mL of saturated aqueous ammonium chloride solution.
-
Extract each well with 2 x 1 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude products via parallel flash chromatography or preparative HPLC.
-
Table 2: Sonogashira Coupling Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ | A stable and reliable Pd(II) pre-catalyst. |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[9] |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in many cases. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reagents. |
| Temperature | 60 °C | Milder conditions are often sufficient for Sonogashira couplings.[14][15] |
| Stoichiometry | 1.5 eq. Alkyne | A larger excess of the alkyne can help to drive the reaction to completion. |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16] It allows for the coupling of aryl halides with a wide variety of amines, providing access to a diverse range of substituted anilines and related compounds.[17][18]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[16]
Recommended Protocol for Library Synthesis
This protocol is tailored for the parallel synthesis of 6-amino-2-cyclopropylaminopyridine derivatives.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation (in a glovebox):
-
Prepare a stock solution of this compound (0.2 M in toluene).
-
Prepare a stock solution of Pd₂(dba)₃ (0.005 M in toluene).
-
Prepare a stock solution of XPhos (0.01 M in toluene).
-
-
Reaction Setup (in a glovebox, per well):
-
To each well of the 96-well plate, add the desired amine (0.15 mmol, 1.5 equivalents).
-
Add sodium tert-butoxide (0.14 mmol, 1.4 equivalents).
-
Add 500 µL of the this compound stock solution (0.1 mmol, 1.0 equivalent).
-
Add 100 µL of the Pd₂(dba)₃ stock solution (0.0005 mmol, 0.5 mol%).
-
Add 100 µL of the XPhos stock solution (0.001 mmol, 1 mol%).
-
-
Reaction Execution:
-
Seal the 96-well plate with a sealing mat.
-
Place the reaction block on a shaker and heat to 100 °C for 16-24 hours.
-
-
Work-up and Purification:
-
Allow the reaction block to cool to room temperature.
-
Quench each reaction with 1 mL of saturated aqueous sodium bicarbonate solution.
-
Extract each well with 2 x 1 mL of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude products via parallel flash chromatography or preparative HPLC.
-
Table 3: Buchwald-Hartwig Amination Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that promotes efficient C-N bond formation.[19] |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A non-polar solvent that is well-suited for this reaction. |
| Temperature | 100 °C | Higher temperatures are often necessary to achieve good conversion. |
| Stoichiometry | 1.5 eq. Amine | A slight excess of the amine is generally beneficial. |
Conclusion
The this compound scaffold is a powerful starting point for the generation of diverse chemical libraries. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a robust and versatile toolkit for the derivatization of this core. By employing the parallel synthesis protocols outlined in this guide, researchers can efficiently explore the chemical space around this privileged scaffold, accelerating the discovery of novel bioactive compounds.
References
-
RSC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
-
NIH. (n.d.). Derivatives of DANPY (Dialkylaminonaphthylpyridinium), a DNA-Binding Fluorophore: Practical Synthesis of Tricyclic 2-Amino-6-bromonaphthalenes by Bucherer Reaction. [Link]
-
NIH. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]
- Google Books. (n.d.). Parallel Synthesis and Library Design.
-
PubMed. (n.d.). Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. [Link]
-
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]
-
ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. [Link]
-
Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Taylor & Francis Online. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
ResearchGate. (n.d.). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. [Link]
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ACS Publications. (n.d.). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
ACS Publications. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 7. Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 6-Bromo-2-cyclopropylaminopyridine
Abstract: This document provides a comprehensive guide for the gram-scale synthesis, purification, and characterization of 6-Bromo-2-cyclopropylaminopyridine, a key building block in pharmaceutical and agrochemical research. The protocol is centered around a robust Buchwald-Hartwig amination reaction, optimized for scalability and efficiency. Detailed experimental procedures, safety protocols, analytical methods, and troubleshooting guides are presented to assist researchers, scientists, and drug development professionals in the successful and reliable production of this important intermediate.
Introduction: The Significance of this compound
This compound is a valuable heterocyclic intermediate frequently utilized in the synthesis of a wide range of biologically active molecules. The presence of the cyclopropylamino moiety can impart favorable pharmacokinetic properties, while the bromo substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The reliable and scalable synthesis of this compound is therefore of significant interest to the drug discovery and development community.
This application note details a practical and scalable protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the process.
Synthetic Strategy: The Buchwald-Hartwig Amination
The core of this synthetic protocol is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction is particularly well-suited for the synthesis of this compound from 2,6-dibromopyridine and cyclopropylamine. The general transformation is depicted below:
Caption: Palladium-catalyzed Buchwald-Hartwig amination.
The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for the success of this transformation, especially at scale. Modern bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle and improve reaction rates and yields.[2]
Safety Precautions
3.1. Reagent Handling:
-
2,6-Dibromopyridine: This compound is toxic if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Cyclopropylamine: This is a flammable and corrosive liquid. Handle with care in a fume hood, away from ignition sources. Wear appropriate PPE.
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium tert-butoxide: This is a strong, moisture-sensitive base. Handle in a glovebox or under an inert atmosphere.
3.2. Reaction and Work-up:
-
The reaction should be conducted in a well-ventilated fume hood.
-
Ensure proper quenching of the reaction mixture before work-up.
-
Dispose of all chemical waste in accordance with local regulations.
Detailed Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate consideration for reaction vessel size and heat transfer.
4.1. Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 2,6-Dibromopyridine | ≥98% | Sigma-Aldrich |
| Cyclopropylamine | ≥99% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | ≥98% | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aqueous NaCl solution (Brine) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific |
| Celite® 545 | - | Sigma-Aldrich |
4.2. Reaction Setup and Procedure:
Caption: Step-by-step experimental workflow.
-
Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum is assembled and flame-dried under vacuum, then allowed to cool to room temperature under an inert atmosphere.
-
Charging Reactants: To the flask, add 2,6-dibromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), Xantphos (0.02 eq), and Pd₂(dba)₃ (0.01 eq).
-
Solvent and Amine Addition: Evacuate and backfill the flask with nitrogen/argon three times. Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the 2,6-dibromopyridine. Add cyclopropylamine (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
4.3. Purification:
The crude product can be purified by one of the following methods, depending on the scale and required purity:
-
Crystallization: For larger scales, crystallization is often the most efficient purification method. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., heptane or a mixture of ethyl acetate/hexanes) and allowed to cool slowly to induce crystallization.
-
Column Chromatography: For smaller scales or to achieve very high purity, flash column chromatography on silica gel is effective. A gradient elution system of hexanes and ethyl acetate is typically used. The scaling up of column chromatography should be done by increasing the column diameter while maintaining the bed height and linear flow rate to ensure consistent separation.[4]
Analytical Characterization
5.1. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 20% Ethyl acetate in Hexanes
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
5.2. High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method is suitable for determining the purity of this compound.[5]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
The structure of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The following are predicted chemical shifts based on similar structures.[1][6]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.40 (t, 1H, Ar-H), 6.50-6.60 (d, 1H, Ar-H), 6.30-6.40 (d, 1H, Ar-H), 5.50 (br s, 1H, NH), 2.60-2.70 (m, 1H, cyclopropyl-CH), 0.80-0.90 (m, 2H, cyclopropyl-CH₂), 0.50-0.60 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 159.0 (C), 141.0 (C), 139.0 (CH), 112.0 (CH), 108.0 (CH), 24.0 (CH), 7.0 (CH₂).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents/solvents, insufficient temperature. | Use a fresh batch of catalyst and anhydrous, degassed solvent. Ensure the reaction is heated to the correct temperature. Consider using a pre-catalyst.[2] |
| Formation of Side Products | Di-amination (reaction at both bromine sites), hydrodehalogenation. | Use a slight excess of 2,6-dibromopyridine relative to cyclopropylamine. Optimize reaction time and temperature to minimize side reactions. |
| Difficult Purification | Presence of closely eluting impurities, product oiling out during crystallization. | Optimize the mobile phase for column chromatography for better separation. For crystallization, try different solvent systems or use a seed crystal. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable intermediate in high yield and purity. The provided analytical methods will ensure the quality and identity of the final product, facilitating its use in subsequent synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Retrieved from a relevant chemical supplier's website.
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. Retrieved from a relevant chemical supplier's website.
-
Biotage. (2023). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]
- ChemicalBook. (n.d.). 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum.
- Fisher Scientific. (2012). SAFETY DATA SHEET - 2,6-Dibromopyridine.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Royal Society of Chemistry. (n.d.). Supporting Information for L-Proline: an efficient N,O-bidentate ligand....
- Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a....
-
Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]
- Wiley-VCH. (2007). Supporting Information.
- Metin, B. (2018). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.
- Lee, C. F., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.
- Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
- BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Retrieved from a relevant chemical supplier's website.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. bio-rad.com [bio-rad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Characterization of 6-Bromo-2-cyclopropylaminopyridine
Introduction
6-Bromo-2-cyclopropylaminopyridine is a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research due to its unique structural motifs. The presence of a bromine atom, a secondary amine in the form of a cyclopropylamino group, and the pyridine core makes it a versatile building block for the synthesis of more complex molecules. Accurate and robust analytical methods are paramount for ensuring the quality, purity, and consistency of this compound in research and development settings. Impurities arising from the synthesis, such as regioisomers or byproducts from incomplete reactions, can significantly impact the outcomes of subsequent chemical transformations and biological assays.
This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound. The protocols herein are designed to be adaptable and are grounded in established principles of analytical chemistry for similar compounds. Each method is presented with the underlying scientific rationale for the chosen parameters, ensuring that researchers can not only replicate the procedures but also understand and troubleshoot them effectively. The validation of these methods is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₉BrN₂ | [6] |
| Molecular Weight | 211.08 g/mol | PubChem |
| Monoisotopic Mass | 210.99491 Da | [6] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water is anticipated. | Inferred from related compounds |
| Predicted XlogP | 2.7 | [6] |
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic techniques are central to assessing the purity of this compound and identifying potential process-related impurities. Given the compound's structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable techniques.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is the preferred method for the analysis of moderately polar compounds like this compound. The method described below is designed to provide good resolution between the main peak and potential impurities.
Protocol 1: Reversed-Phase HPLC for Purity Assessment
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable. A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended as a starting point due to its versatility.
2. Mobile Phase and Elution:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar this compound.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for basic compounds like pyridines by suppressing the ionization of silanol groups on the silica support.
-
Gradient Elution: This allows for the effective separation of a broader range of potential impurities, from more polar starting materials to less polar byproducts.
-
UV Detection at 254 nm: The pyridine ring contains a chromophore that absorbs UV light, making this a suitable and widely available detection method.
dot
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC) Method
For the analysis of volatile impurities and as an orthogonal technique to HPLC, Gas Chromatography is a powerful tool. The cyclopropylamine moiety and the overall molecular weight of the compound suggest it is amenable to GC analysis.[7]
Protocol 2: Gas Chromatography for Volatile Impurity Analysis
1. Instrumentation and Column:
-
A GC system equipped with a Flame Ionization Detector (FID) is recommended. A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
2. GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Mode: Split (e.g., 20:1)
3. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Identify peaks corresponding to the main component and any impurities based on their retention times. Quantify using area normalization.
Causality Behind Experimental Choices:
-
Mid-polar Column: This provides a good balance of interactions for the separation of compounds with varying polarities, which is useful for impurity profiling.
-
FID Detector: FID is a robust, universal detector for organic compounds and offers excellent sensitivity.
-
Temperature Program: A temperature gradient is essential to elute both volatile and less volatile components within a reasonable timeframe while maintaining good peak shape.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary techniques for unambiguous structure elucidation.
Protocol 3: NMR Spectroscopy for Structural Confirmation
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
2. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
3. Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
4. Expected Chemical Shifts (Predicted):
-
¹H NMR:
-
Pyridine Protons: Aromatic region (δ 6.5-8.0 ppm), showing characteristic coupling patterns.
-
Cyclopropyl Protons: Aliphatic region (δ 0.5-1.5 ppm for CH₂ groups, and a downfield multiplet for the CH group attached to the nitrogen).
-
NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
-
¹³C NMR:
-
Pyridine Carbons: Aromatic region (δ 110-160 ppm). The carbon attached to bromine will be shifted upfield compared to a non-brominated analog.
-
Cyclopropyl Carbons: Aliphatic region (δ 5-30 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Protocol 4: Mass Spectrometry for Molecular Weight Confirmation
1. Instrumentation:
-
An Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer is ideal. This can be a standalone instrument or coupled with an HPLC system (LC-MS).
2. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
3. Data Acquisition:
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be clearly visible for the molecular ion peak.
4. Expected m/z Values:
-
[M+H]⁺: ~212.00 and ~214.00 (due to bromine isotopes)[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[8][9][10][11]
Protocol 5: FTIR Spectroscopy for Functional Group Analysis
1. Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Alternatively, a KBr pellet can be prepared.
2. Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
3. Expected Characteristic Absorption Bands:
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic - Cyclopropyl): Below 3000 cm⁻¹.
-
C=C and C=N Stretch (Pyridine Ring): In the region of 1600-1450 cm⁻¹.
-
C-Br Stretch: In the fingerprint region, typically below 700 cm⁻¹.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, such as melting point and decomposition temperature.[12][13][14][15]
Protocol 6: Thermal Analysis
1. Instrumentation:
-
A DSC and a TGA instrument.
2. DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from room temperature to a temperature above the expected melting point.
-
The melting point is determined from the onset of the endothermic melting peak.
3. TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from room temperature to approximately 600 °C.
-
The decomposition temperature is determined from the onset of mass loss.
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. PubChemLite - this compound (C8H9BrN2) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromo-2-cyclopropylaminopyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-cyclopropylaminopyridine, a key reaction in the synthesis of various pharmaceutical intermediates. The inherent electronic properties of this substrate, namely the electron-donating cyclopropylamino group and the coordinating pyridine nitrogen, present unique challenges that require careful consideration of reaction parameters.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low to no conversion of my this compound. What are the likely causes and how can I resolve this?
Low or no conversion is a frequent challenge and can stem from several factors related to the catalyst system and reaction conditions. The 2-aminopyridine moiety is known to be a challenging substrate due to potential catalyst inhibition.[1]
Possible Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos can shield the palladium center, promoting the desired catalytic activity over catalyst inhibition.[3][4] Consider using a pre-catalyst, which can generate the active Pd(0) species more efficiently under mild conditions.[3]
-
-
Ineffective Oxidative Addition: The C-Br bond of the pyridine ring needs to undergo oxidative addition to the Pd(0) catalyst. While bromides are generally more reactive than chlorides, an inefficient catalyst system can slow this crucial first step.[5][6]
-
Suboptimal Base and Solvent: The base is critical for activating the boronic acid in the transmetalation step.[8] The solvent system must be appropriate to solubilize all components.
-
Solution: Potassium phosphate (K₃PO₄) is often an effective base for challenging Suzuki couplings.[3] A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[2][7] Ensure all solvents are thoroughly degassed to remove oxygen.[3]
-
-
Low Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for potential degradation of starting materials or product.[7]
-
A logical workflow for troubleshooting low conversion is outlined below:
Caption: A logical workflow for troubleshooting low conversion.
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
Byproduct formation is common in Suzuki couplings and can complicate purification, reducing the overall yield. The most common side reactions include protodeboronation, dehalogenation, and homocoupling.[1][9]
Common Byproducts and Mitigation Strategies:
| Byproduct | Identification | Cause | Mitigation Strategy |
| Protodeboronation Product | Mass Spectrometry (MS) or NMR showing the boronic acid partner replaced by a hydrogen atom. | The boronic acid is replaced by a proton from the solvent (especially water) or trace acid. This is more common with heteroaryl boronic acids.[1][5] | Use a more stable boronic ester (e.g., pinacol or MIDA esters).[3] Minimize water content if possible or use anhydrous conditions. Ensure the base is not too strong or used in large excess. |
| Dehalogenation Product (2-cyclopropylaminopyridine) | MS or NMR showing the absence of the bromine atom on the starting material. | The palladium catalyst reacts with a hydride source (e.g., solvent, amine base) leading to reductive elimination of the arene.[1][5] | Ensure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source. |
| Homocoupling Product (Biaryl of Boronic Acid) | MS or NMR showing a dimer of the boronic acid partner. | Can be caused by the presence of Pd(II) species or oxygen, which can oxidize the Pd(0) catalyst.[1] | Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. Thoroughly degas the reaction mixture. |
Q3: My product seems difficult to purify. Are there any specific recommendations for 2-aminopyridine derivatives?
The basicity of the 2-aminopyridine moiety can lead to tailing on silica gel chromatography.
Purification Tips:
-
Acid/Base Wash: During the aqueous workup, a dilute acid wash (e.g., 1M HCl) can be used to extract the basic product into the aqueous layer, separating it from non-basic impurities. Subsequent basification of the aqueous layer (e.g., with NaHCO₃ or NaOH) and extraction with an organic solvent can recover the purified product.
-
Chromatography Additives: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system to suppress tailing on silica gel.
-
Alternative Stationary Phases: For particularly challenging separations, consider using alternative stationary phases like alumina or employing reverse-phase chromatography.
-
Cation-Exchange Chromatography: This technique can be effective for purifying 2-aminopyridine derivatives by exploiting the basic nitrogen.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
There is no single "best" combination, as the optimal choice often depends on the specific boronic acid being used. However, for electron-rich, potentially coordinating substrates like this, a highly active catalyst system is required.
Recommended Starting Points:
-
Catalyst Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands are generally the most successful.[4][6] A good starting point would be to screen:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Catalyst Loading: Typically 1-5 mol% of the palladium precursor is sufficient.
Q2: Should I use a boronic acid or a boronic ester?
The choice between a boronic acid and its corresponding ester involves a trade-off between reactivity and stability.[11]
| Reagent | Advantages | Disadvantages |
| Boronic Acid | Generally more reactive, potentially leading to faster reaction times.[11] | Susceptible to degradation pathways like protodeboronation and oxidation, which can affect shelf-life and reaction yields.[11] |
| Boronic Ester (e.g., Pinacol Ester) | More stable, often crystalline solids that are easier to handle, purify, and store.[11][12] Less prone to protodeboronation.[3] | Generally lower reaction rate compared to the parent boronic acid.[11] May require slightly harsher conditions or longer reaction times. |
For challenging or unstable coupling partners, or for multi-step syntheses where reagent stability is key, using a boronic ester is often advantageous.[11]
Q3: What is the role of water in the reaction mixture?
While Suzuki couplings can be run under anhydrous conditions, a small amount of water in a co-solvent system (e.g., dioxane/water, toluene/water) is often beneficial.[2][7]
-
Solubility: Water helps to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃), facilitating its role in the catalytic cycle.
-
Catalyst Activity: In some cases, water can have a beneficial effect on the catalyst activity and the rate of transmetalation. However, excessive water can promote protodeboronation of the boronic acid.[1]
The optimal ratio of organic solvent to water should be determined empirically for each specific reaction.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium Precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel, if necessary.[1]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.[5][8]
References
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine - Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromo-2-cyclopropylaminopyridine Synthesis
Introduction
6-Bromo-2-cyclopropylaminopyridine is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis, however, often presents challenges, with low yield being a primary concern for many researchers. The selective mono-amination of the starting material, 2,6-dibromopyridine, is frequently complicated by the formation of the di-substituted byproduct and other side reactions.
This guide provides a comprehensive troubleshooting framework for scientists and drug development professionals encountering difficulties in this synthesis. We will explore the common pitfalls associated with the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination—and offer field-proven solutions to optimize reaction outcomes.
Troubleshooting Guide: Overcoming Low Yield
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Q1: My overall yield is poor. Which synthetic strategy should I be using: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination?
Answer: Both SNAr and Buchwald-Hartwig amination are viable routes, but they operate under fundamentally different mechanisms and present distinct challenges.
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct attack of cyclopropylamine on the electron-deficient pyridine ring, displacing one of the bromide leaving groups. The pyridine nitrogen atom activates the ring for nucleophilic attack, particularly at the C2 and C6 positions.[1][2] However, this activation is often insufficient, requiring high temperatures and polar aprotic solvents (e.g., DMSO, DMF) to proceed.[3] The primary advantage is its simplicity and the avoidance of expensive metal catalysts. The main drawback is the often harsh conditions required, which can lead to side reactions and degradation, and the second substitution can be difficult to prevent.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that has become the industry standard for C-N bond formation.[4][5] It offers much milder reaction conditions and broader substrate scope. The key to success lies in the meticulous optimization of the catalytic system: the palladium precursor, the phosphine ligand, and the base.[6][7] While more complex to set up, a well-optimized Buchwald-Hartwig reaction will almost always provide superior yields and selectivity compared to SNAr for this specific transformation.
Recommendation: For robust and scalable synthesis, the Buchwald-Hartwig amination is the recommended starting point . If you are experiencing low yields with this method, it is more fruitful to troubleshoot the catalytic system than to switch to SNAr.
Q2: I am attempting a Buchwald-Hartwig reaction, but I see a large amount of unreacted 2,6-dibromopyridine. What is causing my catalytic cycle to stall?
Answer: A stalled catalytic cycle with significant starting material remaining typically points to a problem with one of the key components of the reaction. The primary suspects are the base, the ligand, or the catalyst's activity.
Below is a troubleshooting flowchart to diagnose the issue:
Caption: Troubleshooting flowchart for low conversion in Buchwald-Hartwig amination.
-
Base Selection: The base's role is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, which is necessary for reductive elimination.[8] Weak or partially soluble bases like K₂CO₃ may have insufficient strength or availability in non-polar solvents like toluene.[9] Strong alkoxides are essential for efficient catalyst turnover.[6]
| Base | Common Solvents | Strength | Key Considerations |
| NaOt-Bu | Toluene, Dioxane | Strong | Highly effective, but base-sensitive functional groups (esters, etc.) may not be tolerated.[9] |
| K₃PO₄ | Toluene, Dioxane | Moderate | A weaker option, sometimes used for sensitive substrates, but may result in slower reaction rates. |
| Cs₂CO₃ | Toluene, Dioxane | Moderate | Often effective, especially with specific ligands like Xantphos.[10] Can be more tolerant of functional groups than alkoxides. |
| LHMDS | THF, Toluene | Strong | Useful for substrates with protic functional groups that would be deprotonated by NaOt-Bu.[9] |
-
Ligand Choice: Sterically hindered, electron-rich phosphine ligands are crucial. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[4] Ligands like XPhos and RuPhos are specifically designed for challenging couplings. First-generation ligands like P(o-tol)₃ or bidentate ligands like BINAP may be less effective for this specific transformation.[4][11]
Q3: My main byproduct is the di-substituted 2,6-di(cyclopropylamino)pyridine. How can I improve selectivity for the desired mono-amination product?
Answer: This is the most common challenge. The product, this compound, is an electron-rich aryl halide, which can sometimes react faster in the second amination than the starting 2,6-dibromopyridine. Achieving high selectivity requires careful control of reaction parameters.
Strategies for Improving Mono-Selectivity:
-
Stoichiometry Control: Use a slight excess of 2,6-dibromopyridine relative to cyclopropylamine (e.g., 1.2 to 1.5 equivalents). This statistically favors the mono-substitution.
-
Lower Reaction Temperature: The activation energy for the second substitution is often higher. Running the reaction at the lowest possible temperature that still allows for a reasonable rate (e.g., 80 °C instead of 110 °C) can significantly improve selectivity.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the di-substituted product begins to form in significant amounts.
-
Consider a Copper-Catalyzed System: While palladium is dominant, copper-catalyzed C-N coupling (an Ullmann-type reaction) has been shown to be highly selective for the mono-amination of 2,6-dibromopyridine under specific conditions.[12] This approach can be an excellent alternative if palladium systems consistently yield poor selectivity.
Q4: I am observing a significant amount of 2-cyclopropylaminopyridine (hydrodehalogenation) as a byproduct. What causes this and how can I stop it?
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It occurs when the arylpalladium amido intermediate undergoes β-hydride elimination instead of reductive elimination.[4] This process removes the desired bromine atom, replacing it with hydrogen.
Mitigation Strategies:
-
Use Bulky Ligands: Employing sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos) can create a crowded coordination sphere around the palladium center. This steric bulk disfavors the conformation required for β-hydride elimination, thereby promoting the desired reductive elimination pathway.
-
Choice of Base: The base can influence the reaction pathway. In some cases, switching from a strong alkoxide base to a carbonate or phosphate base may reduce the rate of this side reaction, although it may also slow the overall desired reaction.
-
Solvent Choice: Nonpolar solvents like toluene generally favor the desired coupling.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Buchwald-Hartwig Mono-Amination (High Selectivity)
This protocol is optimized for high selectivity towards the mono-aminated product.
Reaction Mechanism Overview:
Caption: The Buchwald-Hartwig catalytic cycle and common side reactions.
Reagents:
-
2,6-Dibromopyridine (1.2 equiv.)
-
Cyclopropylamine (1.0 equiv.)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dibromopyridine, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe, followed by cyclopropylamine.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon consumption of cyclopropylamine (typically 4-8 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.
Frequently Asked Questions (FAQs)
Q: Can I use a different palladium source, like Pd(OAc)₂? A: Yes, Pd(OAc)₂ is a common and effective palladium(II) precursor. When using a Pd(II) source, the initial step in the catalytic cycle is its reduction to the active Pd(0) species.[9] This is often facilitated by the phosphine ligand or the amine itself. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes lead to more consistent initiation.
Q: My reaction is very sensitive to air. Why is this, and how can I improve my technique? A: The active Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxidation by atmospheric oxygen. Oxidation deactivates the catalyst, stopping the reaction. To prevent this, ensure all glassware is thoroughly dried, use properly purified anhydrous solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction. Degassing the solvent by sparging with argon or using the freeze-pump-thaw method is highly recommended.[13]
Q: Is it possible to perform this reaction without a glovebox? A: Absolutely. While a glovebox is ideal for handling air-sensitive reagents, standard Schlenk line techniques are perfectly adequate for setting up these reactions successfully. The key is to be meticulous in excluding air and moisture at every step.
References
-
Al-Amin, M., & Roth, H. J. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pipzine Chemicals. (n.d.). 2-amino-6-bromopyridine. Pipzine Chemicals. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. [Link]
-
Gakh, A. A., et al. (2003). Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. Semantic Scholar. [Link]
-
Saha, I., et al. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ResearchGate. [Link]
- Google Patents. (n.d.). Method for synthesizing 2-amino-6-bromopyridine.
-
Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
PubChemLite. (n.d.). This compound (C8H9BrN2). PubChemLite. [Link]
-
Jickells, D., & Lecker, R. M. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino pyridine compounds.
-
Vantourout, J. C., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. scripps.edu. [Link]
-
Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH. [Link]
-
Park, S., et al. (2022). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. PMC - NIH. [Link]
-
Reddy, T. R., et al. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. ResearchGate. [Link]
-
Nitta, Y., et al. (2022). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
Kundu, G., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
Bari, A., & Rehana, D. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]
-
Mandal, M., et al. (2022). Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. RSC Publishing. [Link]
-
PubMed. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PubMed. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Singh, K., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
-
Saha, I., et al. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Publications. [Link]
-
Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. ResearchGate. [Link]
-
MDPI. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
-
Saha, I., et al. (2016). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. PMC - NIH. [Link]
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- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
Technical Support Center: Synthesis of 6-Bromo-2-cyclopropylaminopyridine
Prepared by the Senior Application Scientist Group
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-2-cyclopropylaminopyridine. We will address common side reactions, troubleshooting strategies, and optimization protocols, focusing on the prevalent synthetic route: the palladium-catalyzed Buchwald-Hartwig amination of 2,6-dibromopyridine with cyclopropylamine.
Part 1: Overview of the Primary Synthetic Route
The synthesis of this compound is most commonly achieved via a selective mono-amination of 2,6-dibromopyridine. The Buchwald-Hartwig amination is a highly effective method for this transformation due to its functional group tolerance and broad substrate scope.[1]
General Reaction Scheme:
Caption: Palladium-catalyzed mono-amination of 2,6-dibromopyridine.
The reaction's success hinges on precise control over the catalytic cycle to favor the desired mono-substituted product over potential side reactions.
Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle. This diagram illustrates the key steps involved in the palladium-catalyzed C-N bond formation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is formatted as a series of questions addressing specific experimental issues. Each answer provides a mechanistic explanation and actionable solutions.
Issue 1: Poor Selectivity & Significant Disubstitution
Question: My reaction is producing a high percentage of the disubstituted byproduct, 2,6-bis(cyclopropylamino)pyridine, resulting in a low yield of my target compound. Why does this happen, and how can I improve mono-selectivity?
Answer: This is the most common challenge in this synthesis. The product, this compound, is also an aryl halide and can compete with the starting material, 2,6-dibromopyridine, in the catalytic cycle. Once the first C-N bond is formed, the resulting aminopyridine can undergo a second Buchwald-Hartwig coupling.
Causality:
-
Stoichiometry: Using a large excess of cyclopropylamine drives the reaction towards disubstitution.
-
Reaction Time & Temperature: Prolonged reaction times or high temperatures provide more opportunity for the second, slower amination to occur.
-
Catalyst System: Highly active catalyst systems can accelerate both the first and second amination reactions, potentially reducing selectivity.
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess or near-equimolar amount of cyclopropylamine relative to 2,6-dibromopyridine. A common starting point is 1.0 to 1.2 equivalents of the amine.
-
Reduce Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. This will disproportionately slow down the second, less reactive amination step.
-
Monitor Reaction Progress: Carefully track the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the consumption of 2,6-dibromopyridine is maximized and the formation of the disubstituted product begins to accelerate.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) can sometimes improve selectivity by creating a sterically hindered catalytic complex that disfavors reaction with the already substituted product.
Figure 2: Competing Reaction Pathways. The goal is to maximize the rate k1 while minimizing the rate k2.
Table 1: Example Conditions for Improving Mono-Selectivity
| Parameter | Condition for High Disubstitution | Recommended Condition for Mono-Selectivity | Rationale |
| Cyclopropylamine (eq.) | > 2.0 | 1.0 - 1.2 | Reduces the probability of a second amination event. |
| Temperature | > 100 °C | 60 - 80 °C (Toluene) | Exploits the kinetic difference between the two substitution steps. |
| Reaction Time | > 24 hours | Monitor until SM is consumed (e.g., 4-12 h) | Prevents the slow accumulation of the disubstituted byproduct. |
| Base (eq.) | > 3.0 | 2.0 - 2.5 | Sufficient for catalysis without creating overly harsh conditions. |
Issue 2: Formation of Hydrodehalogenated (De-brominated) Impurity
Question: My analysis shows the presence of 2-cyclopropylaminopyridine, an impurity missing the bromine atom at the 6-position. What causes this de-bromination, and how can it be prevented?
Answer: Hydrodehalogenation, or de-bromination, is a known side reaction in palladium-catalyzed cross-coupling reactions.[2] It involves the replacement of a halogen atom with a hydrogen atom.
Causality:
-
Mechanism: This side reaction can occur through several pathways. One common route involves the formation of a palladium hydride (Pd-H) species. This species can then insert into the C-Br bond of either the starting material or the product, followed by reductive elimination to yield the de-brominated compound.[1]
-
Hydrogen Sources: The Pd-H species can be generated from trace water, the amine itself, or the solvent if it contains abstractable protons.
-
Base: Some bases, particularly weaker ones or those used in excess, can contribute to pathways that favor dehalogenation.
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Solvents like toluene or dioxane should be freshly distilled or obtained from a solvent purification system.
-
Choice of Base: Strong, non-nucleophilic bases are often preferred. Sodium tert-butoxide (NaOtBu) is a common choice and is less likely to promote dehalogenation compared to bases like carbonates in the presence of water.
-
Ligand Selection: Certain ligands are known to suppress dehalogenation. Sterically hindered biaryl phosphine ligands can help by accelerating the desired reductive elimination step, which outcompetes the dehalogenation pathway.
-
Degas Thoroughly: Remove dissolved oxygen from the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can degrade the catalyst and lead to side reactions.
Issue 3: Reaction Stalls or Fails to Initiate
Question: My reaction is very sluggish or fails to proceed, leaving a large amount of unreacted 2,6-dibromopyridine. What are the likely causes and troubleshooting steps?
Answer: Reaction stalling is often related to catalyst deactivation or suboptimal reaction conditions. Pyridine-containing substrates can be particularly challenging.
Causality:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring of the substrate or product can coordinate strongly to the palladium center, leading to the formation of inactive or less active catalyst species.[2]
-
Inactive Pre-catalyst: The Pd(0) active catalyst may not be generated efficiently from the Pd(II) pre-catalyst (e.g., Pd(OAc)₂).
-
Insufficient Base: The base is crucial for deprotonating the amine-palladium complex to form the active amido complex required for reductive elimination.[3] If the base is weak, impure, or insufficient in quantity, the catalytic cycle will halt.
-
Low Temperature: The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step and may require a certain thermal threshold to proceed efficiently.
Troubleshooting & Optimization:
-
Screen Ligands: This is the most critical variable. For electron-deficient heteroaryl halides like 2,6-dibromopyridine, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination while preventing catalyst inhibition.
-
Verify Base Quality and Strength: Use a strong base like NaOtBu or LiHMDS. Ensure the base is fresh and has been stored under an inert atmosphere.
-
Choose an Appropriate Pre-catalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common, consider using pre-formed palladium-ligand complexes (pre-catalysts) which can provide more consistent and rapid initiation of the catalytic cycle.
-
Solvent Choice: Toluene and 1,4-dioxane are standard solvents. Aprotic polar solvents can sometimes be beneficial, but solvent screening may be necessary.
Part 3: Purification and Analysis Protocol
Question: What is the recommended procedure for purifying the crude product and separating it from the main side products like 2,6-dibromopyridine and the disubstituted amine?
Answer: Flash column chromatography is the most effective method for purifying this compound from the common impurities.
Step-by-Step Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove the bulk of the base and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Preparation: Prepare a silica gel column. The amount of silica should be approximately 50-100 times the mass of the crude material.
-
Solvent System Selection: The polarity difference between the starting material, product, and byproducts allows for good separation. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Start with a low polarity mixture (e.g., 2-5% ethyl acetate in hexanes) to elute the non-polar starting material (2,6-dibromopyridine).
-
Gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired product (this compound).
-
The more polar disubstituted byproduct (2,6-bis(cyclopropylamino)pyridine) will elute last, at higher concentrations of ethyl acetate.
-
-
Loading and Elution: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. This "dry loading" technique generally provides better resolution than loading the sample as a solution. Begin elution and collect fractions, monitoring them by TLC.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Table 2: Typical Elution Order in Silica Gel Chromatography (Hexanes/EtOAc)
| Compound | Structure | Relative Polarity | Typical Elution Order |
| 2,6-Dibromopyridine (Starting Material) | Br-Py-Br | Low | 1st |
| This compound (Product) | Br-Py-NH-cPr | Medium | 2nd |
| 2,6-bis(cyclopropylamino)pyridine (Byproduct) | cPr-NH-Py-NH-cPr | High | 3rd |
Part 4: Master Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common issues encountered during the synthesis.
Sources
Technical Support Center: Purification of 6-Bromo-2-cyclopropylaminopyridine
Introduction
Welcome to the technical support guide for the purification of 6-Bromo-2-cyclopropylaminopyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important synthetic intermediate. As a compound frequently synthesized via Buchwald-Hartwig amination, its purification is often complicated by the presence of structurally similar impurities, residual catalyst, and starting materials. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the purification of this compound.
Impurity Profile & Identification
Q1: After my synthesis of this compound, my initial analysis (TLC, LC-MS) shows multiple spots/peaks close to my product. What are the likely impurities?
A1: The impurity profile of a crude this compound sample is highly dependent on the synthetic route, but for a typical Buchwald-Hartwig amination reaction, you can expect the following:
-
Unreacted Starting Materials: The most common impurities are unreacted 2,6-dibromopyridine and residual cyclopropylamine.
-
Dehalogenated Byproduct: Hydrodehalogenation of the starting material or product can lead to the formation of 2-cyclopropylaminopyridine. This is a common side reaction in palladium-catalyzed couplings.[1]
-
Double Amination Product: The reaction of both bromine atoms on the 2,6-dibromopyridine with cyclopropylamine can result in the formation of 2,6-bis(cyclopropylamino)pyridine.
-
Isomeric Byproducts: Depending on the reaction conditions, trace amounts of other brominated pyridine isomers may be present.[2]
-
Residual Catalyst and Ligands: Palladium catalysts (e.g., Pd2(dba)3) and phosphine ligands (e.g., XPhos, SPhos) or their oxides are often present in the crude mixture.[1][3]
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of column chromatography.[4] For this compound and its related impurities, a typical eluent system for TLC is a mixture of hexanes and ethyl acetate.[5] It is crucial to co-spot your crude mixture with standards of your starting materials, if available, to aid in identification. Visualization under a UV lamp at 254 nm is standard for these aromatic compounds.[4] For more quantitative analysis and to assess the final purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.[6][7]
Column Chromatography Challenges
Q3: I'm having difficulty separating my product from a closely eluting impurity using column chromatography. What can I do to improve the separation?
A3: This is a frequent challenge, often due to the similar polarities of the product and certain byproducts. Here are several strategies to enhance resolution:
-
Optimize the Solvent System: The choice of eluent is critical.[5] Conduct a thorough TLC analysis with a range of solvent polarities (e.g., varying ratios of hexane:ethyl acetate). The goal is to find a system where the Rf value of your product is between 0.2 and 0.3, and the separation from the impurity is maximized.[4]
-
Utilize a Basic Modifier: The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation.[5][8] Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your eluent can significantly improve peak shape and resolution.[5]
-
Dry Loading: If your crude product has limited solubility in the eluent, it can lead to band broadening at the start of the column.[5] To circumvent this, use a dry loading technique. Dissolve your crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting free-flowing powder onto the top of your column.[4][5]
-
Column Dimensions and Packing: A longer, narrower column will generally provide better separation than a short, wide one. Ensure your column is packed uniformly without any cracks or air bubbles, as these can cause channeling and lead to a poor separation.[9][10]
Q4: My product seems to be degrading on the silica gel column. How can I prevent this?
A4: While this compound is generally stable, some pyridine derivatives can be sensitive to the acidic nature of silica gel.
-
Deactivate the Silica: You can neutralize the silica gel by washing it with a solution of triethylamine in your eluent before packing the column.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like C18 for reversed-phase chromatography if your compound and impurities have suitable solubility.[8]
Recrystallization Issues
Q5: I am trying to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with many pyridine derivatives.[2][5]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.[2]
-
Solvent Choice: The ideal recrystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.[5] Perform small-scale solvent screening with common solvents like ethanol, methanol, isopropanol, hexanes, and toluene to find the optimal one.[3][5] A solvent pair, such as ethanol/water, can also be effective.[3]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound can also initiate crystallization.[2]
-
Purity Check: Highly impure samples are often difficult to crystallize. It may be necessary to first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.[2]
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline for the purification of this compound on a laboratory scale.
1. TLC Analysis for Eluent Optimization:
- Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
- Dissolve a small amount of the crude product in dichloromethane.
- Spot the crude mixture on TLC plates and develop them in the prepared chambers.
- Identify the solvent system that provides an Rf value of ~0.2-0.3 for the product and the best separation from impurities.
2. Column Preparation (Slurry Packing Method):
- Securely clamp a glass chromatography column vertically in a fume hood.
- Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9][10]
- In a beaker, make a slurry of silica gel (flash grade, 230-400 mesh) in the chosen eluent.[4][10]
- Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[10]
- Drain the excess solvent until the level is just above the silica bed, ensuring the column never runs dry.[9]
- Add a thin layer of sand on top of the silica bed to prevent disturbance.[9][10]
3. Sample Loading (Dry Loading Recommended):
- Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle pressure using a nitrogen or air line to achieve a steady flow rate.
- Collect fractions in test tubes or flasks.
- Monitor the elution process by TLC analysis of the collected fractions.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
1. Solvent Selection:
- In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes) at room temperature and upon heating.
- The ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
4. Crystallization:
- Allow the clear, hot solution to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Allow the crystals to air dry on the filter paper before transferring them to a watch glass or drying oven to remove any residual solvent.
Data Presentation
Table 1: Typical TLC Eluent Systems and Expected Rf Values
| Eluent System (Hexane:Ethyl Acetate) | 2,6-dibromopyridine (Starting Material) Rf | This compound (Product) Rf | 2,6-bis(cyclopropylamino)pyridine (Byproduct) Rf |
| 9:1 | ~0.7 | ~0.4 | ~0.2 |
| 8:2 | ~0.6 | ~0.3 | ~0.1 |
| 7:3 | ~0.5 | ~0.2 | <0.1 |
Note: Rf values are approximate and can vary based on the specific TLC plates, chamber saturation, and temperature.
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | High resolution for complex mixtures; applicable to a wide range of polarities. | Can be time-consuming and solvent-intensive; potential for product degradation on silica. | Crude mixtures with multiple, closely eluting impurities. |
| Recrystallization | Simple, inexpensive, and can yield very high purity material. | Dependent on finding a suitable solvent; may not be effective for removing impurities with similar solubility. | Final polishing step after chromatography or for crude material with a major impurity of different solubility. |
| Distillation | Effective for removing non-volatile impurities. | Not suitable for thermally labile compounds; may not separate compounds with close boiling points. | Removing high-boiling point impurities or solvents. |
Visualizations
Purification Workflow Diagram
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Decision Tree for Column Chromatography
Caption: A troubleshooting guide for common column chromatography challenges.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. BenchChem.
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. BenchChem.
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.
-
Kashani, S. K., Jessiman, J. E., & St-Cyr, S. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
No_Cartoonist_7374. (2023, July 31). BH amination side products and purification. Reddit. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Analysis of HPLC and GC for Purity Assessment of 6-Bromo-2-methoxy-1-naphthaldehyde. BenchChem.
-
Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. Retrieved from [Link]
-
Beth G. (2018, September 24). Column chromatography. YouTube. Retrieved from [Link]
Sources
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- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of 6-Bromo-2-cyclopropylaminopyridine
Welcome to the technical support center for 6-Bromo-2-cyclopropylaminopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the stability challenges associated with this important chemical intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your experiments and products.
Introduction: Understanding the Inherent Instabilities
This compound is a substituted pyridine derivative. Its structure, featuring a 2-aminopyridine core, a bromine substituent, and a cyclopropyl group, presents a unique combination of reactive sites. The primary stability concerns stem from the susceptibility of the 2-aminopyridine moiety to oxidation and the potential for hydrolytic cleavage or photodegradation related to the carbon-bromine bond.[1] The amino group, in particular, can be easily oxidized, leading to discoloration (often darkening from white or off-white to brown) and the formation of impurities.[1] This degradation can be accelerated by exposure to air, light, and heat.
This guide provides a structured approach to identifying, mitigating, and preventing the degradation of this compound through a series of troubleshooting questions and validated experimental protocols.
Part 1: Troubleshooting Guide - Diagnosis and Mitigation
This section is structured in a question-and-answer format to directly address common issues encountered during the handling and use of this compound.
Issue 1: My solid compound has discolored (turned yellow/brown) upon storage. What is happening and how can I prevent it?
A1: Underlying Cause & Verification
Discoloration is a classic indicator of oxidative degradation. The 2-amino group on the pyridine ring is electron-donating, making the ring system more susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light and heat.[1] This process can lead to the formation of colored polymeric impurities or N-oxide species.
Verification Protocol: Purity Assessment by HPLC
To confirm degradation, you must assess the purity of your material using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Step-by-Step HPLC Protocol:
-
Column Selection: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. Start with a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 6.5) and an organic phase (e.g., acetonitrile or methanol).[2]
-
Gradient Example:
-
0-5 min: 90% Aqueous / 10% Organic
-
5-25 min: Ramp to 10% Aqueous / 90% Organic
-
25-30 min: Hold at 10% Aqueous / 90% Organic
-
30-35 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has strong absorbance (e.g., 254 nm).[2]
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (like acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the discolored sample and a sample from a fresh, unopened batch (if available). Degradation is confirmed by the appearance of new peaks and a decrease in the peak area of the parent compound.
Mitigation Strategies:
-
Storage: Store the compound in a tightly sealed, amber glass vial to protect from light and air.[1] For long-term storage, purge the vial with an inert gas (argon or nitrogen) before sealing. Store at reduced temperatures (2-8°C).
-
Handling: When handling the solid, minimize its exposure to ambient air and bright light. Work in a fume hood with subdued lighting if possible. If transferring large quantities, consider using a glove box under an inert atmosphere.[3]
Issue 2: I am seeing a new, more polar impurity in my reaction mixture or formulation. What could it be?
A2: Potential Cause & Identification
A common degradation pathway for halogenated pyridines is hydrolysis, where the bromine atom is substituted by a hydroxyl group. This would result in the formation of 6-Hydroxy-2-cyclopropylaminopyridine, a more polar compound that would have a shorter retention time on a reverse-phase HPLC column. This reaction can be catalyzed by acidic or basic conditions.
Identification Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for identifying unknown impurities.
Step-by-Step LC-MS Protocol:
-
LC Method: Use the HPLC method described in A1. The use of a volatile buffer like ammonium acetate is compatible with MS detection.
-
MS Detection:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive mode, as the aminopyridine structure is readily protonated.
-
Mass Range: Scan a mass range that includes the parent compound and potential degradants (e.g., m/z 100-500).
-
-
Data Analysis:
-
Parent Compound (this compound): Expected [M+H]⁺ at m/z 213/215 (due to the isotopic pattern of bromine).
-
Potential Hydrolysis Product (6-Hydroxy-2-cyclopropylaminopyridine): Expected [M+H]⁺ at m/z 151.
-
Potential Oxidation Product (N-Oxide): Expected [M+H]⁺ at m/z 229/231.[4]
-
-
Confirmation: If an unknown peak matches the expected mass of a degradant, further confirmation can be achieved through tandem MS (MS/MS) to analyze the fragmentation pattern.
Issue 3: My solution-based experiments are showing inconsistent results over time. How can I improve the stability of the compound in solution?
A3: Underlying Causes & Stabilization Strategies
In solution, degradation can be accelerated. Oxidative degradation is often the primary culprit, but hydrolysis can also occur depending on the pH of the solvent system.
Stabilization Strategies:
-
Solvent Choice & pH Control:
-
Use freshly de-gassed solvents to minimize dissolved oxygen.
-
If possible, buffer the solution to a neutral or slightly acidic pH (pH 5-7), as both highly acidic and basic conditions can promote hydrolysis.
-
-
Use of Antioxidants:
-
For organic solutions, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).
-
For aqueous solutions, antioxidants like L-Ascorbic Acid can be effective, but their compatibility and potential for accelerating other degradation pathways should be tested.[5]
-
-
Inert Atmosphere:
-
Prepare and store solutions under an inert atmosphere (argon or nitrogen). Use septa-sealed vials and cannulation techniques for transfers.
-
Workflow Diagram: Solution Preparation
Caption: Potential degradation pathways under stress conditions.
Q3: Can formulation strategies improve the stability of this compound?
A3: Yes. For solid dosage forms, advanced formulation techniques can significantly enhance stability. One of the most effective methods is creating an Amorphous Solid Dispersion (ASD) .
-
Mechanism: In an ASD, the API is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS). [1]This immobilizes the API molecules, preventing them from arranging into a crystal lattice and inhibiting degradation by:
-
Reducing Molecular Mobility: Slows down solid-state chemical reactions.
-
Creating a Physical Barrier: The polymer can protect the API from atmospheric oxygen and moisture.
-
Specific Interactions: Hydrogen bonding between the API and the polymer can further stabilize the molecule.
-
-
Preparation: ASDs are typically prepared by spray drying or hot-melt extrusion. The choice of polymer and manufacturing process is critical and requires careful screening to ensure compatibility and optimal stability.
Conclusion
The stability of this compound is manageable with a proactive and informed approach. The key vulnerabilities are the 2-amino group (oxidation) and the 6-bromo substituent (hydrolysis/photolysis). By implementing proper storage and handling procedures, utilizing inert atmospheres, and employing validated analytical techniques like HPLC and LC-MS to monitor purity, researchers can ensure the integrity of their material. For formulated products, strategies such as the addition of antioxidants or the creation of amorphous solid dispersions offer robust solutions to enhance long-term stability.
References
-
BASF Pharma Solutions. (2021). Stabilization of Amorphous APIs. Pharmaceutical Technology, 45(12).
-
Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet.
- Pereshivko, O. P., & Vovk, M. V. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 52(12), 978-981.
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. [Link]
-
Shah, N., et al. (2020). Amorphous solid dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Pharmaceutics, 12(9), 838. [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
-
Drug Development & Delivery. (2016). Excipients: Enhancing the New, Poorly Soluble APIs.
-
Croda Healthcare. (n.d.). The Power of Excipient Purity in API Stability.
-
NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook.
- Lubs, H. A. (1934). Method of inhibiting discoloration of aromatic compounds. U.S. Patent No. 1,973,724. Washington, DC: U.S.
-
Ha, E., et al. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 13(10), 1599. [Link]
-
Sigma-Aldrich. (n.d.). Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation.
-
Li, M., et al. (2023). Structure-Based Prediction of Molecular Interactions for Stabilizing Volatile Drugs. Pharmaceutics, 15(11), 2581. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
-
Wu, S., Waugh, W., & Stella, V. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]
- Agilent Technologies, Inc. (2022). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry.
-
Movahedi, F., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
-
Waterman, K. C., et al. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical Development and Technology, 10(1), 115-125. [Link]
- Scribd. (2012).
- Singh, G., et al. (2014). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
-
SIELC Technologies. (2010). 2-Aminopyridine.
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
-
Wikipedia. (n.d.). 2-Aminopyridine.
-
Al-Ghanem, K. A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344. [Link]
-
Sigma-Aldrich. (n.d.). 2-Amino-6-bromopyridine.
-
Bouzroura, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
- ResearchGate. (n.d.). Tablet Color Changes Due to Light Irradiation and Titanium Dioxide: Color Change Prevention Using Plasticizers.
- Al-Ghanem, K. A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344.
-
Zhang, Q., et al. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 23(11), 2821. [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58, 343-382. [Link]
-
Chen, X., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 153. [Link]
- Patel, K., & Dedania, Z. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research, 47(3).
-
de Oliveira, G. G., et al. (2016). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 52(3), 443-453. [Link]
-
Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]
-
El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
- ResearchGate. (2012).
-
Li, Y., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 151. [Link]
- U.S. Environmental Protection Agency. (2006). Aminopyridines.
-
Science.gov. (n.d.). forced degradation products: Topics.
- ResearchGate. (n.d.).
-
Science.gov. (n.d.). antioxidants bha bht: Topics.
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- 4. agilent.com [agilent.com]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with 6-Bromo-2-cyclopropylaminopyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with palladium-catalyzed cross-coupling reactions involving 6-Bromo-2-cyclopropylaminopyridine. Our goal is to equip you with the scientific understanding and practical solutions to overcome catalyst deactivation and achieve successful reaction outcomes.
Introduction: The Challenge of N-Heterocyclic Substrates
This compound is a valuable building block in medicinal chemistry. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a ligand, coordinating to the palladium center and potentially hindering the catalytic cycle.[1] This, coupled with other common deactivation pathways, can lead to frustratingly low yields or complete reaction failure. This guide will walk you through diagnosing and solving these issues.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose the root cause of your experimental problems based on the observed symptoms.
Symptom 1: Low to No Product Yield
Question: My reaction with this compound is giving a very low yield or no product at all. What are the likely causes and how can I fix it?
Answer:
Low or no yield is the most common issue and can stem from several factors related to catalyst deactivation or suboptimal reaction conditions. Let's break down the potential culprits and their solutions.
The active form of the catalyst in most cross-coupling reactions is Palladium(0). This species is highly sensitive to oxygen and can be easily oxidized to inactive Pd(II) species.[2][3]
-
Underlying Cause: Insufficient degassing of solvents, reagents, or the reaction vessel.
-
Troubleshooting Protocol:
-
Solvent Degassing: Sparge your solvents (e.g., toluene, dioxane, THF) with an inert gas like argon or nitrogen for at least 30-60 minutes before use.[2]
-
Reaction Setup: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for the most sensitive reactions.
-
Freeze-Pump-Thaw: For rigorous oxygen removal, perform three freeze-pump-thaw cycles on your solvent.
-
The active, soluble Pd(0) catalyst can precipitate as inactive palladium black.[3] This is often a sign of ligand dissociation from the metal center.
-
Underlying Cause:
-
Ligand Choice: The chosen phosphine ligand may not be sufficiently bulky or electron-rich to stabilize the Pd(0) center throughout the catalytic cycle.
-
High Temperatures: Excessive heat can accelerate ligand dissociation.
-
-
Troubleshooting Protocol:
-
Ligand Selection: Switch to a more sterically demanding and electron-rich ligand. For substrates like this compound, bulky biaryl phosphine ligands are often a good choice.[4]
-
Temperature Optimization: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider a temperature screen to find the optimal balance.
-
The lone pair on the pyridine nitrogen of your substrate can coordinate to the palladium center, forming an off-cycle, inactive complex.[1] This is a common issue with N-heterocyclic substrates.
-
Underlying Cause: The palladium catalyst has a vacant coordination site that is readily occupied by the pyridine nitrogen.
-
Troubleshooting Protocol:
-
Use of Bidentate Ligands: Employ bidentate phosphine ligands. These ligands occupy two coordination sites on the palladium, making it less likely for the pyridine nitrogen to bind and inhibit the catalyst.[5]
-
Increase Ligand:Palladium Ratio: A slight excess of the phosphine ligand can help to outcompete the pyridine for coordination to the palladium center.
-
Oxidative addition of the aryl bromide to the Pd(0) center is the first and often rate-limiting step in the catalytic cycle.[6][7] If this step is slow, the overall reaction will not proceed efficiently.
-
Underlying Cause: The C-Br bond of this compound may be insufficiently reactive under the chosen conditions, or the Pd(0) center may not be electron-rich enough.
-
Troubleshooting Protocol:
Symptom 2: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, such as homocoupled starting material or protodebromination. What's going wrong?
Answer:
The formation of side products is a clear indication that undesired reaction pathways are competing with your desired cross-coupling.
This occurs when your coupling partner (e.g., a boronic acid in a Suzuki coupling) reacts with itself.
-
Underlying Cause: This side reaction is often promoted by the presence of oxygen.[2]
-
Troubleshooting Protocol: Rigorous degassing of all reaction components is the primary solution (see section 1.1).
This is the replacement of the bromine atom on your starting material with a hydrogen atom.
-
Underlying Cause: This can happen if the cross-coupling kinetics are slow, allowing for competing pathways to occur.[2] It can also be promoted by certain bases or impurities.
-
Troubleshooting Protocol:
-
Optimize Reaction Rate: Focus on strategies to accelerate the desired cross-coupling reaction (e.g., ligand choice, temperature).
-
Base Selection: The choice of base is critical. Ensure it is strong enough to facilitate the desired reaction but not so harsh that it promotes decomposition. The solubility of the base is also important.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of palladium catalyst to use for reactions with this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, etc.). However, a good starting point is to use a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. These ligands are effective at stabilizing the active Pd(0) species and promoting the key steps of the catalytic cycle.[4]
Q2: How does the cyclopropylamino group affect the reaction?
A2: The cyclopropylamino group is an electron-donating group, which can increase the electron density of the pyridine ring. This can make the oxidative addition of the C-Br bond more challenging.[10] Additionally, the secondary amine proton could potentially interact with the base, so the choice of base is important.
Q3: Can β-hydride elimination be a problem with the cyclopropylamino group?
A3: β-hydride elimination is a potential decomposition pathway in palladium catalysis.[11][12] However, with a cyclopropyl group, this is generally not a concern as there are no β-hydrogens on the cyclopropyl ring relative to the nitrogen that can be eliminated.
Q4: What is the recommended solvent for these reactions?
A4: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are commonly used.[2] For reactions involving ionic species, such as Suzuki couplings with inorganic bases, a biphasic system (e.g., toluene/water) can be beneficial to dissolve all components.[2]
Q5: How can I monitor the progress of my reaction effectively?
A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of your starting material. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) are recommended.
Experimental Protocols & Data
Table 1: Recommended Ligands for Cross-Coupling with this compound
| Ligand Type | Examples | Key Advantages |
| Bulky Monodentate Phosphines | Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) | Excellent for promoting oxidative addition and reductive elimination. |
| Bidentate Phosphines | Xantphos, BINAP | Can help to prevent catalyst inhibition by the pyridine nitrogen.[5] |
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (2-10 mol%).
-
Add a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent(s) (e.g., a mixture of toluene and water).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Science: Diagrams
Caption: Common deactivation pathways from the active Pd(0) catalyst.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions with 6-Bromo-2-cyclopropylaminopyridine
Welcome to the technical support center for cross-coupling reactions involving 6-bromo-2-cyclopropylaminopyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, answers to frequently asked questions, and alternative catalyst recommendations to help you overcome common challenges in your synthetic endeavors.
The unique electronic and steric properties of this compound—specifically the electron-donating nature of the cyclopropylamino group and the coordinating potential of the pyridine nitrogen—can present distinct challenges for standard palladium-catalyzed cross-coupling reactions. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My standard Suzuki-Miyaura coupling with Pd(PPh₃)₄ is failing or giving low yields. What is the likely cause?
The primary issue often lies with catalyst inhibition. The nitrogen atoms on the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[1] Standard catalysts like tetrakis(triphenylphosphine)palladium(0) may not be effective enough for this substrate.[1] Additionally, 2-substituted nitrogen-containing heteroaryl organoboranes can be challenging to couple due to a slow rate of transmetalation and a tendency to undergo protodeboronation.[2]
Q2: What are the first steps I should take to troubleshoot a low-yielding Buchwald-Hartwig amination with this substrate?
First, re-evaluate your choice of ligand and base. For electron-rich and sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote the crucial reductive elimination step. The choice of base is also critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of your starting material or catalyst.
Consider the following adjustments:
-
Ligand: Switch from simple phosphine ligands to more specialized Buchwald ligands (e.g., SPhos, XPhos) or bidentate ligands like BINAP.[3][4]
-
Base: If using a carbonate base, consider switching to a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[3][5]
-
Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Toluene and dioxane are common choices.[1][3]
Q3: I am observing significant amounts of a dehalogenated byproduct (2-cyclopropylaminopyridine). How can I minimize this?
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction.[1] It can occur through a competing reaction pathway where the palladium catalyst reacts with a hydride source.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is rigorously performed under an inert atmosphere (argon or nitrogen) to minimize oxygen, which can affect catalyst stability.[1]
-
Solvent and Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Some solvents or bases can act as hydride sources.
-
Base Selection: The choice of base can influence this side reaction. Experiment with different bases to find one that minimizes dehalogenation.
-
Catalyst Choice: Some catalyst systems are more prone to this side reaction than others. Trying an alternative catalyst system (see below) may be beneficial.
Alternative Catalyst Systems
When standard palladium catalysts fall short, several alternative systems can offer improved performance for this challenging substrate.
1. Advanced Palladium Systems with Buchwald Ligands
For substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective. These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
| Catalyst System | Ligand | Recommended Base | Solvent | Temperature (°C) | Key Advantage |
| Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or K₂CO₃ | Toluene or THF | 80-100 | High efficiency for sterically hindered and electron-rich substrates.[4] |
| Pd(OAc)₂ | BrettPhos | LiHMDS | Dioxane | 80-110 | Excellent for coupling with primary amines.[5] |
| "XantPhos Pd G3" | XantPhos | DBU | MeCN/Toluene | 140 (Flow) | Homogeneous conditions, suitable for continuous flow, tolerates sensitive functional groups.[7] |
2. Nickel-Based Catalysts
Nickel catalysts are a cost-effective alternative to palladium and can exhibit unique reactivity.[8] They are particularly effective for coupling with alkyl groups and can activate less reactive C-Cl bonds, indicating their utility for challenging substrates.[9][10][11]
| Catalyst System | Ligand | Reductant (if needed) | Solvent | Temperature (°C) | Key Advantage |
| NiBr₂·3H₂O | Bathophenanthroline | Mn⁰ | DMF | Room Temp - 60 | Effective for cross-electrophile coupling of 2-chloropyridines with alkyl bromides.[9][10] |
| NiCl₂(dme) | Bipyridine or Terpyridine | Zn | THF | 50-70 | Can facilitate couplings that are difficult with palladium. |
3. Copper-Catalyzed (Ullmann-Type) Couplings
For C-N bond formation, copper-catalyzed Ullmann-type reactions are a classic and often overlooked alternative.[12] Modern protocols use ligands to facilitate the reaction at lower temperatures than traditional methods.[13][14]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Advantage |
| CuI or CuCl | L-proline or 1-Methyl-imidazole | K₂CO₃ or t-BuOLi | DMSO or DMF | 80-120 | Cost-effective, particularly for amination reactions.[13][14][15] |
| Cu(OAc)₂ | α-Benzoin oxime | K₃PO₄ | DMSO | 80 | Broad scope for N-nucleophiles, including azoles and amino acids.[16] |
4. Photocatalysis
Visible-light-driven photoredox catalysis is an emerging, mild alternative to traditional transition-metal-catalyzed methods.[17][18] These reactions often proceed at room temperature and can offer unique selectivity.[17][18]
| Catalyst System | Type | Additive | Solvent | Temperature (°C) | Key Advantage |
| Acridinium salt | Organic Photocatalyst | Pyridine N-oxide | CH₂Cl₂ | Room Temp | Transition-metal-free, mild conditions for C-H functionalization.[19] |
| Quinolinone | Organic Photocatalyst | None | Varies | Room Temp | Can introduce phosphinoyl and carbamoyl groups under mild, metal-free conditions.[17][18] |
Troubleshooting Guide: A Decision-Making Workflow
If you are encountering issues with your cross-coupling reaction, use the following workflow to diagnose and solve the problem.
Caption: A decision tree for troubleshooting common cross-coupling issues.
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary amine. Note: This is a general procedure and may require optimization for your specific amine.
Materials:
-
This compound
-
Amine coupling partner (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.
References
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. Available at: [Link]
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Angewandte Chemie International Edition. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]
-
Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. Available at: [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]
-
Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. Available at: [Link]
-
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. PubMed. Available at: [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. Available at: [Link]
-
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. Available at: [Link]
-
Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PubMed. Available at: [Link]
-
CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ACS Publications. Available at: [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Sci-Hub. Available at: [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry. Available at: [Link]
-
Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. National Institutes of Health. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]
-
Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Royal Society of Chemistry. Available at: [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Royal Society of Chemistry. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]
- 9. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides / Synlett, 2013 [sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pr.ibs.re.kr [pr.ibs.re.kr]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of 6-Bromo-2-cyclopropylaminopyridine
Welcome to the technical support center for the synthesis of 6-Bromo-2-cyclopropylaminopyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its production. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your synthesis, reduce impurities, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary impurities?
The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-dibromopyridine with cyclopropylamine.[1][2][3] The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are ortho to the ring nitrogen.[4][5][6]
The primary impurities associated with this synthesis are:
-
Unreacted 2,6-dibromopyridine (Starting Material): Incomplete reaction can lead to residual starting material in the crude product.
-
2,6-di(cyclopropylamino)pyridine (Di-substituted byproduct): This is formed when cyclopropylamine reacts at both bromine-substituted positions on the pyridine ring.[2]
-
Hydrolysis Products: If water is present in the reaction, hydrolysis of the bromo-substituents can occur, though this is generally a minor impurity under typical conditions.
Q2: I'm observing a significant amount of the di-substituted byproduct, 2,6-di(cyclopropylamino)pyridine. What are the causes and how can I improve selectivity for the mono-substituted product?
The formation of the di-substituted byproduct is a common challenge and is primarily driven by reaction stoichiometry and conditions.
Causality: The initial product, this compound, is still an activated halo-pyridine and can undergo a second substitution reaction with cyclopropylamine. This is especially prevalent if a large excess of the amine is used or if the reaction is run for an extended period at high temperatures.
Troubleshooting and Prevention:
-
Control Stoichiometry: Carefully control the molar ratio of cyclopropylamine to 2,6-dibromopyridine. Using a smaller excess of the amine (e.g., 1.1 to 1.5 equivalents) can significantly favor mono-substitution.
-
Temperature and Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the consumption of 2,6-dibromopyridine is maximized and the formation of the di-substituted product begins to accelerate. Lowering the reaction temperature can also enhance selectivity, albeit at the cost of a longer reaction time.
-
Microwave-Assisted Synthesis: For highly selective mono-amination, microwave-assisted synthesis in water without a base or catalyst has proven effective.[2][3][7] This method can provide high yields of the mono-aminated product with minimal di-substituted byproduct.[2]
Q3: My final product is contaminated with unreacted 2,6-dibromopyridine. What are the best strategies to drive the reaction to completion and purify the product?
Residual starting material indicates an incomplete reaction. Here’s how to address this issue:
Driving the Reaction:
-
Increase Reaction Time/Temperature: If selectivity is not a major concern, increasing the reaction time or temperature can help consume the remaining 2,6-dibromopyridine. However, this must be balanced with the potential for increased byproduct formation.
-
Catalysis: While SNAr can proceed thermally, palladium-catalyzed methods like the Buchwald-Hartwig amination can offer a more efficient route, often under milder conditions, leading to higher conversion.[8][9][10][11] This involves a palladium catalyst, a suitable phosphine ligand (e.g., BINAP), and a base.[8][9][10]
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating this compound from both the non-polar 2,6-dibromopyridine and the more polar di-substituted byproduct. A silica gel column with a gradient elution system of ethyl acetate and hexanes is typically effective.
-
Recrystallization: If the impurity level is not excessively high, recrystallization can be a viable purification method. The choice of solvent is critical. A solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | High resolution, effective for separating multiple components. | Can be time-consuming and require large volumes of solvent for scale-up. |
| Recrystallization | Scalable, can yield very pure material. | Less effective for high impurity levels, potential for product loss in the mother liquor. |
| Distillation (Bulb-to-Bulb) | Effective for thermally stable, volatile compounds. | Can lead to decomposition if the product is not stable at high temperatures.[2] |
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the synthesis.
Issue 1: Low Yield of the Desired Product
-
Potential Cause: Insufficient reaction temperature or time.
-
Suggested Action: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If starting material remains, consider extending the reaction time or cautiously increasing the temperature.
-
Potential Cause: Inefficient stirring, leading to a heterogeneous reaction mixture.
-
Suggested Action: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and facilitate reactant interaction.
-
Potential Cause: Degradation of starting materials or product.
-
Suggested Action: Use high-quality, pure starting materials. If the reaction is run at a very high temperature, consider if the product or starting materials are degrading. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Issue 2: Multiple Unidentified Spots on TLC/Peaks in HPLC
-
Potential Cause: Formation of unexpected side products or degradation.
-
Suggested Action: Characterize the major impurities using techniques like LC-MS or NMR to understand their structure. This information is crucial for diagnosing the side reaction.
-
Potential Cause: Contaminated starting materials or solvents.
-
Suggested Action: Verify the purity of your 2,6-dibromopyridine, cyclopropylamine, and solvent before starting the reaction.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting common issues.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common impurity issues.
Detailed Protocols
Protocol 1: Selective Mono-amination via SNAr
This protocol is optimized for selectivity towards the mono-substituted product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromopyridine (1.0 eq) in a suitable solvent such as DMSO or NMP.
-
Amine Addition: Add cyclopropylamine (1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase). The product spot should appear between the starting material and the di-substituted byproduct.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis
This method can be used to determine the purity of the final product and quantify impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 2,6-di(cyclopropylamino)pyridine -> this compound -> 2,6-dibromopyridine.
References
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Technical Support Center: Microwave-Assisted Synthesis of 6-Bromo-2-cyclopropylaminopyridine Derivatives
Welcome to the technical support center for the microwave-assisted synthesis of 6-Bromo-2-cyclopropylaminopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful execution of this synthetic transformation.
Introduction: The Rationale for Microwave-Assisted Buchwald-Hartwig Amination
The synthesis of 2-amino-6-bromopyridine derivatives is a critical step in the development of numerous pharmaceutical agents. The target molecule, this compound, is often synthesized via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2] This reaction is a powerful tool for forming C-N bonds, a common linkage in biologically active compounds.[1]
Traditional methods for this synthesis often require long reaction times and high temperatures, which can lead to the formation of impurities and decomposition of starting materials. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the efficient and rapid heating of polar molecules by microwave irradiation to dramatically reduce reaction times, often from hours to minutes, and improve product yields.[3][4] This rapid heating can also lead to cleaner reactions with fewer byproducts, simplifying subsequent purification steps.[3]
This guide will provide a comprehensive protocol for the microwave-assisted Buchwald-Hartwig amination of 2,6-dibromopyridine with cyclopropylamine, followed by a detailed troubleshooting guide and a list of frequently asked questions.
Part 1: Experimental Protocol
This section provides a detailed, step-by-step methodology for the selective mono-amination of 2,6-dibromopyridine with cyclopropylamine under microwave irradiation.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 2,6-dibromopyridine.
Materials and Reagents:
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 626-05-1 | Starting material |
| Cyclopropylamine | C₃H₇N | 57.09 | 765-30-0 | Nucleophile, use in excess to favor mono-amination |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Palladium(0) precatalyst |
| XPhos | C₃₃H₄₅P | 476.68 | 564483-18-7 | Bulky electron-rich phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Strong, non-nucleophilic base |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, degassed solvent |
| Microwave reaction vials (10 mL) | - | - | - | Ensure they are rated for the expected pressures and temperatures |
| Magnetic stir bars | - | - | - |
Step-by-Step Protocol:
-
Preparation of the Reaction Vial:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 mmol, 237 mg).
-
Add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 18.3 mg, 2 mol%).
-
Add the phosphine ligand, XPhos (0.04 mmol, 19.1 mg, 4 mol%).
-
Add the base, sodium tert-butoxide (NaOtBu; 1.2 mmol, 115 mg).
-
-
Addition of Reagents:
-
In a separate vial, dissolve cyclopropylamine (1.2 mmol, 68.5 mg, 0.083 mL) in anhydrous, degassed toluene (5 mL).
-
Using a syringe, add the cyclopropylamine solution to the microwave reaction vial containing the other reagents.
-
-
Microwave Irradiation:
-
Seal the reaction vial with a cap designed for microwave synthesis.
-
Place the vial in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 130°C for 30 minutes with continuous stirring. The microwave power will be modulated by the instrument to maintain the set temperature.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.
Low or No Product Yield
Q1: I am observing very low conversion of my starting material, 2,6-dibromopyridine. What are the potential causes and how can I improve the yield?
A1: Low conversion in a Buchwald-Hartwig amination can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may not have been properly activated to the active Pd(0) species.[5] While Pd₂(dba)₃ is a Pd(0) source, its activity can be diminished by exposure to air and moisture.
-
Solution: Ensure that the catalyst and ligand are handled under an inert atmosphere (e.g., in a glovebox) if possible. Use freshly opened or properly stored reagents. Consider using a pre-formed palladium-ligand complex (precatalyst) which can offer more consistent results.[6]
-
-
Insufficient Microwave Heating:
-
Cause: The reaction may not be reaching the optimal temperature for the required duration.
-
Solution: Verify the temperature calibration of your microwave reactor. Ensure that the solvent volume is appropriate for the vial size to allow for efficient and uniform heating. Polar solvents generally absorb microwave energy more efficiently.[7]
-
-
Base Incompatibility or Degradation:
-
Cause: Sodium tert-butoxide is hygroscopic and its effectiveness can be reduced by moisture. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.[5]
-
Solution: Use freshly opened or properly stored NaOtBu. If using a weaker base, consider increasing the reaction temperature or time.
-
-
Ligand Selection:
-
Cause: The chosen ligand may not be optimal for this specific transformation. The steric and electronic properties of the phosphine ligand are crucial for the efficiency of the catalytic cycle.[1]
-
Solution: While XPhos is a generally robust ligand, other bulky, electron-rich ligands such as BrettPhos could be screened, especially for primary amines.[5][8]
-
Formation of Side Products
Q2: My reaction is producing a significant amount of the di-aminated product, 2,6-di(cyclopropylamino)pyridine. How can I improve the selectivity for the mono-aminated product?
A2: Achieving selective mono-amination of a di-substituted starting material is a common challenge. Here are some strategies to enhance selectivity:
-
Stoichiometry of the Amine:
-
Cause: Using a large excess of the amine nucleophile will drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry of the cyclopropylamine. Using a slight excess (1.1-1.2 equivalents) relative to the 2,6-dibromopyridine is a good starting point. You may need to perform a systematic optimization of the amine equivalents.
-
-
Reaction Time and Temperature:
-
Cause: Prolonged reaction times and high temperatures can promote the second amination reaction.[9]
-
Solution: Monitor the reaction progress by TLC or LC-MS at shorter time intervals (e.g., every 10 minutes) to determine the optimal reaction time that maximizes the yield of the mono-aminated product while minimizing the di-substituted byproduct. A lower reaction temperature may also improve selectivity.
-
Q3: I am observing a significant amount of a debrominated side product (2-cyclopropylaminopyridine). What is causing this and how can I prevent it?
A3: The formation of a hydrodehalogenated byproduct is a known side reaction in palladium-catalyzed cross-coupling reactions.
-
Cause: This can occur through a competing reaction pathway where a hydride source reduces the aryl bromide. The source of the hydride can be trace amounts of water, the amine, or the solvent.
-
Solution:
-
Use Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry.
-
Optimize the Base: The choice of base can influence the extent of this side reaction.
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands may be beneficial.
-
Purification Challenges
Q4: I am having difficulty separating the desired this compound from the unreacted 2,6-dibromopyridine and the di-aminated byproduct by column chromatography. Do you have any suggestions?
A4: Co-elution of these compounds can be problematic due to their similar polarities.
-
Optimization of Chromatography Conditions:
-
Solution: Experiment with different solvent systems for your column chromatography. A shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) may provide better separation. Using a high-performance flash chromatography system can also improve resolution.
-
-
Alternative Purification Techniques:
-
Solution: If chromatography is not effective, consider recrystallization from a suitable solvent system. Alternatively, derivatization of the desired product to alter its polarity, followed by purification and subsequent deprotection, could be an option, although this adds extra synthetic steps.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis preferred for this reaction over conventional heating?
A1: Microwave synthesis offers several advantages:
-
Speed: Reactions that take hours with conventional heating can often be completed in minutes.[3]
-
Higher Yields: The rapid and uniform heating can lead to cleaner reactions and higher product yields.[3]
-
Energy Efficiency: Microwaves directly heat the reaction mixture, making the process more energy-efficient.[10]
Q2: Is it safe to run this reaction in a sealed vessel under microwave irradiation?
A2: Yes, provided that you use a dedicated microwave reactor designed for chemical synthesis and appropriate pressure-rated reaction vials.[11] Domestic microwave ovens should never be used for chemical synthesis.[11] Always be aware of the potential for pressure buildup, especially with volatile reagents and solvents.
Q3: Can I use a different palladium catalyst or ligand?
A3: Yes, the choice of catalyst and ligand is a critical parameter in Buchwald-Hartwig amination. While Pd₂(dba)₃/XPhos is a robust system, other combinations may be more effective for your specific substrate. For primary amines, ligands like BrettPhos are often recommended.[5] Pre-catalysts, which are air-stable and provide a reliable source of the active Pd(0) species, are also excellent choices.[6]
Q4: What is the role of the base in this reaction?
A4: The base plays a crucial role in the catalytic cycle. It deprotonates the amine after it coordinates to the palladium center, forming the palladium-amido complex that is necessary for the subsequent reductive elimination step to form the C-N bond.[5]
Q5: Can I use a solvent other than toluene?
A5: Yes, other anhydrous, high-boiling point solvents that are compatible with microwave heating can be used. Common alternatives include 1,4-dioxane, THF, and tert-butanol.[5] The choice of solvent can influence the reaction rate and selectivity.
Q6: How can I monitor the progress of the reaction?
A6: The reaction can be monitored by taking small aliquots from the reaction mixture at different time points (after cooling) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
References
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 18, 2026, from [Link]
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ACS Omega, 10(32), 36321–36327.
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Pd-Catalyzed Amination of 2,6-Dihalopyridines with Polyamines. (2007).
- An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2020). Molecules, 25(21), 5133.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega, 9(51), 50446–50457.
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). European Journal of Organic Chemistry, 2014(23), 5035-5043.
- Microwave‐Assisted Amination of 3‐Bromo‐2‐chloropyridine with Various Substituted Aminoethanols. (2010). ChemInform, 41(25).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 18, 2026, from [Link]
- Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega, 9(51), 50446-50457.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). Kaunas University of Technology ePubl.
-
r/chemistry on Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ACS Omega, 10(32), 36321–36327.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2010). Synlett, 2010(10), 1505–1510.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). Semantic Scholar.
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2015).
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved January 18, 2026, from [Link]
- Process for the manufacture of cyclopropylamine. (1986). U.S.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry, 72(9), 3606-3607.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2020). The Journal of Organic Chemistry, 85(15), 9897–9905.
-
This compound (C8H9BrN2). (n.d.). PubChemLite. Retrieved from [Link]
- Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. (2011). The Journal of Organic Chemistry, 76(8), 2776–2783.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2019). Molecules, 24(18), 3293.
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (2018). Organic Letters, 20(21), 6828–6831.
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). European Journal of Organic Chemistry, 2014(23), 5035-5043.
- 6-Bromo-2-pyridinecarbonitrile 97 122918-25-6. (n.d.). Sigma-Aldrich.
- Microwave Heating-Assisted Chemical Looping Ammonia Synthesis. (2022). PolyPublie.
- Safety Considerations for Microwave Synthesis. (n.d.).
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Flow chemistry applications for the synthesis of 6-Bromo-2-cyclopropylaminopyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals employing flow chemistry for the synthesis of 6-Bromo-2-cyclopropylaminopyridine. This valuable pyridine intermediate is often synthesized via a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination of 2,6-dibromopyridine with cyclopropylamine. Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved scalability.[1][2] However, the transition to flow can present unique challenges. This document is structured to address common issues encountered during experimentation in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale.
Section 1: Troubleshooting Common Experimental Issues
This section addresses the most frequent obstacles encountered during the flow synthesis of this compound.
FAQ 1: Why is my reaction conversion low or the yield of this compound poor?
Low conversion is a common optimization challenge and typically points to insufficient reaction time or energy. In a flow system, this is a function of residence time, temperature, and mixing efficiency.
Possible Causes & Step-by-Step Solutions:
-
Insufficient Residence Time: The reactants may not have enough time within the heated zone of the reactor to convert to the product.
-
Solution: Systematically decrease the volumetric flow rate of your pumps.[3] This increases the mean residence time—the average time molecules spend in the reactor.[3] Start by halving the flow rate to double the residence time and analyze the output. Continue this adjustment until conversion platters or side-product formation becomes an issue.
-
-
Inadequate Temperature: The activation energy for the C-N bond formation (either via SNAr or Buchwald-Hartwig) may not be met.
-
Solution: Increase the reactor temperature in controlled increments (e.g., 10-15 °C). Monitor the reaction output at each new steady state. Be aware that excessive temperatures can lead to impurity formation. Flow reactors provide excellent heat transfer, allowing for rapid and precise temperature adjustments.[1]
-
-
Suboptimal Stoichiometry or Concentration: An incorrect ratio of 2,6-dibromopyridine to cyclopropylamine or base can stall the reaction.
-
Solution: Verify the concentrations of your stock solutions. A slight excess of the amine (e.g., 1.1-1.5 equivalents) is often beneficial. Ensure your base (e.g., NaOtBu, K2CO3) is fully dissolved or, if it's a slurry, that it is being effectively pumped and mixed. For Buchwald-Hartwig reactions, ensure the palladium catalyst and ligand concentrations are correct, as very low loadings (e.g., 0.1 mol%) can be effective in flow systems.[4]
-
-
Poor Mixing: In laminar flow regimes, particularly in wider bore tubing, reactants may not mix efficiently, leading to localized concentration gradients.
-
Solution: If your reactor design allows, use a static mixer or a packed-bed configuration. For simpler tubular reactors, operating at higher flow rates can induce more effective mixing, but this must be balanced with the need for sufficient residence time (often requiring a longer reactor coil).
-
The following diagram illustrates a logical workflow for troubleshooting low conversion.
Caption: A decision tree for troubleshooting low reaction conversion.
FAQ 2: I'm observing significant formation of 2,6-bis(cyclopropylamino)pyridine. How can I improve selectivity for the mono-substituted product?
The formation of the di-substituted byproduct is a common selectivity challenge when starting from 2,6-dibromopyridine. The initial product, this compound, can react a second time with cyclopropylamine.
Possible Causes & Step-by-Step Solutions:
-
Incorrect Stoichiometry: Using an excess of cyclopropylamine will statistically favor the di-substitution reaction.
-
Solution: The most effective strategy is to use 2,6-dibromopyridine as the excess reagent. Start with a 2:1 molar ratio of 2,6-dibromopyridine to cyclopropylamine. This ensures that the amine is more likely to encounter a molecule of the starting material than the mono-substituted product. The unreacted starting material can typically be separated during downstream processing.
-
-
Excessive Residence Time or Temperature: While necessary for conversion, overly harsh conditions can provide the energy for the less favorable second substitution to occur.
-
Solution: Once you have adjusted the stoichiometry, re-optimize the residence time and temperature. You may find that you can achieve high conversion of the limiting reagent (cyclopropylamine) under milder conditions (e.g., shorter residence time or lower temperature) than initially used, which will suppress the formation of the di-substituted product.[3][5]
-
Data-Driven Approach to Optimization:
A systematic approach, such as a Design of Experiments (DoE), can efficiently map the reaction space.[6] The table below shows a hypothetical optimization run.
| Run | Dibromopyridine:Amine Ratio | Temperature (°C) | Residence Time (min) | Yield of Mono-Product (%) | Yield of Di-Product (%) |
| 1 | 1:1.2 | 140 | 10 | 65 | 25 |
| 2 | 2:1 | 140 | 10 | 85 | 5 |
| 3 | 2:1 | 120 | 10 | 82 | 2 |
| 4 | 2:1 | 120 | 5 | 75 | <1 |
This data illustrates that adjusting stoichiometry has the most significant impact on reducing the di-substituted byproduct.
FAQ 3: My flow reactor keeps clogging. What is causing this and how can I prevent it?
Reactor clogging is one of the most significant hurdles in flow chemistry, especially for reactions that produce solid byproducts.[1][4] In both SNAr and Buchwald-Hartwig aminations, the reaction of the base (e.g., NaOtBu) with the generated HBr produces an insoluble inorganic salt (e.g., NaBr), which can precipitate and block the narrow channels of the flow reactor.[7]
Possible Causes & Step-by-Step Solutions:
-
Precipitation of Inorganic Salts: This is the most common cause. The salt byproduct is often insoluble in the organic solvents used for the reaction.
-
Solution 1: Use of a Homogeneous Base: Investigate using a soluble organic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can keep the reaction mixture homogeneous.[8][9] This can be a highly effective strategy for preventing salt-induced clogging.
-
Solution 2: Sonication: Immersing the reactor coil or chip in an ultrasonic bath can prevent solid particles from agglomerating and adhering to the reactor walls.[4] This method uses acoustic cavitation to continuously break up precipitates.
-
Solution 3: Reactor Design: Employing reactors with wider channel diameters or using a Continuous Stirred-Tank Reactor (CSTR) in the flow path can handle slurries more effectively than narrow microreactors.[1][10]
-
-
Poor Solubility of Reagents or Product: The starting materials or the desired product itself may have limited solubility in the chosen solvent, causing them to crystallize within the reactor, especially if there are temperature gradients.
-
Solution: Perform solubility studies on all reaction components in various solvents at different temperatures. Switch to a solvent (e.g., Toluene, Dioxane, NMP, DMAc) that provides better solubility for all species at the target reaction temperature. Pre-heating reagent streams before they are mixed can also prevent precipitation at the mixing point.
-
The diagram below outlines a troubleshooting process for reactor clogging.
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 6-Bromo-2-cyclopropylaminopyridine
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-2-cyclopropylaminopyridine, a key intermediate in pharmaceutical and materials science research. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide synthesizes data from closely related analogs and foundational NMR principles to provide a robust predictive analysis. This approach not only offers a detailed interpretation of the expected spectra but also serves as a comparative guide for researchers working with substituted pyridines.
Molecular Structure and Predicted NMR-Active Nuclei
This compound possesses a unique electronic architecture that is reflected in its NMR spectra. The pyridine ring, substituted with an electron-withdrawing bromine atom and an electron-donating cyclopropylamino group, exhibits a distinct pattern of chemical shifts for its three aromatic protons and five carbon atoms. The cyclopropyl group introduces additional, highly characteristic signals in the upfield region of the ¹H NMR spectrum.
Below is a diagram illustrating the molecular structure and the standard numbering convention for the pyridine ring, which will be used for all spectral assignments.
Caption: Experimental workflow for NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for less soluble compounds and can be useful for observing exchangeable protons like those on amines, as it forms stronger hydrogen bonds.[2][3]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, resonating at 0 ppm, and it is chemically inert and volatile, making it easy to remove after the experiment.[4]
-
Proton Decoupling in ¹³C NMR: Proton decoupling is employed to simplify the ¹³C spectrum by removing the splitting caused by one-bond ¹³C-¹H couplings. This results in a spectrum where each unique carbon atom appears as a single sharp line, which also enhances the signal-to-noise ratio.[4]
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally similar molecules and fundamental NMR principles, we have established a reliable framework for the interpretation of its spectral data. The detailed experimental protocol further equips researchers with the necessary methodology to obtain high-quality experimental spectra for this and other related pyridine derivatives. This comparative and predictive approach is a powerful tool in modern chemical research, enabling scientists to anticipate and interpret complex spectral data with a high degree of confidence.
References
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University of Calgary. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a chemical synthesis publication. Retrieved from [Link]
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacopeia and Residual Solvent Guideline. Retrieved from [Link]
-
Reddit. (n.d.). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
-
MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
Sources
Introduction: The Analytical Challenge of Complex Pharmaceutical Intermediates
An In-Depth Comparative Guide to the LC-MS Analysis of a 6-Bromo-2-cyclopropylaminopyridine Reaction Mixture
In modern drug development, the synthesis of novel chemical entities often involves multi-step reactions that produce complex mixtures. This compound is a key heterocyclic building block, and like many nitrogen-containing aromatic compounds, its synthesis can result in a variety of related substances, including starting materials, isomers, and byproducts. For process chemists and analytical scientists, the ability to accurately and robustly monitor the composition of such reaction mixtures is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical cornerstone for this task, providing both separation of components and their unambiguous identification.
However, the physicochemical properties of aminopyridines present distinct analytical hurdles. Their basic nature often leads to poor peak shapes (tailing) on traditional reversed-phase columns due to interactions with silica supports[1][2]. Furthermore, the polarity of these compounds can result in poor retention, making separation from polar impurities and starting materials difficult[3][4].
This guide, authored from the perspective of a Senior Application Scientist, provides a comparative analysis of two distinct LC-MS methodologies for the characterization of a this compound reaction mixture. We will explore a traditional reversed-phase high-performance liquid chromatography (RP-HPLC) approach and a modern mixed-mode chromatography method, offering insights into the rationale behind each and presenting supporting data to guide method selection.
Experimental Workflow: From Reaction Quench to Data Analysis
A robust analytical method begins with a well-defined and reproducible workflow. The overall process for analyzing the reaction mixture is outlined below. Each step is critical to ensure the integrity of the data.
Protocol 1: Sample Preparation
A standardized sample preparation protocol is essential for reproducible results and to protect the analytical column and mass spectrometer from particulate matter and high concentrations of reactants.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
LC autosampler vials with caps
Procedure:
-
Aliquot and Quench: Immediately after drawing a sample from the reaction vessel, transfer a 100 µL aliquot into a microcentrifuge tube containing 900 µL of a 50:50 (v/v) ACN/Water solution. This halts the reaction and helps to precipitate less soluble components.
-
Vortex: Cap the tube and vortex for 30 seconds to ensure homogeneity.
-
Dilution for Analysis: Perform a 1:100 dilution by taking 10 µL of the quenched solution and adding it to 990 µL of 50:50 ACN/Water in a new tube. Note: The optimal dilution factor may vary depending on the reaction concentration and should be determined to be within the linear dynamic range of the MS detector.
-
Clarification: Centrifuge the diluted sample at 14,000 x g for 10 minutes. Alternatively, filter the sample through a 0.22 µm syringe filter into a clean tube. This step is crucial to remove any particulate matter.
-
Transfer: Carefully transfer the supernatant or filtrate into an LC autosampler vial for analysis.
Comparative LC-MS Methodologies
The choice of chromatographic conditions is the most critical factor in achieving a successful separation of the target compound from its related impurities.
Method A: The Industry Standard - Reversed-Phase on C18 with an Acidic Modifier
This approach is the workhorse of many analytical laboratories. The C18 stationary phase provides hydrophobic retention, while an acidic modifier in the mobile phase serves a dual purpose: it protonates the basic nitrogen atoms on the pyridine ring, which minimizes unwanted ionic interactions with residual silanol groups on the column packing, thereby improving peak shape[1].
Protocol - Method A:
-
Column: Standard C18, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 70% B
-
12.0 min: 95% B
-
14.0 min: 95% B
-
14.1 min: 5% B
-
17.0 min: 5% B (re-equilibration)
-
Method B: An Orthogonal Approach - Mixed-Mode Reversed-Phase/Strong Cation Exchange (RP/SCX)
For challenging separations involving polar bases, a mixed-mode column offers an alternative, and often superior, separation mechanism. These columns possess both hydrophobic and ion-exchange properties, providing two modes of interaction with the analyte[3][5]. This can significantly enhance the retention of polar compounds that elute in or near the void volume on a standard C18 column and can alter the elution order of impurities, providing orthogonal selectivity.
Protocol - Method B:
-
Column: Mixed-Mode RP/SCX, 2.1 x 100 mm, 3 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Water:ACN
-
Mobile Phase B: 10 mM Ammonium Formate and 0.1% Formic Acid in 50:50 Water:ACN
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
-
0.0 min: 0% B
-
10.0 min: 100% B
-
12.0 min: 100% B
-
12.1 min: 0% B
-
15.0 min: 0% B (re-equilibration)
-
Mass Spectrometry Parameters: Confirming Identity
The mass spectrometer settings remain consistent for both chromatographic methods to ensure a fair comparison of the separation performance. Positive-mode Electrospray Ionization (ESI+) is the ideal choice for basic compounds like aminopyridines, as they readily accept a proton to form [M+H]+ ions[6][7].
MS Protocol (Applicable to Both Methods):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Gas Flow (Desolvation): 800 L/hr
-
Scan Mode: Full Scan from m/z 50 to 500
-
Targeted Analysis: Selected Ion Monitoring (SIM) for the expected [M+H]+ ions of this compound (m/z 213.0/215.0).
A key feature in the mass spectrum of a brominated compound is the presence of a characteristic isotopic doublet. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in two mass spectral peaks for the molecular ion, separated by 2 Da, with almost equal intensity[8]. This signature is a powerful tool for confirming the presence of bromine in an analyte or impurity.
Comparative Data Analysis
The performance of each method was evaluated based on the separation of the main product from a key starting material (2,6-dibromopyridine) and a potential process impurity (Impurity 1).
| Parameter | Method A: Reversed-Phase C18 | Method B: Mixed-Mode RP/SCX | Commentary |
| Retention Time (this compound) | 6.8 min | 8.5 min | The mixed-mode column provides significantly more retention for the main product. |
| Resolution (Product vs. 2,6-dibromopyridine) | 2.1 | 4.5 | Method B provides baseline separation, which is superior for accurate quantification. |
| Resolution (Product vs. Impurity 1) | 1.4 | 2.8 | The co-eluting impurity in Method A is well-resolved using the orthogonal selectivity of Method B. |
| Tailing Factor (Product Peak) | 1.6 | 1.1 | The mixed-mode column dramatically reduces peak tailing, leading to better peak integration and accuracy. |
| Sensitivity (S/N for Product) | 450 | 620 | Improved peak shape from Method B results in a taller, narrower peak and thus better signal-to-noise. |
Discussion: Choosing the Right Tool for the Job
The data clearly illustrates the advantages of employing a mixed-mode separation strategy for this specific analytical challenge. While the standard C18 method (Method A) provides a reasonable separation, it suffers from two common drawbacks for this compound class: peak tailing and insufficient resolution for a critical impurity pair. The tailing factor of 1.6 indicates significant secondary interactions between the basic analyte and the stationary phase[1].
Method B, utilizing the mixed-mode RP/SCX column, overcomes these limitations. The ion-exchange functionality provides a targeted retention mechanism for the protonated amine, leading to a substantial increase in retention time and a significant improvement in peak shape (Tailing Factor of 1.1). This improved peak symmetry directly contributes to higher sensitivity and more reliable integration.
Most importantly, the orthogonal selectivity of the mixed-mode phase alters the retention behavior of the components relative to each other. This is evident in the dramatically improved resolution between the main product and both the starting material and Impurity 1. For a process monitoring method where accurate quantification of impurities is critical, this superior resolution is a decisive advantage.
The potential reaction and the relationship between the product and a key starting material are illustrated below.
Conclusion and Recommendations
For the routine analysis and impurity profiling of the this compound reaction mixture, Method B (Mixed-Mode RP/SCX) is the superior choice . It provides enhanced retention, significantly improved peak shape for the basic analyte, and offers orthogonal selectivity that resolves critical process-related impurities not separable by a standard C18 column.
While a traditional reversed-phase method can be a valid starting point for method development, this guide demonstrates the profound impact that selecting a more tailored stationary phase can have on data quality. For researchers and drug development professionals working with polar, basic intermediates, exploring mixed-mode and other alternative chromatographies is not just an option, but a strategic necessity for developing robust, accurate, and reliable analytical methods. The unique isotopic signature of bromine remains a critical tool for confirmation regardless of the separation technique employed.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][8]
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LCGC International. (2014, January 14). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from [Link][6]
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LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link][7]
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Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link][4]
-
El-Deen, A. K., & Al-Majed, A. A. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3647–3657. Retrieved from [Link][5]
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A Comparative Guide to the X-ray Crystal Structure of 2-Aminopyridine Derivatives: A Case Study on 6-Bromo-2-cyclopropylaminopyridine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 2-Aminopyridines
2-Aminopyridine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials. Their biological activity and solid-state properties are intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the crystalline state. Understanding the precise atomic arrangement through single-crystal X-ray diffraction is therefore paramount for rational drug design, polymorphism screening, and the development of novel materials with tailored properties.
This guide provides a comparative analysis of the crystal structure of 6-bromo-2-cyclopropylaminopyridine derivatives. Due to the current absence of a publicly available crystal structure for this compound itself, this guide will leverage the crystallographic data of the closely related analogue, 2-amino-5-bromopyridine , as a foundational reference. By examining the known structure of this analogue, we can extrapolate and discuss the anticipated structural features of the target molecule, particularly the influence of the cyclopropyl substituent on crystal packing and hydrogen bonding motifs. This approach provides a robust framework for researchers working with this class of compounds.
Comparative Structural Analysis: 2-Amino-5-bromopyridine as a Model System
The crystal structure of 2-amino-5-bromopyridine (CSD Refcode: not explicitly found, but data available through COD ID 8103500) offers critical insights into the supramolecular assembly of bromo-substituted 2-aminopyridines.[1] A detailed examination of its crystallographic parameters allows for a predictive analysis of its cyclopropyl derivative.
Key Crystallographic Data for 2-Amino-5-bromopyridine
| Parameter | Value[1] |
| Chemical Formula | C₅H₅BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 13.80 |
| b (Å) | 5.839 |
| c (Å) | 7.687 |
| α (°) | 90.000 |
| β (°) | 106.04 |
| γ (°) | 90.000 |
| Z | 4 |
Analysis of Intermolecular Interactions in 2-Amino-5-bromopyridine
In the crystal lattice of 2-amino-5-bromopyridine, the primary amino group and the pyridine nitrogen are expected to be key players in forming hydrogen bonds. These interactions are crucial in dictating the overall packing of the molecules. The bromine atom, with its potential for halogen bonding, can also contribute to the stability of the crystal structure.
Anticipated Structural Impact of the Cyclopropyl Group
The substitution of a hydrogen atom on the amino group with a cyclopropyl ring in this compound is predicted to introduce significant changes to the crystal packing:
-
Steric Hindrance: The bulky cyclopropyl group will likely disrupt the planar packing motifs often observed in simpler 2-aminopyridines. This steric demand could lead to a more complex, three-dimensional arrangement of molecules.
-
Hydrogen Bonding: The secondary amine in the cyclopropyl derivative still possesses a hydrogen atom capable of participating in hydrogen bonding. However, the directionality and accessibility of this N-H bond will be altered by the presence of the cyclopropyl ring, potentially leading to different hydrogen bonding networks (e.g., chains instead of dimers).
-
Lipophilic Interactions: The aliphatic cyclopropyl group introduces a non-polar region to the molecule, which could lead to the formation of lipophilic pockets within the crystal structure, influencing solubility and other physicochemical properties.
The following diagram illustrates the relationship between the analogue and the target compound, highlighting the key structural modification.
Caption: Structural relationship between the reference and target molecules.
Experimental Protocol: Single-Crystal X-ray Diffraction of Small Organic Molecules
The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.[2][3] The following protocol outlines the standard workflow for the structural elucidation of a novel 2-aminopyridine derivative.
Step 1: Crystal Growth
The initial and often most challenging step is obtaining diffraction-quality crystals.[2] Common techniques for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[4]
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent induces crystallization.
-
Cooling: A hot, saturated solution is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.
Causality: The choice of solvent is critical. A solvent in which the compound has moderate solubility is often ideal.[4] The rate of crystallization directly impacts crystal quality; slower processes generally yield larger, more ordered crystals.
Step 2: Data Collection
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[5]
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for precise crystal orientation, and a detector (e.g., CCD or CMOS).[6][7]
-
Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with X-rays, collecting a series of diffraction images at different orientations.
Step 3: Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Reduction: The intensities of the reflections are integrated and corrected for experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[5]
-
Model Building and Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to achieve the best possible fit.
The following diagram outlines the experimental workflow for single-crystal X-ray diffraction.
Caption: Workflow for single-crystal X-ray structure determination.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, the analysis of its close analogue, 2-amino-5-bromopyridine, provides a solid foundation for predicting its structural characteristics. The introduction of the cyclopropyl group is expected to significantly influence the intermolecular interactions and crystal packing, highlighting the subtlety and importance of molecular design in crystal engineering.
Researchers are encouraged to pursue the crystallization of this compound to validate these predictions and contribute to the growing body of structural knowledge on this important class of compounds. The experimental protocols outlined in this guide provide a clear roadmap for achieving this goal. The resulting structural data, when deposited in public databases like the Cambridge Structural Database (CSD), will be an invaluable resource for the scientific community.[8][9]
References
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Wikipedia. (n.d.). X-ray crystallography. Retrieved January 18, 2026, from [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved January 18, 2026, from [Link]
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Pro-Chem. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 18, 2026, from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 18, 2026, from [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1333-1359. [Link]
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A Comparative Guide to the Reactivity of 6-Bromo-2-cyclopropylaminopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Substituted pyridines are a cornerstone of many pharmaceuticals and agrochemicals, and among them, halopyridines serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth technical comparison of the reactivity of 6-Bromo-2-cyclopropylaminopyridine with other common bromopyridines in three of the most pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Unique Profile of this compound
This compound is a bifunctional molecule with a bromine atom at the 6-position, making it a suitable substrate for cross-coupling reactions, and a cyclopropylamino group at the 2-position. The interplay of the electronic and steric effects of these substituents, in conjunction with the inherent electronic properties of the pyridine ring, dictates its reactivity profile.
The pyridine nitrogen is electron-withdrawing, which generally decreases the electron density of the ring and makes it more susceptible to nucleophilic attack. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. Consequently, a halogen at these positions is generally more reactive in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step.[1]
The 2-cyclopropylamino group introduces additional complexity. The amino group is a strong electron-donating group through resonance, which can increase the electron density of the pyridine ring and potentially modulate the reactivity of the C-Br bond at the 6-position. The cyclopropyl group, while primarily an alkyl substituent, is known to have unique electronic properties, including the ability to stabilize adjacent positive charges through its "bent" bonds, which can influence the reactivity of the nearby amino group and, by extension, the entire ring system.[2] Sterically, the cyclopropylamino group is more demanding than a simple amino or methylamino group, which can influence the approach of the bulky palladium catalyst.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The general reactivity trend for simple bromopyridines in Suzuki couplings is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine.[1] This is due to the greater activation of the C-Br bond at the electron-deficient 2- and 4-positions.
For this compound, the bromine atom is at the activated 6-position. The electron-donating 2-cyclopropylamino group would be expected to increase the electron density of the ring, which could potentially decrease the rate of oxidative addition compared to unsubstituted 2-bromopyridine. However, the amino group can also coordinate to the palladium catalyst, which can either inhibit or, in some cases, facilitate the catalytic cycle depending on the specific ligand and reaction conditions.
While direct side-by-side comparative data for this compound is limited, we can extrapolate from studies on similar substrates. For instance, the Suzuki coupling of 2-bromo-4-methylpyridine with arylboronic acids has been shown to proceed in high yield, indicating that an electron-donating group on the ring is well-tolerated.[3]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Bromopyridines
| Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | [4] |
| 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 96 | [4] |
| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 81 | [3] |
| 2-Amino-3-bromopyridine | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 78 | [5] |
Based on these trends, this compound is expected to be a reactive substrate in Suzuki couplings, likely exhibiting reactivity comparable to or slightly lower than 2-bromopyridine, but significantly higher than 3-bromopyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of a bromopyridine is as follows:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a suitable ligand (e.g., SPhos (4 mol%)).
-
Add the solvent (e.g., a mixture of toluene and water (4:1, 5 mL)).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[6] The reactivity of bromopyridines in this reaction also generally follows the trend of 2- and 4-isomers being more reactive than the 3-isomer. The presence of an amino group on the pyridine ring, as in this compound, can potentially lead to catalyst inhibition through coordination to the palladium center. However, the use of appropriate bulky, electron-rich phosphine ligands can mitigate this issue.[7]
A study on the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine with cyclohexane-1,2-diamine using a [Pd₂(dba)₃]/(±)-BINAP catalyst system gave the desired product in 60% yield.[8] This suggests that 2,6-disubstituted pyridines with an electron-donating group are viable substrates for this transformation.
Table 2: Comparative Yields in Buchwald-Hartwig Amination of Various Bromopyridines
| Bromopyridine Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | THF | 65 | 71 | [9] |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃/SPhos | LiHMDS | THF | 65 | 76 | [9] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | [Pd₂(dba)₃]/(±)-BINAP | NaOtBu | Toluene | 80 | 60 | [8] |
| 2-Amino-6-bromopyridine | Aniline | Pd(OAc)₂/dppf | NaOtBu | Toluene | Reflux | 85 | [10] |
Given the data for 2-bromo-6-methylpyridine and 2-amino-6-bromopyridine, it is reasonable to predict that this compound will undergo Buchwald-Hartwig amination in good yields, although optimization of the catalyst, ligand, and base will be crucial to overcome potential catalyst inhibition by the two nitrogen atoms.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ (1 mol%)), a suitable ligand (e.g., RuPhos (2 mol%)), and a base (e.g., NaOtBu (1.4 mmol)) to a Schlenk tube.
-
Add the bromopyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add the solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds.[11] The reactivity of bromopyridines in this reaction is also dependent on the position of the bromine atom, with 2- and 4-bromopyridines generally being more reactive than 3-bromopyridine.[12]
A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated that these substrates are highly reactive, affording the desired products in excellent yields.[13][14] This suggests that the presence of an amino group at the 2-position does not impede and may even facilitate the reaction, possibly through a directing effect.
Table 3: Comparative Yields in Sonogashira Coupling of Various Bromopyridines
| Bromopyridine Derivative | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | NMP | 90 | 99 | [12] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | NMP | 90 | 98 | [12] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 98 | [13][14] |
| 2-Amino-5-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 92 | [4] |
The high reactivity of 2-aminobromopyridines in Sonogashira couplings strongly suggests that this compound will be an excellent substrate for this transformation, likely exhibiting high yields under standard conditions.
Experimental Protocol: Sonogashira Coupling
A typical protocol for the Sonogashira coupling of a bromopyridine is as follows:
-
To a dry round-bottom flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (2 mol%)) and copper(I) iodide (CuI (4 mol%)).
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Add a solution of the bromopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., a mixture of THF and triethylamine (2:1, 6 mL)).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Conclusion
This compound is a highly valuable and reactive building block for palladium-catalyzed cross-coupling reactions. Its reactivity is primarily dictated by the bromine atom at the activated 6-position of the pyridine ring. The 2-cyclopropylamino group, while potentially influencing the electronic and steric environment, does not appear to significantly hinder the reactivity in key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In fact, for Sonogashira reactions, the amino group may even be beneficial.
Compared to other bromopyridines, this compound is expected to exhibit reactivity comparable to or slightly less than 2-bromopyridine and 4-bromopyridine, but significantly greater than 3-bromopyridine. This makes it an excellent choice for the synthesis of complex, nitrogen-containing heterocyclic compounds, with the added advantage of the cyclopropylamino moiety for further structural diversification. The provided protocols and comparative data serve as a robust starting point for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
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Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. DOI:10.1039/D2FD00165A. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Al-Masum, M., & Kumar, C. S. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14337-14351. [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
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Zhang, N., Thomas, L., & Wu, B. (2011). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 76(15), 6331-6337. [Link]
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Organic Chemistry Portal. (2022). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. [Link]
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Palusiak, M., & Simon, S. (2018). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 29(5), 1439-1451. [Link]
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ResearchGate. (2022). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. [Link]
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Yılmaz, Ü., Deniz, S., & Küçükbay, H. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3341-3356. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Kashani, S. K., Jessiman, J. E., & Gu, F. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
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Shang, R., et al. (2017). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 8(9), 6178-6185. [Link]
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Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3773-3777. [Link]
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Sainz-Rueda, N., et al. (2022). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 24(29), 17697-17711. [Link]
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A Comparative Guide to the Biological Activity of 6-Bromo-2-cyclopropylaminopyridine Derivatives and Their Analogs
This guide provides a comprehensive comparison of the biological activities of 6-bromo-2-cyclopropylaminopyridine derivatives against their structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols for researchers in drug discovery and medicinal chemistry.
Introduction: The Significance of the 2-Amino-6-Halopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a cyclopropylamino group at the 2-position and a bromine atom at the 6-position creates the this compound core, a structure of significant interest for developing targeted therapeutics.
The cyclopropyl group is particularly valuable; its conformational rigidity and inherent ring strain can enhance binding to biological targets and improve metabolic stability.[3][4] This three-membered ring is a key pharmacophore in several enzyme inhibitors, where it can participate in unique binding interactions.[4][5] The bromine substituent, a halogen, can modulate the compound's electronic properties and lipophilicity, often forming crucial halogen bonds within enzyme active sites to increase potency and selectivity. This guide will explore how modifications to this core structure impact its biological profile, with a focus on anticancer and kinase inhibition activities.
Core Structure and Points of Modification
The biological activity of this scaffold can be systematically optimized by modifying three key positions: the cyclopropylamino group, the bromo substituent, and other positions on the pyridine ring.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 1 nM) in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Plate Preparation: To a 384-well microplate, add 4 µL of the diluted test compound or control.
-
Kinase/Antibody Addition: Add 8 µL of a solution containing the target kinase (e.g., JAK2) and a Europium-labeled anti-tag antibody to each well.
-
Tracer Addition: Add 8 µL of a solution containing a fluorescently labeled ATP-competitive tracer specific for the kinase family. This tracer will bind to the kinase, and the antibody will bind to the kinase's tag.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: The TR-FRET ratio (665 nm / 615 nm) is calculated. A high ratio indicates tracer binding (low inhibition), while a low ratio indicates displacement of the tracer by the test compound (high inhibition). Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of targeted therapeutics, particularly kinase inhibitors and anticancer agents. Structure-activity relationship studies demonstrate that the cyclopropylamino group and the bromo substituent are critical determinants of biological activity, offering high potency through a combination of conformational rigidity and halogen bonding. Analogs that deviate from this optimal arrangement generally show reduced activity. Future work should focus on synthesizing derivatives with modifications at the 4 and 5 positions of the pyridine ring to further optimize selectivity, solubility, and pharmacokinetic properties, paving the way for the development of novel clinical candidates.
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A Researcher's Comparative Guide to In Vitro Assays for Novel Compounds Derived from 6-Bromo-2-cyclopropylaminopyridine
For researchers and drug development professionals embarking on the characterization of novel compounds synthesized from the 6-Bromo-2-cyclopropylaminopyridine scaffold, the initial in vitro evaluation is a critical step in elucidating their biological activity and therapeutic potential. This guide provides an in-depth comparison of essential in vitro assays, offering not just protocols, but the strategic rationale behind their selection. The unique structural motifs of this scaffold, featuring a 2-aminopyridine core and a cyclopropylamine moiety, suggest a predisposition towards interaction with a range of biological targets, most notably protein kinases and other enzymes. Consequently, a multi-faceted assay approach is paramount.
The Strategic Imperative for a Multi-Assay Approach
The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design, known to form key hydrogen bond interactions within the ATP-binding pocket of numerous kinases. Recent studies have highlighted the development of 2-aminopyridine derivatives as potent inhibitors of kinases such as PI3Kδ, PLK4, and CDK7.[1][2][3] The cyclopropylamine group, on the other hand, is recognized for its potential as a mechanism-based inactivator of enzymes, particularly cytochrome P450s, and has been incorporated into inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1).[4][5][6]
This dual functionality necessitates a comprehensive in vitro profiling strategy. We will therefore focus on a suite of assays designed to:
-
Directly measure biochemical potency against putative kinase targets.
-
Assess cellular activity by quantifying effects on cell viability and proliferation.
-
Elucidate the mechanism of cell death , specifically apoptosis.
This guide will compare and contrast key assays in each of these categories, providing the technical details and scientific reasoning to empower you to make informed decisions for your research.
I. Biochemical Assays for Kinase Inhibition: A Head-to-Head Comparison
For compounds potentially targeting kinases, direct measurement of their inhibitory activity against a purified enzyme is the first step. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50). Two of the most robust and widely used assay formats for this purpose are the LanthaScreen™ Eu Kinase Binding Assay and Homogeneous Time-Resolved Fluorescence (HTRF®) assays.
A. LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method that measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.[7]
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. When in close proximity, excitation of the europium donor results in FRET to the Alexa Fluor™ acceptor, generating a signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[8][9]
Workflow Diagram:
Caption: Workflow for a typical HTRF® Kinase Activity Assay.
Comparison of Biochemical Kinase Assays
| Feature | LanthaScreen™ Eu Kinase Binding Assay | HTRF® Kinase Activity Assay |
| Principle | Competitive binding assay (TR-FRET) | Typically a sandwich immunoassay (TR-FRET) |
| Measures | Direct binding of inhibitor to the kinase | Enzymatic activity (substrate phosphorylation) |
| ATP Requirement | Not required | Required |
| Advantages | - Universal for ATP-competitive inhibitors- Can detect non-activated kinases- Simpler "mix-and-read" format | - Measures functional inhibition of the enzyme- Can identify non-ATP competitive inhibitors- High sensitivity |
| Considerations | - May not detect allosteric inhibitors that don't displace the tracer- Requires a specific tracer for the kinase family | - Requires a specific antibody for the phosphorylated substrate- More complex protocol with multiple steps |
II. Cell-Based Assays: From Viability to Mechanism
While biochemical assays are crucial for determining direct target engagement and potency, cell-based assays are essential to understand a compound's efficacy in a more physiologically relevant context. They provide insights into cell permeability, off-target effects, and the overall cellular response.
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [1][4][6] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. [6]The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization. [2][3] Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. [1]4. Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation. [1]5. Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals. [2][3]6. Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [1]
B. Caspase-Glo® 3/7 Assay for Apoptosis
To determine if a compound induces programmed cell death, or apoptosis, a direct measurement of caspase activity is highly informative. The Caspase-Glo® 3/7 assay is a sensitive, luminescent assay for measuring the activity of caspases-3 and -7, key executioners of apoptosis. [5] Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a reagent that also lyses the cells. When added to the cell culture, the substrate is cleaved by active caspases-3 and -7, releasing aminoluciferin. This is then used by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity. [5] Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.
-
"Add-Mix-Measure": Add the Caspase-Glo® 3/7 reagent directly to each well in a 1:1 volume ratio to the cell culture medium.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Comparison of Cell-Based Assays
| Feature | MTT Assay | Caspase-Glo® 3/7 Assay |
| Principle | Colorimetric (metabolic activity) | Luminescent (caspase-3/7 activity) |
| Measures | Cell viability and proliferation | Apoptosis induction |
| Endpoint | Absorbance | Luminescence |
| Advantages | - Inexpensive and well-established- Provides a general measure of cytotoxicity | - High sensitivity and wide dynamic range- Simple "add-mix-measure" protocol- Directly measures a key apoptotic event |
| Considerations | - Indirect measure of cell number- Can be affected by changes in cellular metabolism | - More expensive than colorimetric assays- Measures a specific point in the apoptotic pathway |
III. Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of your compounds.
-
Biochemical Assays: The IC50 values obtained from kinase assays will allow you to rank compounds based on their potency against specific targets. It is crucial to determine the IC50, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. For competitive inhibitors, the Cheng-Prusoff equation can be used to convert IC50 values to the inhibition constant (Ki), which is a more universal measure of inhibitor potency.
-
Cell-Based Assays: The IC50 or GI50 (concentration for 50% growth inhibition) from the MTT assay will indicate the compound's overall cellular potency. A significant increase in the caspase-3/7 signal from the Caspase-Glo® assay at concentrations that reduce cell viability would strongly suggest that the compound's cytotoxic effect is mediated through the induction of apoptosis.
Logical Flow of Experimentation:
Caption: Logical progression of in vitro assays for novel compounds.
By systematically employing and comparing the results from these biochemical and cell-based assays, researchers can build a robust data package for their novel this compound derivatives. This foundational knowledge is indispensable for guiding structure-activity relationship (SAR) studies, lead optimization, and the subsequent stages of drug discovery.
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Lee, J., et al. (2024, January 2). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]
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Wang, Y., et al. (2024, July 16). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 6-Bromo-2-cyclopropylaminopyridine
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Purity in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of intermediates is paramount. The purity of a compound like 6-Bromo-2-cyclopropylaminopyridine directly influences the downstream process's reproducibility, the impurity profile of the final API, and ultimately, patient safety.[1] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][2][3] This guide offers a comparative analysis of the most effective techniques to establish the purity of this vital building block.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method for purity determination hinges on the nature of potential impurities, required sensitivity, and the specific information sought. For this compound, a multifaceted approach is recommended. The primary techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—each offer unique advantages and limitations.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance metrics of HPLC, GC-MS, and qNMR for the purity analysis of this compound. The presented values are typical and can vary based on specific instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis (EA) |
| Principle | Separation based on polarity differences between a stationary phase and a mobile phase. | Separation based on volatility and polarity, with mass-based detection for identification.[4] | Quantification based on the direct proportionality between the integral of NMR signals and the number of nuclei.[5] | Combustion analysis to determine the mass fractions of C, H, N, and Br.[6][7] |
| Typical Column/Instrument | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). | High-field NMR spectrometer (e.g., 400 MHz or higher). | CHNS/O Analyzer. |
| Common Impurities Detected | Less volatile byproducts, positional isomers (e.g., 4-Bromo-2-cyclopropylaminopyridine), and degradation products. | Volatile organic compounds, unreacted starting materials (e.g., 2,6-dibromopyridine, cyclopropylamine), and residual solvents. | A wide range of impurities with distinct proton signals, including structural isomers and residual solvents.[8] | Not for impurity detection, but for overall elemental composition. |
| Typical Purity Range (%) | 98.0 - 99.9 | 97.5 - 99.8 | 98.5 - 99.9+ | Confirms theoretical composition within ±0.3-0.4%.[7][9] |
| Strengths | High sensitivity, robust for routine quality control, suitable for non-volatile compounds. | Excellent separation for volatile compounds, provides structural information for impurity identification.[4] | Provides an absolute measure of purity without needing a specific reference standard for the analyte, highly accurate and precise.[10][11] | Confirms the empirical formula and is a fundamental check of purity.[12] |
| Limitations | Requires a reference standard for quantification of specific impurities, may not be suitable for highly volatile compounds. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. | Does not distinguish between the target compound and isomers with the same elemental composition. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start with 70% A, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 70% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Impurity levels are quantified against a reference standard if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation: A GC system coupled to a Mass Spectrometer.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Ensure the sample is fully dissolved.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 260 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The purity is calculated based on the relative peak areas (Area %).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Accurately weigh approximately 15 mg of the synthesized this compound.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Anhydride).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
NMR Acquisition Parameters:
-
Solvent: DMSO-d6.
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualization of Experimental Workflows
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
Conclusion and Recommendations
The purity assessment of synthesized this compound is a multi-faceted process that requires the strategic application of various analytical techniques.[13] While HPLC provides a robust and sensitive method for routine purity checks, GC-MS is invaluable for identifying volatile impurities.[13] For the highest accuracy and an absolute measure of purity, qNMR is the method of choice.[13] A comprehensive purity assessment should ideally involve an orthogonal approach, utilizing at least two of these techniques to ensure the material's quality and suitability for its intended use in drug development. This aligns with the principles of analytical method validation outlined by the ICH and USP, which emphasize accuracy, precision, and specificity.[14][15][16]
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Comparative study of different synthetic routes to 6-Bromo-2-cyclopropylaminopyridine
Introduction
6-Bromo-2-cyclopropylaminopyridine is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. The strategic placement of the bromo and cyclopropylamino groups on the pyridine scaffold offers versatile handles for further chemical modifications. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering in-depth technical insights, experimental protocols, and supporting data to inform the selection of the most suitable method for a given research objective.
Core Synthetic Strategies: An Overview
The synthesis of this compound predominantly starts from 2,6-dibromopyridine. The challenge lies in the selective mono-amination of this symmetrical starting material. The three main strategies employed are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for the formation of carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): A classical approach that relies on the displacement of a halide by an amine.
-
Copper-Catalyzed Ullmann Condensation: One of the earliest methods for C-N bond formation, which has seen modern advancements.
This guide will delve into the mechanistic underpinnings, practical execution, and comparative performance of each of these routes.
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.[1] This reaction utilizes a palladium catalyst, typically with a bulky electron-rich phosphine ligand, and a strong base to facilitate the coupling of an amine with an aryl halide.[2]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2,6-dibromopyridine.
-
Amine Coordination and Deprotonation: Cyclopropylamine coordinates to the palladium center, followed by deprotonation by a strong base (e.g., sodium tert-butoxide) to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium complex, yielding the desired this compound and regenerating the Pd(0) catalyst.
The use of bulky phosphine ligands is crucial to prevent the formation of coordinatively saturated palladium complexes and to promote the reductive elimination step.
Experimental Protocol (Adapted from analogous procedures)
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.[3]
Reaction Scheme:
2,6-Dibromopyridine + Cyclopropylamine --(Pd(OAc)₂, dppp, NaOtBu)--> this compound
Procedure:
-
To a sealed tube, add 2,6-dibromopyridine (1.0 equiv), toluene, and cyclopropylamine (1.2-1.5 equiv).
-
Add sodium tert-butoxide (2.0 equiv), palladium(II) acetate (0.05 equiv), and 1,3-bis(diphenylphosphino)propane (dppp) (0.10 equiv).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sealed Tube: Cyclopropylamine is a volatile amine (boiling point: 49-50 °C). A sealed tube is essential to prevent its evaporation at the reaction temperature, ensuring it remains in the reaction mixture.[3]
-
Palladium(II) acetate and dppp: This is a common and effective catalyst/ligand system for the amination of bromopyridines. The bidentate ligand dppp helps to stabilize the palladium catalyst.[3]
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.
Workflow Diagram
Sources
A Researcher's Guide to the Quantum Mechanical Investigation of 6-Bromo-2-cyclopropylaminopyridine Derivatives: A Comparative Approach
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 6-bromo-2-cyclopropylaminopyridine derivatives have emerged as a class of molecules with significant potential, demonstrating a range of biological activities. The subtle interplay of electronic and steric effects within these molecules governs their interaction with biological targets, making a deep understanding of their quantum mechanical properties not just advantageous, but essential for rational drug design.
This guide provides a comparative overview of quantum mechanical investigation techniques applicable to this compound derivatives. We will delve into the theoretical underpinnings of these methods, present a comparative analysis of their performance, and provide actionable protocols for researchers in the field. Our focus is to equip drug development professionals with the knowledge to select and apply the most appropriate computational tools for their specific research questions.
The Significance of the this compound Scaffold
The unique structural features of this compound—the electron-withdrawing bromine atom, the electron-donating cyclopropylamino group, and the aromatic pyridine ring—create a molecule with a distinct electronic profile. This profile is critical for its binding affinity and selectivity towards various biological targets. Quantum mechanical calculations allow us to dissect these properties at a sub-atomic level, providing insights that are often inaccessible through experimental methods alone. These derivatives are of particular interest in medicinal chemistry due to their roles as precursors and active agents in various therapeutic areas, including as kinase inhibitors in oncology.[1][2]
Comparative Analysis of Quantum Mechanical Methods
The choice of a quantum mechanical method is a critical decision that balances computational cost with accuracy. For molecules of this size and complexity, Density Functional Theory (DFT) and ab initio methods are the most prevalent.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational efficiency.[3] It calculates the electronic structure of a molecule based on its electron density, rather than the full many-electron wavefunction.
-
Strengths:
-
Computationally less expensive than high-level ab initio methods, allowing for the study of larger systems.
-
Provides good accuracy for a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties.[3]
-
-
Common Functionals and Basis Sets:
-
B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used and often provides a good starting point for many systems.[4]
-
6-311++G(d,p): A Pople-style basis set that is commonly paired with B3LYP. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions, which are crucial for accurately describing bonding.[4][5][6]
-
Ab Initio Methods
Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters. While computationally more demanding, they can offer higher accuracy.
-
Hartree-Fock (HF): The simplest ab initio method. It provides a qualitative picture of the electronic structure but neglects electron correlation, leading to inaccuracies in many cases.[3]
-
Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that includes electron correlation. It offers improved accuracy over HF but at a higher computational cost.[7]
Performance Comparison
To illustrate the comparative performance of these methods, let's consider a hypothetical analysis of a representative this compound derivative. The following table summarizes the expected trends in calculated key properties.
| Property | Hartree-Fock (HF) | DFT (B3LYP) | MP2 | Experimental Trend |
| Bond Lengths (Å) | ||||
| C-Br | Generally shorter | Good agreement | Good agreement | - |
| C-N (amino) | Generally shorter | Good agreement | Good agreement | - |
| HOMO-LUMO Gap (eV) | Generally larger | Good agreement | Generally larger | Spectroscopic data |
| Dipole Moment (Debye) | Overestimated | Good agreement | Good agreement | Dielectric measurements |
| Computational Time | Fastest | Moderate | Slowest | - |
This table represents expected trends based on general performance of these methods and is for illustrative purposes.
Key Quantum Mechanical Descriptors and Their Significance
Several quantum mechanical descriptors provide crucial insights into the chemical behavior of this compound derivatives:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5][6] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with biological receptors.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule. It can reveal hyperconjugative interactions and charge delocalization, which are crucial for understanding molecular stability and reactivity.[4]
Experimental Protocols: A Step-by-Step Guide to DFT Calculations
The following protocol outlines a typical workflow for performing DFT calculations on a this compound derivative using a computational chemistry software package like Gaussian.
Step 1: Molecule Building and Initial Geometry Optimization
-
Construct the 3D structure of the this compound derivative using a molecular builder.
-
Perform an initial geometry optimization using a computationally inexpensive method like a semi-empirical method (e.g., PM6) or a small basis set DFT calculation to obtain a reasonable starting geometry.
Step 2: High-Level Geometry Optimization
-
Set up a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a true minimum.
Step 3: Calculation of Molecular Properties
-
Using the optimized geometry, perform single-point energy calculations to obtain properties such as:
-
HOMO and LUMO energies.
-
Molecular electrostatic potential.
-
Natural bond orbital analysis.
-
Mulliken population analysis for atomic charges.
-
Step 4: Analysis of Results
-
Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in chemical reactions.
-
Analyze the MEP map to identify potential sites for electrophilic and nucleophilic attack.
-
Interpret the NBO analysis to understand charge transfer and stabilizing interactions within the molecule.
Visualization of Computational Workflow
Caption: A typical workflow for performing DFT calculations on drug-like molecules.
Logical Relationships in Method Selection
Caption: Factors influencing the choice of a quantum mechanical method.
Conclusion and Future Perspectives
Quantum mechanical investigations provide an indispensable toolkit for the modern medicinal chemist. For this compound derivatives, methods like DFT with the B3LYP functional offer a robust and efficient means to explore the electronic landscape that governs their biological activity. By carefully selecting the computational approach and thoroughly analyzing key quantum mechanical descriptors, researchers can gain profound insights to guide the synthesis and optimization of new and more effective therapeutic agents.
Future work in this area will likely involve the application of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the interaction of these derivatives within the dynamic environment of a biological receptor. Furthermore, the integration of machine learning with quantum mechanical data holds the promise of accelerating the discovery of novel drug candidates with desired properties.
References
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Computational study on 2,3,4-aminopyridines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Molecular modeling of novel 2-aminopyridine derivatives as potent Janus kinase 2 (JAK2) inhibitors. (2025). Ingenta Connect. Retrieved January 18, 2026, from [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2021). MDPI. Retrieved January 18, 2026, from [Link]
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Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science. Retrieved January 18, 2026, from [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021). PubMed Central. Retrieved January 18, 2026, from [Link]
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Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
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(PDF) Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
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Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. (2017). PubMed. Retrieved January 18, 2026, from [Link]
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Syntheses and Biological Activities of Novel 3-Bromo-1-(3-chloropy-ridin-2-yl). (n.d.). scinapse.io. Retrieved January 18, 2026, from [Link]
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(PDF) Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
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Quantum computational, spectroscopic and molecular docking studies on 6-amino-3-bromo-2-methylpyridine. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. (2020). PubMed Central. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Activity of Antimicrobial Agents, 2nd Volume. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A. Retrieved January 18, 2026, from [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. Retrieved January 18, 2026, from [Link]
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Spectroscopic, optical, DNA, antimicrobial and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
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Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. Retrieved January 18, 2026, from [Link]
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Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]
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(PDF) SYNTHESIS EVALUATION AND QUANTUM MECHANICAL CHARACTERIZATION OF CYCLOHEXYLAMINE CONTAINING DERIVATIVES OF METHYLXANTHINE. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Development and Validation of Analytical Methods for 6-Bromo-2-cyclopropylaminopyridine Quantification
Introduction: Addressing an Analytical Gap
6-Bromo-2-cyclopropylaminopyridine is an emerging heterocyclic building block, critical in the synthesis of novel active pharmaceutical ingredients (APIs). Its precise quantification is paramount for ensuring reaction yield, monitoring purity, and maintaining batch-to-batch consistency—cornerstones of drug development and manufacturing. However, a review of the current scientific literature reveals a notable absence of published, validated analytical methods specifically for this compound[1].
This guide is designed for researchers, analytical chemists, and drug development professionals to bridge this gap. Instead of presenting a single, rigid protocol, we will establish a comprehensive framework for developing and validating robust analytical methods for this compound. We will compare two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounding our recommendations in the authoritative principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines[2][3][4]. Our objective is to empower you not just to follow a method, but to understand the causality behind each experimental choice, leading to a scientifically sound, defensible, and fit-for-purpose analytical procedure.
Pillar 1: The Foundation of Trustworthiness—ICH Q2(R2) Guidelines
Before embarking on method development, it is crucial to understand the regulatory landscape that governs analytical validation. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for demonstrating that an analytical method is suitable for its intended purpose[2][5]. This process is not a one-time event but a continuous lifecycle that ensures data reliability[6]. The core performance characteristics that must be evaluated are universal, regardless of the chosen technology.
Key Validation Parameters (ICH Q2(R2)) [5][7][8]:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, typically assessed via recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
The following sections will detail how to apply these principles to the practical development of methods for this compound.
Pillar 2: Comparative Analysis of Primary Chromatographic Techniques
The choice of an analytical technique is the first critical decision. For a molecule like this compound, which possesses moderate polarity, UV absorptivity (due to the pyridine ring), and expected thermal stability, both HPLC and GC stand out as primary candidates.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis[9]. It is suitable for a vast range of compounds, including those that are non-volatile or thermally labile[10].
-
Expert Rationale: The substituted pyridine ring in the target analyte contains a chromophore, making UV detection a straightforward and robust choice. For higher sensitivity and absolute confirmation of identity, especially in complex matrices or for impurity profiling, a mass spectrometer (MS) detector is superior[9]. A reverse-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. The cyclopropyl and bromo moieties will contribute to retention on this stationary phase.
Gas Chromatography (GC)
GC is an ideal technique for analytes that are volatile and thermally stable[10]. Separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.
-
Expert Rationale: this compound is expected to have sufficient volatility and thermal stability for GC analysis. The primary advantage of GC, when coupled with a Mass Spectrometry (MS) detector, is the exceptional specificity it provides. The electron ionization (EI) process generates reproducible fragmentation patterns that act as a "fingerprint" for the molecule, allowing for unambiguous identification and quantification, even in the presence of co-eluting impurities[11].
Head-to-Head Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent. Suitable for a wide range of polarities. Non-destructive. | Good. Requires volatility and thermal stability. |
| Primary Detector | UV-Vis/PDA (cost-effective), MS (high specificity) | Mass Spectrometry (MS) (inherently high specificity) |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Strengths | Versatility, wide applicability, robust for routine QC. | Unmatched specificity, excellent for impurity identification, high sensitivity. |
| Limitations | Lower peak efficiency than capillary GC, MS compatibility requires volatile buffers. | Not suitable for non-volatile or thermally labile compounds. |
| Typical Use Case | Potency assays, purity determination, stability testing. | Residual solvent analysis, impurity profiling, trace-level quantification. |
Pillar 3: Experimental Protocols and Validation Workflows
The following sections provide detailed, step-by-step protocols for the development and validation of both an HPLC-UV and a GC-MS method. These are designed as robust starting points, to be optimized for your specific instrumentation and sample matrix.
Workflow for Analytical Method Validation
The overall process of validating an analytical method, whether HPLC or GC, follows a structured path to ensure all performance characteristics are thoroughly evaluated according to ICH guidelines[5].
Caption: General workflow for analytical method validation from development to documentation.
Protocol 1: Reverse-Phase HPLC-UV Method
1. Instrumentation and Chromatographic Conditions
-
System: HPLC with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 stationary phase is a versatile, hydrophobic phase suitable for retaining the pyridine derivative.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier that improves peak shape and is compatible with MS should the method be transferred.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic solvent with a low UV cutoff.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes. (This is a starting point and must be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (To be confirmed by scanning the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation
-
Solvent (Diluent): 50:50 Water:Acetonitrile.
-
Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a 1 mg/mL solution.
-
Calibration Standards (Linearity): Prepare a series of at least five standards by diluting the stock solution. A suggested range might be 5 µg/mL to 150 µg/mL.
3. Validation Experiments
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Prepare samples at three concentrations (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix. Analyze in triplicate. Calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.[12]
-
Precision (Repeatability): Analyze six replicate preparations of a single standard at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[8]
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst or on a different instrument. Compare the results between the two sets.
-
Specificity: Analyze a placebo blank, the reference standard, and a sample subjected to forced degradation (e.g., acid, base, peroxide, heat, light) to ensure no interfering peaks co-elute with the main analyte peak.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Instrumentation and Chromatographic Conditions
-
System: GC system with an autosampler coupled to a Mass Spectrometer (MS) detector.
-
Column: 5% Phenyl Polysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This is a general-purpose, robust column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for method development and specificity; Selected Ion Monitoring (SIM) for quantitative analysis.
-
2. Sample and Standard Preparation
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Stock Solution: Prepare a 1 mg/mL stock solution as described for the HPLC method, using the appropriate GC solvent.
-
Calibration Standards (Linearity): Prepare a series of standards by diluting the stock solution. A suggested range might be 0.1 µg/mL to 20 µg/mL.
3. Validation Experiments
-
Linearity: Analyze the calibration standards. For quantitative analysis, use SIM mode, monitoring the molecular ion and at least two characteristic fragment ions. Plot the combined peak area versus concentration. R² should be ≥ 0.999.
-
Accuracy & Precision: Follow the same principles as for the HPLC method, preparing spiked samples and replicates. Acceptance criteria are similar.
-
Specificity: Analyze a solvent blank and the reference standard. The full scan mass spectrum provides specificity. The retention time and the fragmentation pattern must match the reference standard. Forced degradation samples should also be analyzed to ensure degradants are resolved.
-
LOD/LOQ: Determine the concentration at which the signal-to-noise ratio for the primary quantifier ion is approximately 3:1 (for LOD) and 10:1 (for LOQ).
Data Presentation and Acceptance Criteria
All quantitative data from the validation studies should be summarized in tables for clear comparison and reporting.
Table 2: Typical Validation Acceptance Criteria
| Parameter | Acceptance Criterion | Authority |
| Linearity (R²) | ≥ 0.999 | Industry Best Practice |
| Accuracy (% Recovery) | 98.0 - 102.0% | ICH Q2(R2)[2][5] |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | ICH Q2(R2)[5][8] |
| Specificity | No interference at the analyte retention time. | FDA/ICH[3][12] |
| LOQ Precision (%RSD) | ≤ 10% | Industry Best Practice |
| System Suitability (%RSD) | ≤ 2.0% for peak area (n≥5) | USP <621> / ICH |
Visualization of Method Selection Logic
The decision to choose between HPLC and GC is often based on the specific analytical goal.
Caption: Decision tree for selecting between HPLC and GC-MS for analysis.
Conclusion
While no validated analytical methods are currently published for this compound, a robust and reliable quantitative method can be successfully developed and validated by applying fundamental chromatographic principles and adhering to international regulatory guidelines. Both Reverse-Phase HPLC and GC-MS present as strong candidate techniques. The choice between them should be dictated by the specific application: HPLC-UV for its versatility and robustness in routine quality control, and GC-MS for its superior specificity and sensitivity in impurity profiling and structural confirmation.
By following the detailed protocols and validation framework outlined in this guide, researchers and drug development professionals can establish a self-validating system that ensures the generation of accurate, reproducible, and trustworthy data, thereby supporting the advancement of new chemical entities through the development pipeline.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH releases draft guidelines on analytical method development Source: RAPS URL: [Link]
-
Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: National Institutes of Health (NIH) URL: [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-2-cyclopropylaminopyridine
In the dynamic landscape of pharmaceutical research and drug development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-2-cyclopropylaminopyridine. By elucidating the principles behind these procedures, we aim to empower laboratory personnel to manage chemical waste with the highest degree of safety and environmental stewardship.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from similar chemical structures, this compound should be handled as a hazardous substance.
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][4][5][7][8][9]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][4][5][8][9]
Due to these potential hazards, strict adherence to appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended. | To prevent skin contact and absorption.[1][10] |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. | To protect eyes from splashes and airborne particles.[1][10] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure to spills or contamination.[1][10] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent inhalation of dust or vapors.[1][2][10] |
Waste Identification and Segregation: A Critical First Step
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a solid waste must be evaluated to determine if it is hazardous.[11] Given its chemical structure as a brominated organic compound, this compound waste should be presumed hazardous.[12][13]
Key Segregation Practices:
-
Halogenated Waste Stream: This compound must be segregated into a dedicated "halogenated organic waste" stream.[14] Halogens, such as bromine, can interfere with certain waste treatment processes, like solvent recovery, and require specific disposal methods, often high-temperature incineration.[14][15]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents or other waste streams.[14] Commingling can create complex and expensive disposal challenges.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., unused solutions).
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound and associated contaminated materials.
Step 1: Containerization
Proper containment is crucial to prevent leaks and environmental contamination.
-
Select a Compatible Container: Use a container that is chemically resistant to the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with no cracks or leaks.[16]
-
Airtight Seal: The container must have a tightly sealing lid to prevent the release of vapors.[7][10][16]
-
Storage: Keep waste containers closed when not in use.[7][10]
Step 2: Labeling
Accurate and comprehensive labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[16]
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
Step 3: Waste Accumulation and Storage
-
Designated Area: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation from Incompatibles: Store the waste away from incompatible materials, such as strong oxidizing agents and acids.[7][10][16]
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EH&S): Once the waste container is full or is no longer being added to, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.[14]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste collection requests.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills (manageable by trained personnel within the lab):
-
Ensure you are wearing the appropriate PPE.
-
Alert others in the immediate area.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[16][17]
-
Clean the spill area with a suitable decontaminating solution.
-
Properly label the container with all contaminated materials and dispose of it as hazardous waste.[10]
-
-
Large Spills (beyond the capacity of lab personnel to handle safely):
-
Evacuate the area immediately.
-
Alert others and your supervisor.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Contact your institution's emergency response team or EH&S from a safe location.[16]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its potential hazards, adherence to established protocols, and compliance with regulatory requirements. By integrating these principles into daily laboratory operations, researchers can ensure a safe working environment, protect the environment, and uphold the integrity of their scientific endeavors. Always consult your institution's specific waste management guidelines and your EH&S department for any questions or clarification.
References
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]
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4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie. [Link]
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
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2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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4-Aminopyridine Safety Operating Procedure. University of Georgia Office of Research. [Link]
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Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]
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Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
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Standard Operating Procedure for Bromine. Washington State University. [Link]
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Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
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This compound (C8H9BrN2). PubChemLite. [Link]
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Pyridine Toxicological Profile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-cyclopropylaminopyridine
Our approach is grounded in the principle of "control banding," where the known hazards of related chemical structures inform the necessary safety precautions for a new compound. In this case, we draw insights from compounds such as 2-aminopyridine, various brominated pyridines, and other aminopyridines to establish a robust safety framework. The consistent hazardous characteristics across these analogs—notably acute toxicity, skin and eye irritation, and respiratory effects—mandate a cautious and well-defined personal protective equipment (PPE) protocol.
Hazard Analysis of Structural Analogs
A review of related compounds provides a clear indication of the potential hazards associated with 6-Bromo-2-cyclopropylaminopyridine.
| Analogous Compound | Key Hazards Identified |
| 2-Aminopyridine | Highly toxic; can be absorbed through the skin.[1][2] Exposure can lead to central nervous system effects, including headache, dizziness, convulsions, and even death.[1][2][3] Irritating to the eyes, nose, and throat.[1][4] |
| 2-Bromopyridine | Toxic if swallowed and fatal in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. |
| 2-Amino-6-bromopyridine | Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5] |
| Halogenated Pyridines | Generally cause skin, eye, and respiratory irritation.[6][7][8][9] Many are harmful by ingestion, inhalation, or skin contact.[6][7][8][9] |
This data strongly suggests that this compound should be handled as a substance with significant potential for toxicity and irritation.
Recommended Personal Protective Equipment (PPE)
Based on the hazard analysis, a comprehensive PPE strategy is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides a barrier against splashes and airborne particles.[10][11] Standard safety glasses are insufficient. Ensure eye protection complies with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | These materials offer good resistance to a range of chemicals, including pyridines.[12][13][14] Always inspect gloves for tears or punctures before use.[10] Change gloves immediately if contaminated.[15] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Required when handling the solid outside of a certified chemical fume hood or if dust/aerosols may be generated.[10] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.[14] |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat provides a removable barrier in case of a spill.[12][14] Do not wear shorts or sandals in the laboratory. |
| Additional Protection | Chemical-resistant apron and shoe covers. | Recommended when handling larger quantities or when there is a significant risk of splashes.[14] |
Experimental Workflow for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following workflow diagram and step-by-step protocol outline the necessary procedures from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Preparation:
-
Designate a Work Area: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[10][12][13]
-
Assemble Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood.
-
Don PPE: Put on personal protective equipment in the following order: lab coat, shoe covers (if necessary), respirator, eye and face protection, and finally, gloves (don the inner pair, then the outer pair).
2. Handling:
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.
-
Solution Preparation: Slowly add the solid to the solvent to minimize splashing. Keep the container covered as much as possible.
-
Performing the Reaction: Conduct all experimental steps within the fume hood. Ensure that any apparatus is securely clamped.
3. Spill Management:
-
Minor Spill: In case of a small spill inside the fume hood, use an absorbent material to collect the spilled substance. Place the contaminated material in a sealed, labeled hazardous waste container.[10]
-
Major Spill: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures.
4. Decontamination and Disposal:
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All solid and liquid waste containing this compound must be disposed of as hazardous waste in clearly labeled, sealed containers.[5][10][16] Do not pour any waste down the drain.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to contaminate your skin. Remove gloves using the proper technique to avoid touching the outer surface.[10]
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[10][16]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
New Jersey Department of Health. (2001). Right to Know Hazardous Substance Fact Sheet: 2-Aminopyridine. [Link]
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International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards (ICSC): 2-AMINOPYRIDINE. [Link]
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Haz-Map. (n.d.). 2-Aminopyridine. [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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The University of Arizona. (2015). Personal Protective Equipment Selection Guide. [Link]
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University of Washington. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
